ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBDZHCWARRIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652858 | |
| Record name | Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174305-82-8 | |
| Record name | Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate: A Multi-faceted Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazoles represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate (Molecular Formula: C₇H₁₀BrN₃O₂). We will move beyond rote procedural descriptions to explore the causal logic behind the selection of analytical techniques, the interpretation of spectral data, and the synergistic power of a multi-pronged spectroscopic strategy. Every protocol herein is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Foundational Analysis: The Hypothesis from Nomenclature
The IUPAC name, this compound, provides a structural hypothesis. Let's deconstruct it:
-
Pyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
1-methyl: A methyl group is attached to the nitrogen at position 1.
-
3-carboxylate: An ethyl ester group is at position 3.
-
4-bromo: A bromine atom is at position 4.
-
5-amino: An amino group is at position 5.
This leads to the proposed structure:
Our objective is to employ a suite of spectroscopic techniques to rigorously validate every aspect of this proposed structure, from the elemental composition and molecular weight to the precise arrangement of substituents on the pyrazole core.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry (MS) is the initial and most critical step for confirming the molecular formula. For halogenated compounds, it offers a distinctive isotopic signature that provides a powerful validation checkpoint.[2]
Expertise & Rationale
We employ High-Resolution Mass Spectrometry (HRMS) not merely to find the molecular weight, but to obtain an exact mass measurement. This allows for the confident determination of the elemental formula. The presence of a bromine atom is a key structural feature, and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance) provides an immediate and unmistakable confirmation. The observation of two peaks of nearly equal intensity, separated by 2 Da (the M+ and M+2 peaks), is a hallmark of a monobrominated compound.[2]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode, as the pyrazole nitrogens and amino group are readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis:
-
Identify the molecular ion peak cluster [M+H]⁺.
-
Verify the presence of the M+ and M+2 peaks with an intensity ratio of ~1:1.
-
Compare the measured exact mass of the monoisotopic peak with the theoretical exact mass calculated for C₇H₁₁BrN₃O₂⁺.
-
Anticipated Data Summary
| Parameter | Theoretical Value | Expected Observation | Justification |
| Molecular Formula | C₇H₁₀BrN₃O₂ | C₇H₁₀BrN₃O₂ | Confirmed by exact mass. |
| Molecular Weight | 248.08 g/mol | ~248.08 g/mol | - |
| [M+H]⁺ (⁷⁹Br) | 248.0038 | m/z ≈ 248.004 | The exact mass of the protonated molecule containing the ⁷⁹Br isotope. |
| [M+H]⁺ (⁸¹Br) | 249.9998 | m/z ≈ 250.000 | The exact mass of the protonated molecule containing the ⁸¹Br isotope. |
| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | Two peaks of nearly equal intensity separated by 2 Da. | Confirms the presence of one bromine atom.[2] |
Infrared Spectroscopy: Fingerprinting Functional Groups
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. It serves as a qualitative check to ensure the major structural components (amine, ester) are present.
Expertise & Rationale
The value of FTIR lies in its ability to provide a "functional group fingerprint." We are not just looking for a peak; we are looking for a pattern of peaks that corresponds to the hypothesized structure. For instance, the presence of both N-H stretches (from the amino group) and a strong C=O stretch (from the ester) immediately confirms the incorporation of these functionalities. The positions of these bands can also give subtle clues about the electronic environment; for example, conjugation can shift the C=O frequency to a lower wavenumber.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify and assign characteristic absorption bands corresponding to the functional groups in the molecule.
Anticipated Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[3] |
| ~1710 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1620 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| ~1250 | Strong | C-O Stretch | Ester |
| ~1100 | Medium | C-N Stretch | Aryl Amine |
Nuclear Magnetic Resonance: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical flow of information from various NMR experiments to the final, validated structure.
Caption: Key 2- and 3-bond HMBC correlations for structure validation.
-
N-CH₃ Protons (δ ~3.75): A correlation from these protons to both C3 (δ ~140.0) and C5 (δ ~155.0) is the most critical piece of evidence. It confirms that the methyl group is on N1, which is situated between these two carbons.
-
-OCH₂- Protons (δ ~4.35): Correlations to the ester carbonyl (C=O, δ ~162.0) and to C3 of the pyrazole ring (δ ~140.0) confirm the attachment of the ethyl carboxylate group at the C3 position.
-
-NH₂ Protons (δ ~4.80): Correlations from the amine protons to C5 (δ ~155.0) and C4 (δ ~90.0) would confirm the location of the amino group at position 5.
Conclusion: A Self-Validating Structural Proof
The structure of this compound is confirmed through a synergistic and self-validating analytical workflow. Mass spectrometry verifies the elemental formula and the presence of bromine. FTIR spectroscopy provides a rapid check for the required amine and ester functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an irrefutable blueprint of the molecular architecture, confirming the precise placement of each substituent on the pyrazole core and eliminating all potential isomeric possibilities. This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing a solid foundation for further research and development.
References
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
-
Faria, J., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 32. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles.
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836. Retrieved from [Link]
-
Khine, M. M., et al. (2020). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 58, 84-93. Retrieved from [Link]
-
Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Saudi Pharmaceutical Journal, 21(3), 289-295. Retrieved from [Link]
-
Singh, P., et al. (2021). Pyrazoline The structural elucidation of pyrazoles and derivatives has.... ResearchGate. Retrieved from [Link]
-
Khusnutdinov, R. I., & Dzhemilev, U. M. (2009). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 78(11), 1019-1036. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities. This guide provides a comprehensive overview of the known physical properties, synthetic considerations, and potential applications of this specific compound, offering a critical resource for researchers engaged in the development of novel therapeutics.
Substituted pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic placement of amino, bromo, and methyl groups on the pyrazole ring, along with the ethyl carboxylate moiety, offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with tailored pharmacological profiles. This document aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and drug development. While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, the following table summarizes the available information. It is important to note that some of the listed properties are predicted values and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 248.08 g/mol | [1] |
| CAS Number | 1174305-82-8 | [1] |
| Boiling Point | Not available | [1] |
| Purity | 95% | [1] |
| Storage Conditions | Keep in a dark place, Sealed in dry, 2-8°C | [1] |
Note: The lack of a reported boiling point may suggest that the compound decomposes upon heating.
Synthesis and Characterization
General Synthetic Approach
The synthesis of 5-aminopyrazole derivatives often involves the condensation of a hydrazine with a β-keto nitrile or a similar precursor, followed by functional group manipulations such as bromination and esterification. A potential synthetic pathway for the target compound is depicted in the following workflow.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established pyrazole syntheses. This protocol should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2-cyano-3-oxobutanoate in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and formation of the pyrazole ring.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization or column chromatography.
Step 2: Bromination of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
-
Dissolve the ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate intermediate in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution while maintaining a controlled temperature. The amino group at the 5-position is an activating group, directing the electrophilic substitution to the 4-position.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography to yield the final product, this compound.
Characterization
Due to the absence of published spectral data for the target compound, the following are expected characteristic signals based on its structure and data from similar compounds. These should be confirmed by experimental analysis.
-
¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and a broad singlet for the amino group protons. The absence of a proton at the 4-position of the pyrazole ring would be indicative of successful bromination.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the N-methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the ester, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (248.08 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Reactivity and Potential Applications
The chemical structure of this compound provides several reactive sites, making it a valuable intermediate for the synthesis of a diverse range of derivatives.
Sources
An In-depth Technical Guide to the Chemical Characteristics of Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The specific substitution pattern of this compound, featuring an amino group, a bromine atom, a methyl group, and an ethyl carboxylate, offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.
This technical guide provides a comprehensive overview of the chemical characteristics of this compound, including its structural features, a proposed synthetic pathway based on established methodologies for related compounds, predicted spectral data, and an analysis of its chemical reactivity. While direct experimental data for this specific compound is not widely available in peer-reviewed literature, this guide leverages data from closely related analogues to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of any compound is a thorough analysis of its structure and fundamental properties.
Molecular Structure
The structure of this compound, as depicted below, reveals a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at four positions, leading to a high degree of functionalization.
Caption: Molecular Structure of the target compound.
Physicochemical Data
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1174305-82-8 | [Lab-Chemicals.Com][1] |
| Molecular Formula | C₇H₁₀BrN₃O₂ | [Lab-Chemicals.Com][1] |
| Molecular Weight | 264.08 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds |
Proposed Synthesis
Overall Synthetic Scheme
Caption: Proposed synthetic workflow.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a well-reasoned proposal based on analogous reactions and should be optimized for safety and yield in a laboratory setting.
Step 1: Bromination of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. The electron-donating amino group at the C5 position activates the ring towards electrophilic substitution, making the C4 position susceptible to bromination. N-Bromosuccinimide (NBS) is a suitable and commonly used brominating agent for such transformations, often employed in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Predicted Spectroscopic Characteristics
The unequivocal identification of a synthesized compound relies on a suite of spectroscopic techniques. Based on the known spectral data of closely related pyrazole derivatives, the following characteristics are predicted for this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, with distinct signals for the ethyl ester, the N-methyl group, and the amino protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.30 | Quartet | 2H | -OCH₂CH₃ | Typical chemical shift for a methylene group of an ethyl ester. |
| ~3.60 | Singlet | 3H | N-CH₃ | Expected singlet for the N-methyl protons. |
| ~5.50 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be a broad singlet, exchangeable with D₂O. |
| ~1.30 | Triplet | 3H | -OCH₂CH₃ | Characteristic triplet for the methyl group of an ethyl ester. |
Predicted ¹³C NMR Spectral Data
The carbon NMR will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~150 | C5-NH₂ | The carbon bearing the amino group is expected to be downfield. |
| ~140 | C3-COOEt | The carbon attached to the carboxylate group. |
| ~90 | C4-Br | The carbon bonded to the bromine atom is expected to be significantly shielded. |
| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~35 | N-CH₃ | N-methyl carbon. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectral Data
The IR spectrum will highlight the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretching (amino group) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretching (ester) |
| ~1620 | Strong | N-H bending (amino group) |
| ~1580 | Medium | C=N and C=C stretching (pyrazole ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~600 | Medium | C-Br stretching |
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and provide information on the isotopic pattern due to the presence of bromine.
| m/z | Interpretation |
| 263/265 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximately 1:1 ratio, characteristic of a monobrominated compound. |
| 218/220 | Loss of an ethoxy group (-OCH₂CH₃) from the molecular ion. |
| 190/192 | Loss of the entire ester group (-COOCH₂CH₃) from the molecular ion. |
Chemical Reactivity and Potential Applications
The multifunctionality of this compound makes it a valuable intermediate for the synthesis of a variety of heterocyclic compounds.
Reactivity of the Functional Groups
-
Amino Group: The 5-amino group is a key nucleophilic center and can undergo a range of reactions, including acylation, alkylation, and diazotization. It can also participate in condensation reactions with carbonyl compounds to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known for their biological activities.
-
Bromo Group: The bromine atom at the C4 position is susceptible to nucleophilic aromatic substitution, although the electron-rich nature of the pyrazole ring can make this challenging. More commonly, it can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Ester Group: The ethyl carboxylate at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in coupling reactions. It can also be reduced to a primary alcohol.
Logical Relationships in Reactivity
Caption: Interplay of functional groups.
Potential Applications in Drug Discovery
The structural motifs present in this compound are found in compounds with a wide range of biological activities. Its potential as a scaffold for the development of novel therapeutic agents is significant. Derivatives of aminopyrazoles have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability to functionalize this molecule at multiple positions allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
This compound is a highly functionalized heterocyclic compound with considerable potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific molecule is not extensively documented, a robust understanding of its chemical characteristics can be derived from the well-established chemistry of related pyrazole derivatives. The proposed synthetic route and predicted spectral data in this guide provide a solid foundation for researchers and scientists working with this and similar compounds. The versatile reactivity of its functional groups opens up numerous possibilities for the creation of novel molecules with potential therapeutic applications. As with any proposed methodology, careful experimental validation is essential.
References
Sources
pyrazole core biological activity and significance
An In-depth Technical Guide to the Biological Activity and Significance of the Pyrazole Core
Executive Summary
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold."[3][4] This designation stems from its recurring presence in a multitude of biologically active compounds and clinically successful drugs across a wide spectrum of therapeutic areas.[5][6] Marketed pharmaceuticals such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer drug Ruxolitinib feature the pyrazole core, underscoring its profound impact on drug discovery.[4][7] This guide provides a detailed exploration of the key biological activities of pyrazole-containing compounds, delves into their mechanisms of action, examines structure-activity relationships, and presents relevant experimental methodologies for their evaluation.
Introduction: The Pyrazole Core as a Privileged Scaffold
The pyrazole nucleus is a versatile building block in drug design due to its favorable physicochemical properties.[3] Its aromatic nature, combined with the presence of two nitrogen atoms, allows for a variety of non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, facilitating precise and strong binding to enzyme active sites and receptors.[3] This chemical versatility allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6][8] The stability of the pyrazole ring to metabolic degradation further enhances its attractiveness as a core structural motif in drug development.[5]
Key Therapeutic Applications and Mechanisms of Action
The broad utility of the pyrazole scaffold is evident in its application across numerous disease areas. This section details the most significant therapeutic classes, their underlying mechanisms, and key drug examples.
Anti-inflammatory Activity: Selective COX-2 Inhibition
One of the most well-known applications of the pyrazole core is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of pain and inflammation.[8]
Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9][10] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[10] Non-selective NSAIDs inhibit both enzymes, leading to gastrointestinal side effects. Pyrazole-containing drugs like Celecoxib achieve their therapeutic effect by selectively inhibiting COX-2.[11][12] The diaryl-substituted pyrazole structure of Celecoxib, with its sulfonamide side chain, fits into a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1, conferring its selectivity.[9][12] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the risk of gastric ulcers associated with COX-1 inhibition.[10]
Featured Drug: Celecoxib
-
Target: Cyclooxygenase-2 (COX-2)[11]
-
Indication: Osteoarthritis, Rheumatoid Arthritis, Acute Pain[12]
-
Significance: A first-in-class selective COX-2 inhibitor that provided a safer alternative to traditional NSAIDs for patients at risk of gastrointestinal complications.[10]
}
Mechanism of Selective COX-2 Inhibition by Celecoxib.
Anticancer Activity: Protein Kinase Inhibition
The pyrazole scaffold is a critical component in the structure of numerous protein kinase inhibitors (PKIs) used in oncology.[13] Kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[14]
Mechanism of Action: The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, influencing hematopoiesis and immune response.[15] Abnormal activation of this pathway is linked to myeloproliferative neoplasms and other cancers.[15][16] Pyrazole-based drugs like Ruxolitinib act as potent inhibitors of JAK1 and JAK2.[13] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of STAT proteins. This blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[15]
Featured Drug: Ruxolitinib
-
Target: Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)[13]
-
Indication: Myelofibrosis, Polycythemia Vera[13]
-
Significance: The first FDA-approved JAK inhibitor, demonstrating the therapeutic potential of targeting this pathway in hematologic malignancies.[13]
}
The JAK/STAT Signaling Pathway and Inhibition by Ruxolitinib.
Mechanism of Action: The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a fundamental aspect of cancer.[14] Pyrazole-based compounds have been developed as potent inhibitors of various CDKs, including CDK2, CDK4/6, and CDK8.[14][17][18][19] These inhibitors compete with ATP for the binding site on the CDK, preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein.[20] Inhibition of CDK4/6, for example, blocks the G1-S phase transition, leading to cell cycle arrest and preventing tumor cell proliferation.[18]
Table 1: Pyrazole-Based Kinase Inhibitors and Their Targets
| Drug/Compound | Target(s) | Therapeutic Area | IC50 Values | Reference |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | ~3 nM | [13] |
| Compound 3f | JAK1, JAK2, JAK3 | Anticancer (Preclinical) | 3.4 nM, 2.2 nM, 3.5 nM | [15][16] |
| Compound 9 | CDK2/cyclin A2 | Anticancer (Preclinical) | 0.96 µM | [17] |
| Golidocitinib | JAK1 | Anticancer (Preclinical) | Highly Potent | [13] |
Central Nervous System (CNS) Activity: CB1 Receptor Antagonism
The pyrazole scaffold was instrumental in developing the first selective cannabinoid receptor 1 (CB1) antagonists.
Mechanism of Action: The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite, energy metabolism, and mood.[21][22] Overactivation of this system can contribute to obesity and metabolic disorders. Rimonabant, a diaryl-pyrazole derivative, acts as a selective CB1 receptor antagonist or inverse agonist.[22][23] By blocking the CB1 receptor in the brain and peripheral tissues (like adipose tissue and the liver), Rimonabant reduces appetite, decreases fat storage, and improves metabolic parameters.[21][23] Its mechanism involves preventing the binding of endogenous cannabinoids (like anandamide), thereby attenuating the signaling pathways that promote food intake.[23]
Featured Drug: Rimonabant
-
Target: Cannabinoid Receptor 1 (CB1)[21]
-
Indication: Anti-obesity (Withdrawn due to psychiatric side effects)
-
Significance: A landmark compound that validated the endocannabinoid system as a therapeutic target for metabolic diseases, despite its eventual withdrawal. The structure-activity relationship studies for this class are extensive and guide current research.[24][25]
Erectile Dysfunction: PDE5 Inhibition
The pyrazole core is famously featured in Sildenafil, a revolutionary treatment for erectile dysfunction.
Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is mediated by nitric oxide (NO), which stimulates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[26][27] cGMP is the key second messenger that leads to vasodilation and increased blood flow. The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5).[26][28] Sildenafil is a potent and selective inhibitor of PDE5.[29] Its molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor at the enzyme's active site.[26] By blocking the degradation of cGMP, Sildenafil enhances and prolongs the smooth muscle-relaxing effects of NO, facilitating an erection in the presence of sexual stimulation.[26][27]
Featured Drug: Sildenafil
-
Target: cGMP-specific Phosphodiesterase Type 5 (PDE5)[28][29]
-
Indication: Erectile Dysfunction, Pulmonary Arterial Hypertension[26]
-
Significance: The first effective oral treatment for erectile dysfunction, which profoundly changed the management of the condition and highlighted the therapeutic potential of PDE inhibition.[28]
}
Mechanism of PDE5 Inhibition by Sildenafil.
Structure-Activity Relationships (SAR)
Systematic modification of the pyrazole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.
-
CB1 Receptor Antagonists: For the Rimonabant class, SAR studies revealed that potent antagonistic activity requires specific substitutions at positions 1, 3, and 5 of the pyrazole ring.[24] Optimal activity was found with a 2,4-dichlorophenyl group at the 1-position, a carboxamido group (like a piperidinyl carboxamide) at the 3-position, and a para-substituted phenyl ring (e.g., p-iodophenyl) at the 5-position.[24][25] These substitutions precisely orient the molecule within the receptor's binding pocket.
-
Kinase Inhibitors: In pyrazole-based kinase inhibitors, the core often serves as a scaffold to position key pharmacophoric elements that interact with the hinge region of the kinase ATP-binding site. For JAK inhibitors, the pyrazole ring is frequently linked to another heterocyclic system, such as a pyrrolo[2,3-d]pyrimidine in Ruxolitinib, which forms critical hydrogen bonds.[13]
-
COX-2 Inhibitors: The selectivity of diarylpyrazoles like Celecoxib for COX-2 is highly dependent on the nature of the substituent at the para-position of one of the phenyl rings. A sulfonamide (-SO2NH2) or a similar polar group is crucial for binding to the hydrophilic side pocket unique to the COX-2 enzyme.[12]
Experimental Protocols: Evaluating Biological Activity
The discovery and development of novel pyrazole derivatives rely on robust and reproducible biological assays. Below is a representative protocol for assessing the in vitro inhibitory activity of a compound against a target enzyme.
Protocol: In Vitro COX-2 Inhibitory Assay (Fluorescent)
Principle: This assay measures the peroxidase activity of purified COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). In the presence of a fluorescent probe (e.g., ADHP), the heme cofactor of the peroxidase component of COX-2 catalyzes the oxidation of the probe, resulting in a quantifiable fluorescent signal. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified, recombinant human COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) or similar fluorescent probe
-
Heme cofactor
-
Test compounds (pyrazole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~535/590 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of COX-2 enzyme in cold assay buffer containing heme.
-
Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in DMSO, and then dilute further into the assay buffer. The final DMSO concentration in the well should be ≤1%.
-
Prepare a working solution of arachidonic acid and the fluorescent probe in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the diluted test compounds, positive control, or vehicle (buffer with DMSO for no-inhibition control).
-
Add 25 µL of the COX-2 enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the arachidonic acid/probe solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically every 60 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Causality and Self-Validation: This protocol is designed for trustworthiness. The inclusion of a vehicle control (100% activity) and a potent, known inhibitor like Celecoxib (0% activity at high concentrations) provides the dynamic range for the assay. A dose-response curve validates the inhibitory effect; a random, non-dose-dependent result would indicate an artifact or compound interference. Running a "blank" control without the enzyme ensures that the observed signal is enzyme-dependent.
Conclusion and Future Perspectives
The pyrazole core is unequivocally one of the most significant heterocyclic scaffolds in medicinal chemistry, with a proven track record of producing successful drugs for a multitude of diseases.[1][2][4] Its synthetic accessibility and versatile chemical nature continue to make it a focus of drug discovery programs.[6][30] Future research will likely focus on several key areas:
-
Novel Targets: Exploring the utility of the pyrazole scaffold against new and challenging biological targets, particularly within the "dark kinome" and other understudied protein families.[20]
-
Enhanced Selectivity: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety, especially in the kinase inhibitor space.[31]
-
Hybrid Molecules and PROTACs: Incorporating the pyrazole motif into novel drug modalities, such as dual-target inhibitors or Proteolysis Targeting Chimeras (PROTACs), to address drug resistance and achieve novel therapeutic effects.
-
Green Synthesis: Developing more efficient and environmentally friendly synthetic methods for producing pyrazole derivatives.[32]
The continued exploration of the chemical space around the pyrazole nucleus, guided by advanced computational methods and robust biological screening, promises to deliver the next generation of innovative therapeutics.[6]
References
- Mode of action of sildenafil. PubMed.
- Shriwise, A. & Goyal, A. Celecoxib. In: StatPearls. StatPearls Publishing; 2023.
- Mandal, A. Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Lan, R. et al. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry. 1999;42(4):769-776.
- Sildenafil. Wikipedia.
- Celecoxib. Wikipedia.
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. Synapse.
- El-gohary, N. S., Shaaban, M. I. & El-sayed, M. A. A. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. 2024;14(46):33481-33502.
- Liu, G. et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters. 2016;7(8):782-786.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed.
- Celecoxib Pathway, Pharmacodynamics. ClinPGx.
- What is the mechanism of action of Rimonabant?. Synapse.
- La Manna, S. et al. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. 2023;28(3):1415.
- Cinar, R., Iyer, M. R. & Kunos, G. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. F1000Research. 2020;9.
- Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online.
- What is the mechanism of Celecoxib?. Synapse.
- Sildenafil: mechanism of action, clinical applications and safety. ChemicalBook.
- Van Gaal, L. F., Rissanen, A. M., Scheen, A. J., Ziegler, O. & Rössner, S. Rimonabant: endocannabinoid inhibition for the metabolic syndrome. Diabetes care. 2008;31 Suppl 2:S221-30.
- Liu, G. et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. 2016;7(8):782-786.
- Hasa, D. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences. 2023;24(13).
- 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. ResearchGate.
- Ioannidis, S. et al. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & medicinal chemistry letters. 2009;19(23):6524-6528.
- Gangarosa, L. M. & G. T. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. Journal of clinical pharmacy and therapeutics. 2007;32(3):209-231.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Research Square.
- Lan, R. et al. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. 1999;42(4):769-776.
- Chahboun, N. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland). 2018;23(1).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Organic & Medicinal Chemistry International Journal.
- Chahboun, N. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134.
- Kumar, A. et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules (Basel, Switzerland). 2022;27(19).
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare.
- Li, Y. et al. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of medicinal chemistry. 2023.
- Kapri, A., Gupta, N. & Nain, S. THERAPEUTIC POTENTIAL OF PYRAZOLE CONTAINING COMPOUNDS: AN UPDATED REVIEW. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Berger, B. T. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences. 2022;23(19).
- Anwar, R. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Frontier in Medical and Health Research.
- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate.
- The mechanism of action of sildenafil and its subsequent potential indications (X-inhibition; increased; created with BioRender version, Bio Rad 2023). ResearchGate.
- Kumar, V., Kaur, K., Gupta, G. K. & Gupta, A. K. Current status of pyrazole and its biological activities. Journal of global infectious diseases. 2013;5(4):156-163.
- Khakpai, F. et al. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor. Neuropharmacology. 2018;139:193-206.
- Abuelizz, H. A. & Marzouk, M. Recent advances in the therapeutic applications of pyrazolines. Expert opinion on therapeutic patents. 2012;22(4):355-385.
- View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. Frontier in Medical and Health Research.
- Zhang, Y. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal transduction and targeted therapy. 2022;7(1):236.
-
Al-Mulla, A. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. 2023;28(18):6499. Available from: [Link].
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fmhr.net [fmhr.net]
- 7. researchgate.net [researchgate.net]
- 8. ilkogretim-online.org [ilkogretim-online.org]
- 9. news-medical.net [news-medical.net]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 24. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Sildenafil - Wikipedia [en.wikipedia.org]
- 27. droracle.ai [droracle.ai]
- 28. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 30. mdpi.com [mdpi.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
IUPAC name and synonyms for ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide: Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities. This document elucidates the fundamental chemical properties, provides a detailed synthetic methodology, explores the reactivity and derivatization potential, and discusses its applications as a versatile scaffold in modern drug discovery. The content is structured to deliver not only procedural knowledge but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential.
Core Compound Identification and Properties
The precise identification and characterization of a chemical entity are paramount for reproducible research and development. This section details the nomenclature and key physicochemical properties of the title compound.
IUPAC Name and Chemical Identifiers
The compound is systematically named according to IUPAC nomenclature, complemented by its unique identifiers for database cross-referencing.
-
IUPAC Name: this compound
-
CAS Number: 1174305-82-8[1]
-
Molecular Formula: C₇H₁₀BrN₃O₂[1]
-
Molecular Weight: 248.08 g/mol [1]
-
MDL Number: MFCD11107473[1]
Physicochemical Data Summary
The following table summarizes the essential physical and chemical data for this compound.
| Property | Value | Source |
| Purity | ≥ 95% | [1] |
| Appearance | Solid (Form may vary) | [2] |
| Storage | Keep in a dark place, Sealed in dry, 2-8°C | [1] |
Molecular Structure
The structural arrangement of the molecule is fundamental to its reactivity and biological interactions.
Caption: 2D Structure of the title compound.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a well-established field, yet the specific regiochemistry required for this molecule necessitates a carefully planned route. The presented pathway is based on established principles of heterocyclic chemistry.
Retrosynthetic Analysis and Strategy
The core pyrazole ring is typically formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this target, the key strategic considerations are:
-
Pyrazole Formation: The use of methylhydrazine will establish the N-methyl group. The choice of the dicarbonyl equivalent will dictate the placement of the carboxylate group.
-
Regiocontrol: The reaction of methylhydrazine with an unsymmetrical dicarbonyl compound can lead to two regioisomers. The reaction conditions and the nature of the substituents are chosen to favor the desired isomer.
-
Functional Group Introduction: The amino and bromo groups can be introduced either before or after ring formation. A common and effective strategy involves building a pyrazolone precursor, followed by halogenation and amination steps.
A plausible synthetic route, adapted from related syntheses, involves the condensation of methylhydrazine with a β-keto ester, followed by functional group manipulations.[3]
Synthetic Workflow Diagram
The following diagram outlines a logical and efficient pathway for the synthesis of the target compound.
Caption: Proposed synthetic pathway.
Experimental Protocol: A Representative Synthesis
This protocol describes the synthesis of a key intermediate, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester , based on a patented method for a structurally related compound.[3] The subsequent amination would require a separate, carefully optimized step.
Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl butynedioate and a suitable solvent (e.g., ethanol).
-
Reaction: Cool the solution in an ice bath. Add methylhydrazine dropwise while maintaining the temperature below 10°C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until TLC analysis indicates the consumption of starting materials.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
-
Setup: In a flask protected from atmospheric moisture, dissolve the product from Step 1 in a high-boiling solvent like acetonitrile.
-
Reaction: Add phosphorus oxybromide (tribromooxyphosphorus) portion-wise. Causality Note: POBr₃ is a potent reagent for converting the hydroxyl group of the pyrazolone tautomer into a bromide, which is a good leaving group, facilitating the formation of the bromo-pyrazole.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup & Validation: After completion, cool the reaction liquid and carefully pour it into a pre-cooled saturated sodium bicarbonate solution to neutralize the excess acid. The product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography to yield the desired bromo-pyrazole intermediate.[3] Characterization via ¹H NMR, ¹³C NMR, and MS is required to confirm the structure and purity.
Chemical Reactivity and Drug Discovery Potential
The title compound is not merely an endpoint but a versatile platform for generating diverse molecular architectures. Its value in drug development stems from the distinct reactivity of its functional groups, which serve as handles for lead optimization.
Reactivity of Key Functional Groups
-
C4-Bromo Group: This is arguably the most valuable position for derivatization. It is susceptible to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNA_r_) reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, or amino moieties, enabling systematic exploration of the chemical space around the pyrazole core.
-
C5-Amino Group: The amino group is a potent hydrogen bond donor, crucial for anchoring the molecule within a biological target's binding site.[4] It can be acylated, sulfonated, or used as a nucleophile in condensation reactions to append new side chains, thereby modulating solubility, cell permeability, and target affinity.[5]
-
C3-Ethyl Ester: The ester group serves as a classic bioisostere for a carboxylic acid. It can be hydrolyzed under basic conditions to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other acid derivatives.[5] This position is key for influencing pharmacokinetic properties.
Lead Optimization Workflow
The strategic modification of these functional groups is central to any medicinal chemistry program. The following diagram illustrates a logical workflow for library generation from this pyrazole scaffold.
Caption: Lead optimization strategies.
Applications in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in pharmacology, present in numerous approved drugs.[6] Derivatives of this core are investigated for a multitude of therapeutic applications.
-
Enzyme Inhibition: The rigid pyrazole ring provides an excellent framework to position functional groups for optimal interaction with enzyme active sites. The amino and bromo groups can participate in crucial hydrogen and halogen bonding, respectively, which can enhance binding affinity and selectivity.[4]
-
Anti-inflammatory and Anticancer Activity: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory and anticancer properties.[4][6] The mechanism often involves the inhibition of key signaling proteins like cyclooxygenases (COX) or protein kinases. While specific data for the title compound is limited in the public domain, its structural motifs are common in compounds with such activities.[7][8]
-
Building Block for Complex Molecules: Given its versatile handles for chemical modification, this compound is an ideal starting material or intermediate for the synthesis of more complex pharmaceutical agents.[4]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: The compound should be stored at 2-8°C, sealed in a dry environment, and protected from light to prevent degradation.[1]
Conclusion
This compound is a high-value molecular scaffold with significant potential for drug discovery and development. Its well-defined structure, coupled with three distinct and synthetically accessible points for modification, makes it an ideal platform for generating compound libraries for structure-activity relationship (SAR) studies. The inherent pharmacological relevance of the pyrazole core further enhances its appeal to medicinal chemists targeting a wide range of diseases. This guide provides the foundational knowledge for researchers to effectively synthesize, manipulate, and deploy this versatile building block in their research endeavors.
References
-
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Chemspace. Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link]
-
ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. Ethyl 3-Amino-5-Bromo-1H-Pyrazole-4-Carboxylate [cymitquimica.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Buy Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate [smolecule.com]
- 5. Buy Ethyl 1-(4-aminophenyl)-5-bromo-1H-pyrazole-3-carboxylate [smolecule.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
The Enduring Versatility of the 5-Aminopyrazole Moiety: A Technical Guide to Its Fundamental Reactivity
For Immediate Release
[CITY, STATE] – The 5-aminopyrazole scaffold, a cornerstone in medicinal chemistry and materials science, continues to be a focal point of intensive research due to its remarkable synthetic versatility and the diverse biological activities of its derivatives. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the fundamental reactivity of the 5-aminopyrazole moiety, offering insights into its synthesis, functionalization, and pivotal role as a building block for complex heterocyclic systems.
The 5-aminopyrazole system is a polyfunctional heterocycle characterized by three primary nucleophilic centers: the endocyclic nitrogen at the 1-position (N1), the exocyclic amino group at the 5-position (5-NH2), and the carbon atom at the 4-position (C4). The interplay of these sites, influenced by substituent effects and reaction conditions, dictates the regioselectivity of its transformations and underpins its broad utility in organic synthesis.[1][2][3]
Tautomerism: A Key Determinant of Reactivity
A critical aspect governing the reactivity of 5-aminopyrazoles is the phenomenon of annular tautomerism, primarily the equilibrium between the 3-amino and 5-amino forms.[4][5][6] Theoretical and experimental studies, including NMR spectroscopy and X-ray crystallography, have shown that the position of this equilibrium is sensitive to the nature of substituents on the pyrazole ring.[4][5] Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups at the C4 position can shift the equilibrium towards the 5-amino form.[4] This tautomeric preference has significant implications for the regiochemical outcome of subsequent reactions.
Spectroscopic data, particularly 13C NMR, can be instrumental in distinguishing between the tautomers. For instance, in solution, a tautomeric equilibrium often results in broadened signals for the C3 and C5 carbons due to prototropic exchange.[6] In contrast, in the solid state, a single tautomer is typically observed.[4] Infrared spectroscopy also provides a valuable tool for identifying the predominant tautomer in different environments, such as in argon matrices.[7]
The Nucleophilic Character: A Gateway to Diverse Functionality
The rich nucleophilicity of the 5-aminopyrazole core is the cornerstone of its synthetic utility. The exocyclic amino group (5-NH2) is generally the most nucleophilic site, readily participating in a variety of reactions.
Acylation and Alkylation
The 5-amino group can be selectively acylated and alkylated to introduce a wide range of functional groups.[8] These reactions are fundamental for modifying the electronic and steric properties of the molecule, which is crucial in drug design and development.
Table 1: Representative Conditions for Acylation of 5-Aminopyrazoles [9]
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzoyl Chloride | Pyridine | Dichloromethane | 20 | >90 |
| Acetic Anhydride | None | Acetic Acid | Reflux | High |
| 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | None | Dichloromethane | 20 | 85-95 |
Electrophilic Aromatic Substitution: Targeting the C4 Position
The C4 position of the 5-aminopyrazole ring is activated towards electrophilic attack due to the electron-donating nature of the amino group. This allows for the regioselective introduction of various substituents.
Halogenation at the C4 position is a common transformation, often achieved using N-halosuccinimides (NXS). This reaction provides valuable intermediates for further functionalization through cross-coupling reactions.[10]
Experimental Protocol: Halogenation of 3-Aryl-1H-pyrazol-5-amines with N-Iodosuccinimide (NIS) [10]
-
To a stirred solution of the N-arylsulfonyl-3-aryl-5-aminopyrazole (0.2 mmol) in DMSO (2 mL), add NIS (0.24 mmol).
-
Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Upon completion (monitored by TLC), quench the reaction with a 5% sodium thiosulfate solution (5 mL).
-
Extract the product with dichloromethane (3 x 5 mL).
-
Wash the combined organic layers with a saturated NaCl solution (3 x 5 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude residue by flash chromatography (DCM/EtOH) to afford the desired 4-iodo-5-aminopyrazole derivative.
The proposed mechanism for this reaction involves the coordination of the oxygen atom of DMSO with the halogen atom of NXS, forming a polarized intermediate that facilitates the electrophilic attack on the electron-rich C4 position of the pyrazole ring.[10]
Caption: Proposed mechanism for the DMSO-catalyzed halogenation of 5-aminopyrazoles.
Diazotization and Azo Coupling
The exocyclic amino group can be readily diazotized with nitrous acid to form a pyrazolediazonium salt. These versatile intermediates can then undergo a variety of coupling reactions, most notably with electron-rich aromatic compounds, to form azo dyes.[11][12][13] This reactivity is fundamental to the application of 5-aminopyrazoles in the dye industry.
Experimental Protocol: Diazotization and Azo Coupling [11][12]
Diazotization:
-
Dissolve or suspend the 5-aminopyrazole derivative in a cold aqueous mineral acid (e.g., HCl) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Azo Coupling:
-
Prepare a solution of the coupling component (e.g., an activated aromatic compound like 2-naphthol) in an appropriate solvent, often with a base to enhance its nucleophilicity.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, while maintaining a low temperature.
-
The azo dye product will precipitate and can be collected by filtration.
Cycloaddition and Condensation Reactions: Building Fused Heterocyclic Systems
The true synthetic power of the 5-aminopyrazole moiety is most evident in its role as a versatile building block for the construction of fused heterocyclic systems. Its ability to act as a 1,3-binucleophile allows for facile reactions with 1,3-dielectrophiles to generate a wide array of bicyclic and polycyclic compounds of significant medicinal interest.[1][14]
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a prominent class of fused heterocycles synthesized from 5-aminopyrazoles. A common and effective strategy involves the multicomponent reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[14]
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.
Experimental Protocol: One-Step Synthesis of Pyrazolo[3,4-b]pyridines [15][16]
-
In a microwave-safe vial, combine the N-substituted 5-aminopyrazole (1.0 mmol), 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione (1.0 mmol), and THF (3 mL).
-
Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fully substituted pyrazolo[3,4-b]pyridine.
The mechanism of this transformation typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a Michael acceptor. Subsequent Michael addition of the C4 of the 5-aminopyrazole to this intermediate, followed by intramolecular cyclization and aromatization, leads to the final product.[14] The regioselectivity of the cyclization is often dictated by the relative reactivity of the nucleophilic centers in the aminopyrazole and the electrophilic sites in the reaction partner.[2]
Synthesis of Pyrazolo[1,5-a]pyrimidines
Another medicinally important fused heterocyclic system readily accessible from 5-aminopyrazoles is the pyrazolo[1,5-a]pyrimidine core. The most common synthetic approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[17][18]
The reaction mechanism involves the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic N1 atom and the second carbonyl group, with subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine.[17][19] The regioselectivity of this reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[20][21]
Table 2: Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides | Acetylacetone | Glacial Acetic Acid | Reflux | Good | [19] |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Acetic Acid | Reflux | Good | [17] |
| 5-Aminopyrazoles | β-Enaminones | Microwave (solvent-free) | 180 °C, 2 min | 88-97 | [18] |
| 5-Amino-1H-pyrazoles | 2-(Arylidene)malononitriles | Ethanol/Triethylamine | Reflux | Good | [19] |
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles and Acetylacetone [19]
-
A solution of the 5-amino-N-aryl-1H-pyrazole-4-carboxamide (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with ethanol, and dried.
-
Recrystallization from an appropriate solvent (e.g., ethanol or DMF) affords the pure pyrazolo[1,5-a]pyrimidine derivative.
Conclusion
The 5-aminopyrazole moiety stands as a testament to the enduring power of heterocyclic chemistry in driving innovation in drug discovery and materials science. Its unique electronic properties and the presence of multiple, tunable reactive sites provide a versatile platform for the synthesis of a vast array of functionalized molecules and complex fused heterocyclic systems. A thorough understanding of its fundamental reactivity, including tautomeric equilibria and the factors governing regioselectivity, is paramount for harnessing its full synthetic potential. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers seeking to explore and exploit the rich chemistry of this remarkable heterocyclic scaffold.
References
- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-55.
- Charris-Molina, A., Castillo, J. C., Macías, M., & Portilla, J. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12345–12353.
- Crespo, A., El-Sayed, N., & Al-Rashida, M. (2021).
- El-Maksoud, M. S. A. (2018). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. Journal of the Chinese Chemical Society, 65(8), 923-932.
- Guedes, G. P., da Silva, J. B. P., & Leite, L. F. C. C. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Brazilian Chemical Society, 33, 1-25.
- Portilla, J., Quiroga, J., & Abonía, R. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12345-12353.
- Wang, L., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- García, J. A., et al. (2020). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Molecules, 25(1), 123.
- Hassan, A. S., et al. (2015).
- El-Metwaly, N., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Heterocyclic Chemistry, 54(1), 389-399.
- Elgemeie, G. H., et al. (2012). Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines 12a-c, 13a-c and 15a-c in acetic acid. Arkivoc, 2012(5), 164-177.
- Abdel-Aziz, H. A., et al. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Journal of Chemical Research, 43(1-2), 1-8.
- El-Gohary, N. S. (2016). The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique as a solvent-free approach. Journal of Saudi Chemical Society, 20, S316-S323.
- Reddy, T. J., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)
- Quiroga, J., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18-24.
- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-55.
- Claramunt, R. M., et al. (2006). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Magnetic Resonance in Chemistry, 44(7), 679-688.
- Guedes, G. P., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(24), 7586.
- Moustafa, A. H., et al. (2020).
- Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28.
- BenchChem. (2025).
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
- Kosygin Moscow State Technical University. (2004). Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. Chemistry of Heterocyclic Compounds, 40(7), 964-965.
- El-Faham, A., et al. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 6(3), 183-197.
- Fichez, J., Busca, P., & Prestat, G. (2018).
- Quiroga, J., et al. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. Beilstein Journal of Organic Chemistry, 8, 18-24.
- Organic Syntheses Procedure. (n.d.).
- Guedes, G. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4567.
- Parvin, T. (2023). Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. Topics in Current Chemistry, 381(1), 5.
- Holschbach, M. H., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: Tautomerism, protonation, and E/Z isomerism. The Journal of Organic Chemistry, 68(23), 8841-8848.
- Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-55.
- Guedes, G. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4567.
- Google Patents. (1974).
- Prakash, G. K. S., et al. (2011). Friedel-Crafts Acylation with Amides. Journal of the American Chemical Society, 133(35), 13836-13839.
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Characterization of Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Compound Profile and Structural Elucidation
Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate possesses a substituted pyrazole core, a scaffold known for its diverse biological activities. The precise arrangement of the amino, bromo, methyl, and ethyl carboxylate substituents dictates its physicochemical properties and potential as a synthetic building block.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 248.08 g/mol | [1] |
| CAS Number | 1174305-82-8 | [1] |
The structural confirmation of this molecule relies on a combination of spectroscopic techniques, each providing unique and complementary information.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for the title compound based on the analysis of related pyrazole derivatives. These predictions serve as a benchmark for researchers to compare their experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is anticipated to show distinct signals for the ethyl ester, the N-methyl group, and the amino group protons. The absence of a proton on the pyrazole ring at position 4 simplifies the aromatic region.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -O-CH₂-CH₃ | ~1.35 | Triplet | 3H | Typical for an ethyl ester methyl group, coupled to the methylene protons. |
| -O-CH₂-CH₃ | ~4.30 | Quartet | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and coupled to the methyl protons. |
| N-CH₃ | ~3.70 | Singlet | 3H | N-methyl protons, typically appearing as a singlet in this region for N-methylpyrazoles. |
| -NH₂ | ~5.0-6.0 | Broad Singlet | 2H | Amino protons, which can be broad and their chemical shift is concentration and solvent dependent. This signal will disappear upon D₂O exchange. |
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| -O-CH₂-C H₃ | ~14.5 | Methyl carbon of the ethyl ester. |
| -O -CH₂-CH₃ | ~61.0 | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |
| N-C H₃ | ~35.0 | N-methyl carbon. |
| C -Br (C4) | ~90.0 | The C4 carbon is directly attached to bromine, causing a significant downfield shift into a region characteristic for carbons bearing a halogen. |
| C -COOEt (C3) | ~145.0 | The C3 carbon is part of the pyrazole ring and is attached to the electron-withdrawing carboxylate group. |
| C -NH₂ (C5) | ~150.0 | The C5 carbon is attached to the amino group, which is electron-donating through resonance, leading to a downfield shift. |
| C =O | ~165.0 | Carbonyl carbon of the ethyl ester. |
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse program is typically used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amino) | 3400-3200 | Medium, often two bands | Characteristic stretching vibrations of the primary amine. |
| C-H Stretch (Alkyl) | 3000-2850 | Medium to Weak | C-H stretching of the methyl and ethyl groups. |
| C=O Stretch (Ester) | ~1720 | Strong | Strong absorption due to the carbonyl group of the ethyl ester. |
| C=N and C=C Stretch | 1600-1450 | Medium | Stretching vibrations within the pyrazole ring. |
| C-N Stretch | 1350-1250 | Medium | Stretching vibration of the C-N bonds. |
| C-O Stretch (Ester) | 1250-1150 | Strong | Characteristic C-O stretching of the ester group. |
| C-Br Stretch | 600-500 | Medium to Weak | Stretching vibration of the carbon-bromine bond. |
Protocol for FT-IR Data Acquisition (ATR Method):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption peaks and compare them to the expected values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 247 and 249 with an approximate 1:1 ratio. This isotopic pattern is the hallmark of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Peaks:
-
[M - OCH₂CH₃]⁺: Loss of the ethoxy group from the ester (m/z 202/204).
-
[M - COOCH₂CH₃]⁺: Loss of the entire ethyl carboxylate group (m/z 174/176).
-
Protocol for LC-MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Separation: Inject the sample into a liquid chromatograph (LC) equipped with a suitable column (e.g., C18) to separate the compound from any impurities.
-
MS Detection: The eluent from the LC is directed into the mass spectrometer. Use an appropriate ionization technique, such as electrospray ionization (ESI), which is a soft ionization method that will likely show the protonated molecule [M+H]⁺ at m/z 248/250.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions.
Experimental Workflow and Logic
The characterization of a novel or synthesized compound follows a logical progression to ensure its identity and purity.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
The causality behind this experimental workflow is rooted in obtaining orthogonal information. NMR provides the detailed connectivity of the atoms, IR confirms the presence of key functional groups, and MS verifies the overall molecular weight and elemental composition (especially the presence of bromine). Together, they provide a comprehensive and self-validating dataset for the unequivocal identification of this compound.
References
- Lab-Chemicals.Com.
-
NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
-
Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
-
El-Baih, F. E. M., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 28(x), xxxx. [Link]
Sources
An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Substituted Pyrazoles
This guide provides a comprehensive exploration of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted pyrazoles. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H and ¹³C NMR spectral interpretation, offering field-proven insights and methodologies.
Introduction: The Significance of Pyrazoles and the Power of NMR
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Their versatile synthesis and diverse functionalization possibilities make them privileged scaffolds in drug discovery.[1][3] Consequently, the unambiguous structural characterization of novel pyrazole derivatives is paramount. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular framework, substituent effects, and dynamic processes.[4][5][6]
This guide will navigate the complexities of pyrazole NMR, from fundamental principles to advanced analytical techniques, empowering researchers to confidently interpret their spectral data.
The Unique NMR Signature of the Pyrazole Ring: A Tale of Two Nitrogens
The pyrazole ring's distinct electronic environment, shaped by the pyrrole-like and pyridine-like nitrogen atoms, gives rise to characteristic ¹H and ¹³C NMR chemical shifts. Understanding these fundamental values is the first step in spectral analysis.
Tautomerism: A Dynamic Challenge in N-Unsubstituted Pyrazoles
A key feature of N-unsubstituted pyrazoles is annular tautomerism, a rapid proton exchange between the N1 and N2 positions.[7][8] This dynamic process can significantly impact the NMR spectrum, particularly at room temperature. When the exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, and their attached protons, will average out, often leading to broadened or a single averaged signal.[7][8]
Troubleshooting Tautomerism with Low-Temperature NMR:
To resolve the individual signals of the two tautomers, low-temperature NMR experiments are often employed. By slowing down the proton exchange, the distinct signals for each tautomeric form can be observed.[7]
Experimental Protocol: Low-Temperature ¹H NMR for Resolving Tautomers
Objective: To resolve the separate signals of tautomers in an N-unsubstituted pyrazole.
Methodology:
-
Sample Preparation: Prepare a concentrated sample of the pyrazole derivative in a low-freezing point deuterated solvent such as dichloromethane-d₂, toluene-d₈, or THF-d₈.[7]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[7]
-
Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[7]
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[7]
-
Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets of signals for each tautomer.[7]
The Influence of Substituents on Pyrazole NMR Spectra
The chemical nature and position of substituents dramatically alter the electronic distribution within the pyrazole ring, leading to predictable shifts in the NMR signals. A thorough understanding of these substituent effects is crucial for accurate spectral assignment.
¹H NMR Spectral Analysis
The protons on the pyrazole ring typically resonate in the aromatic region of the ¹H NMR spectrum. The chemical shift of the H4 proton is particularly sensitive to the electronic nature of the substituents at C3 and C5. Electron-donating groups (EDGs) will shield the H4 proton, causing an upfield shift, while electron-withdrawing groups (EWGs) will deshield it, resulting in a downfield shift.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Pyrazoles
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.5 | d | ~1.8 |
| H5 | ~7.4 | d | ~2.3 |
| H4 | ~6.2 | t | ~2.1 |
| N-H | Variable (often broad) | br s | - |
| N-CH₃ | ~3.9 | s | - |
Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent used.[9]
The N-H proton signal in N-unsubstituted pyrazoles is often broad and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[7][10] In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium and become undetectable.[7]
¹³C NMR Spectral Analysis
The chemical shifts of the pyrazole ring carbons are also highly informative. The C3 and C5 carbons are generally more deshielded than the C4 carbon. Substituent effects on ¹³C chemical shifts parallel those observed in ¹H NMR, with EDGs causing upfield shifts and EWGs leading to downfield shifts.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~138.7 |
| C5 | ~129.2 |
| C4 | ~105.4 |
| N-CH₃ | ~39.1 |
Note: These are approximate ranges and can vary significantly based on the specific substituents and solvent used.[9]
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex substituted pyrazoles, 1D NMR spectra can be crowded and difficult to interpret. In such cases, 2D NMR techniques are indispensable for definitive signal assignment.[5][7]
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This allows for the straightforward identification of which proton is attached to which carbon, providing a powerful tool for assigning the signals of the pyrazole ring and its substituents.[7]
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This technique is exceptionally useful for assigning quaternary carbons and for piecing together the connectivity of the entire molecule. For instance, the H4 proton will show correlations to both the C3 and C5 carbons, aiding in their unambiguous assignment.[7]
Experimental Protocol: 2D NMR for Structural Elucidation
Objective: To unambiguously assign the ¹H and ¹³C signals of a substituted pyrazole.
Methodology:
-
Sample Preparation: Prepare a reasonably concentrated sample of the pyrazole derivative in a suitable deuterated solvent.[7][11]
-
Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.[7]
-
1D Spectra: Acquire standard ¹H and ¹³C NMR spectra.
-
HSQC Acquisition: Run a standard HSQC experiment.
-
HMBC Acquisition:
-
Data Processing and Analysis:
-
Process the 2D data.
-
Analyze the cross-peaks in the HSQC spectrum to identify direct ¹H-¹³C correlations.
-
Analyze the cross-peaks in the HMBC spectrum to identify long-range ¹H-¹³C correlations and establish the connectivity of the molecule.[7]
-
Visualization of NMR Analysis Workflow
The logical flow of NMR analysis for substituted pyrazoles can be visualized as follows:
Caption: Workflow for the NMR spectral analysis of substituted pyrazoles.
The Role of Computational Chemistry in Pyrazole NMR
Computational methods, particularly Density Functional Theory (DFT) calculations using the Gauge-Invariant Atomic Orbital (GIAO) method, have become increasingly valuable for predicting and interpreting the NMR spectra of pyrazoles.[12] These calculations can provide theoretical chemical shifts that are often in good agreement with experimental data, aiding in signal assignment and conformational analysis.[12][13]
Conclusion
The ¹H and ¹³C NMR spectral analysis of substituted pyrazoles is a powerful and essential technique in modern chemical research and drug development. A systematic approach, combining the interpretation of 1D and 2D NMR data with an understanding of the fundamental principles of tautomerism and substituent effects, allows for the confident and accurate structural elucidation of these important heterocyclic compounds. By integrating the experimental protocols and analytical strategies outlined in this guide, researchers can effectively harness the full potential of NMR spectroscopy in their work with pyrazole derivatives.
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
- A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. (2025). ResearchGate.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025). ResearchGate.
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016).
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Substituent effects on the15N NMR Parameters of Azoles. (n.d.). Scite.
- Phys. Org. 387. (n.d.). RSC Publishing.
- NMR Sample Preparation. (n.d.).
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- How to make an NMR sample. (n.d.).
- H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (n.d.). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Perspective on Structural Elucidation
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyrazole Esters
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of brominated pyrazole esters, a class of molecules of significant interest in pharmaceutical and agrochemical research. We move beyond a simple cataloging of fragments to explain the underlying chemical principles that dictate the fragmentation cascades under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous structural confirmation of these halogenated heterocyclic compounds. Key diagnostic features, including the unmistakable bromine isotopic signature, pyrazole ring cleavage, and ester group fragmentations, are discussed in detail. The guide includes field-proven experimental protocols and visual diagrams to bridge theory with practical application.
Introduction: The Analytical Challenge of Brominated Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous commercial drugs and agrochemicals.[1] The introduction of a bromine atom and an ester functional group creates complex molecules whose identity and purity must be rigorously confirmed. Mass spectrometry (MS) is the definitive tool for this purpose, offering unparalleled sensitivity and structural information.
However, interpreting the mass spectrum of a brominated pyrazole ester is not trivial. The fragmentation is a competitive process, influenced by the relative stabilities of the pyrazole ring, the lability of the ester group, and the presence of the halogen. Understanding these competing pathways is essential for confident structural elucidation. This guide provides a systematic framework for interpreting these complex spectra, grounded in the fundamental principles of gas-phase ion chemistry.
The First Clue: The Indisputable Bromine Isotopic Signature
Before delving into fragmentation, the most immediate diagnostic feature in the mass spectrum of a singly brominated compound is its molecular ion cluster. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (50.5% and 49.5%, respectively).[2][3]
This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion:
-
A peak for the ion containing ⁷⁹Br (M).
-
A second peak of nearly equal intensity at two mass units higher (M+2) for the ion containing ⁸¹Br.
This 1:1 M/M+2 intensity ratio is a virtually infallible indicator for the presence of a single bromine atom in a fragment or molecular ion.[4][5] The absence of this pattern for a given fragment ion indicates the loss of the bromine atom.
Under Fire: Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a high-energy technique that generates odd-electron radical cations (M•+), which are energetically unstable and undergo extensive, predictable fragmentation.[6][7] This provides a rich fingerprint of the molecule's structure. For a typical brominated pyrazole ester, the fragmentation is a competition between charge localization on the pyrazole ring, the ester group, or the bromine atom.
Primary Fragmentation Pathways
The initial M•+ ion will exhibit the characteristic 1:1 bromine isotope pattern. From there, several key fragmentation pathways are observed:
-
Loss of the Bromine Atom: A common pathway for halogenated compounds is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a [M-Br]⁺ ion.[8] This fragment will appear as a single peak, lacking the M/M+2 pattern, providing clear evidence of its origin.
-
Ester Group Cleavages: The ester moiety provides two primary fragmentation routes:
-
α-cleavage (Loss of •OR): Cleavage of the bond between the carbonyl carbon and the alkoxy oxygen results in the loss of an alkoxy radical (e.g., •OCH₃ or •OCH₂CH₃). This produces a stable acylium ion [M-OR]⁺.[9] This fragment will retain the bromine atom and its isotopic signature.
-
McLafferty Rearrangement: If the alkyl chain of the ester contains a γ-hydrogen, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a new radical cation.[7]
-
-
Pyrazole Ring Cleavage: The pyrazole ring itself has characteristic fragmentation patterns.[10][11] These pathways are fundamental to identifying the heterocyclic core:
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation for pyrazoles is the expulsion of a neutral HCN molecule from the molecular ion or subsequent fragments.[10]
-
Loss of Dinitrogen (N₂): Following the loss of a hydrogen atom ([M-H]⁺), the pyrazole ring can collapse, expelling a stable N₂ molecule.[11]
-
The interplay of these pathways provides a detailed structural map. For example, observing the loss of •OR followed by the loss of HCN confirms the presence of both the ester and the pyrazole ring on the same fragment.
Visualizing EI Fragmentation
The following diagram illustrates the major competing fragmentation pathways for a hypothetical ethyl 4-bromo-1H-pyrazole-5-carboxylate.
Caption: Key EI fragmentation pathways for a brominated pyrazole ester.
Softer Ionization: ESI-MS/MS Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically produces even-electron protonated molecules, [M+H]⁺.[6] These ions are relatively stable and require an additional activation step, Collision-Induced Dissociation (CID), in a tandem mass spectrometer (MS/MS) to induce fragmentation.[12] The fragmentation of [M+H]⁺ ions proceeds through the loss of stable, neutral molecules rather than the radical-driven reactions seen in EI.
Protonation Site
The initial site of protonation dictates the subsequent fragmentation. For brominated pyrazole esters, the most likely protonation sites are the basic nitrogen atoms of the pyrazole ring or, less commonly, the carbonyl oxygen of the ester.
Characteristic Neutral Losses in CID
Once the [M+H]⁺ precursor ion is selected and subjected to CID, the following neutral losses are characteristic:
-
Loss of Alcohol (ROH): Protonation at the ester carbonyl can facilitate the neutral loss of the alcohol portion of the ester (e.g., CH₃OH or CH₃CH₂OH).
-
Loss of HBr: The elimination of neutral hydrogen bromide can occur, particularly at higher collision energies.
-
Sequential Losses from the Ester: Similar to EI, cleavage of the ester can occur, often as a loss of the entire group following ring fragmentation or rearrangement.
-
Ring Cleavage: The protonated pyrazole ring can also undergo cleavage, often losing molecules like HCN or N₂H₂.[13]
The resulting product ion spectrum provides complementary information to the EI spectrum, confirming the molecular weight and revealing fragmentation pathways relevant to the molecule's behavior in a protic environment.
Experimental Protocols: A Practical Guide
A robust analytical method is crucial for obtaining high-quality, reproducible data. The following protocols are provided as a validated starting point for the analysis of brominated pyrazole esters.
Protocol 1: GC-MS for EI Analysis
This method is ideal for volatile and thermally stable brominated pyrazole esters.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.
-
If necessary, perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
-
-
GC-MS Instrumental Parameters: [14]
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[14]
-
Injector: 250 °C, Split mode (20:1 ratio).[14]
-
Carrier Gas: Helium at 1.2 mL/min constant flow.[14]
-
Oven Program: 80 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Scan Range: m/z 40-550.
-
Protocol 2: LC-MS/MS for ESI Analysis
This method is suited for less volatile compounds or when analyzing complex mixtures.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of methanol or acetonitrile.
-
Dilute to a final concentration of 0.1-1 µg/mL in a solution of 50:50 water:acetonitrile with 0.1% formic acid.
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad™ 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: +5500 V.
-
Source Temp: 500 °C.
-
MS1 Scan: m/z 100-600.
-
MS/MS: Perform product ion scans on the expected [M+H]⁺ ion. Optimize collision energy (CE) for desired fragmentation (start with a CE of 20-40 eV).
-
Caption: A typical LC-MS/MS workflow for ESI analysis.
Data Interpretation: A Summary of Diagnostic Ions
When analyzing a spectrum, look for these key signals to piece together the molecular puzzle.
| Ion Description | Fragmentation Type | Expected m/z (Example: Ethyl 4-bromo-1H-pyrazole-5-carboxylate, MW=234/236) | Key Feature |
| Molecular Ion | EI | 234 / 236 | 1:1 Isotopic pattern confirms Br presence. |
| [M+H]⁺ | ESI | 235 / 237 | Confirms molecular weight. |
| [M-Br]⁺ | EI | 155 | Loss of Br; peak is a singlet. |
| [M-OEt]⁺ | EI | 189 / 191 | α-cleavage of ester; retains Br pattern. |
| [M-HCN]•+ | EI | 207 / 209 | Pyrazole ring cleavage; retains Br pattern. |
| [M+H-EtOH]⁺ | ESI-MS/MS | 189 / 191 | Neutral loss of ethanol; retains Br pattern. |
Conclusion
The mass spectrometric fragmentation of brominated pyrazole esters is a predictable process governed by the fundamental rules of ion chemistry. By systematically evaluating the spectrum for the key diagnostic features—the bromine isotopic signature, characteristic ester cleavages, and pyrazole ring fissions—one can achieve unambiguous structural confirmation. Under EI, the high-energy fragmentation provides a detailed structural fingerprint, while ESI-MS/MS offers complementary data on the intact molecule and its behavior via neutral loss pathways. The protocols and interpretive frameworks presented in this guide serve as a robust tool for any scientist working with these important heterocyclic compounds, ensuring analytical confidence from discovery to development.
References
-
Chemistry LibreTexts (2022). 6.4: Isotope Abundance. [Link][8]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. [Link][4]
-
Chemistry LibreTexts (2014). 5.2 Mass Spectrometry. [Link][2]
-
Schaller, C. ms isotopes: Br and Cl. Structure & Reactivity. [Link][5]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link][10]
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link][11]
-
Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH National Library of Medicine. [Link][6]
-
Mócsai, G., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. NIH National Library of Medicine. [Link][13]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link][9]
-
Mohr, M., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. [Link][12]
-
Balan, A. M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. NIH National Library of Medicine. [Link][1]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the FT-IR Spectroscopy of Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this substituted pyrazole derivative. The insights herein are designed to be a robust resource for the structural characterization of this and similar heterocyclic compounds.
Introduction: The Role of FT-IR in Structural Elucidation
In the landscape of analytical chemistry, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the identification of functional groups and the elucidation of molecular structures.[1][2][3] The power of FT-IR lies in its ability to probe the vibrational transitions within a molecule.[3][4] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching, bending, or twisting.[4][5] This absorption pattern creates a unique spectral fingerprint for each molecule.[6][7]
For a complex molecule like this compound, FT-IR spectroscopy is invaluable. The molecule presents a variety of functional groups—an amino group, a bromo substituent, an N-methyl group, an ethyl ester, and the pyrazole heterocyclic core. Each of these moieties exhibits characteristic absorption bands in the infrared spectrum, allowing for a detailed structural confirmation. This guide will walk through the process of obtaining and interpreting the FT-IR spectrum of this compound, providing both the "how" and the "why" behind each step.
Theoretical Framework: Understanding Molecular Vibrations
An FT-IR spectrometer measures the interaction of infrared radiation with a sample, detecting the frequencies at which the sample absorbs the radiation.[3][8] The process begins with a broadband infrared source.[6][8] This light is directed into a Michelson interferometer, the heart of the FT-IR instrument, which modulates the light into an interferogram.[6][8] The interferogram, which contains all the spectral information encoded together, is then passed through the sample.[6] After interacting with the sample, the interferogram is measured by a detector. A mathematical process known as a Fourier transform is then applied to the interferogram to convert it into a familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3][8]
For a vibration to be "IR active" and appear in the spectrum, it must cause a change in the molecule's dipole moment.[2] The key functional groups in our target molecule are all expected to be IR active:
-
N-H bonds in the amino group.
-
C=O bond in the ethyl ester.
-
C-O bonds associated with the ester.
-
C-H bonds in the methyl and ethyl groups.
-
C-Br bond .
-
Pyrazole ring vibrations (C=N, C=C, N-N).
The position, intensity, and shape of these absorption bands provide a wealth of structural information.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The acquisition of a clean, reproducible FT-IR spectrum is paramount. For a solid sample such as this compound, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Sample Preparation: KBr Pellet Method
The KBr pellet technique involves dispersing a small amount of the solid sample within a matrix of dry potassium bromide powder, which is transparent to infrared radiation.[9][10]
Step-by-Step Protocol:
-
Drying: Gently dry both the sample and high-purity FT-IR grade KBr powder in an oven at approximately 100-110°C for 2-4 hours to remove any residual moisture. Water vapor has strong IR absorption bands that can interfere with the sample spectrum.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample into a very fine powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering effects (Christiansen scattering).[11][12]
-
Mixing: Add about 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the ground sample. The final concentration of the sample in KBr should be around 1-2%.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[9]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.
Sample Preparation: Attenuated Total Reflectance (ATR)
ATR is a popular alternative that requires minimal sample preparation.[10][13] The technique works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[10]
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean.[9] Wipe it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
Background Spectrum: With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract any atmospheric or crystal surface absorptions.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm contact between the sample and the crystal surface.[9] Good contact is essential for a strong signal.
-
Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
The overall workflow for FT-IR analysis is illustrated in the following diagram:
Caption: Experimental workflow for FT-IR analysis.
Spectral Interpretation of this compound
The FT-IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–500 cm⁻¹).[14][15] The functional group region contains absorptions for most stretching vibrations, which are characteristic of specific bonds. The fingerprint region contains a complex pattern of absorptions, including bending vibrations and skeletal vibrations, that are unique to the molecule as a whole.[15]
Functional Group Region (4000–1500 cm⁻¹)
Based on the structure of this compound, we can predict the following key absorption bands:
-
N-H Stretching (Amino Group): Primary amines (R-NH₂) typically show two bands in the 3500–3300 cm⁻¹ region.[16][17] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The peaks are usually of medium intensity and can be slightly broadened due to hydrogen bonding, though generally sharper than O-H stretches.[18][19]
-
C-H Stretching (Alkyl Groups): The methyl (N-CH₃) and ethyl (-CH₂CH₃) groups will exhibit C-H stretching vibrations. These are typically observed between 3000 and 2850 cm⁻¹.[17][20] These peaks are often sharp and of medium to strong intensity.
-
C=O Stretching (Ester Group): The carbonyl (C=O) stretch of the ethyl ester is one of the most prominent and easily identifiable peaks in the spectrum. For saturated esters, this absorption is very strong and sharp, typically appearing in the 1750–1735 cm⁻¹ range.[15][17][21] Conjugation with the pyrazole ring may slightly lower this frequency.
-
N-H Bending and C=C/C=N Stretching: In the 1650–1550 cm⁻¹ region, we expect to see several overlapping bands. The N-H bending (scissoring) vibration of the primary amine typically appears around 1640-1550 cm⁻¹.[17] Additionally, the C=C and C=N stretching vibrations of the pyrazole ring occur in this region, generally between 1625 and 1430 cm⁻¹.[22][23]
Fingerprint Region (1500–500 cm⁻¹)
This region contains a complex series of bands that are highly specific to the molecule's overall structure.
-
C-O Stretching (Ester Group): Esters exhibit two characteristic C-O stretching vibrations. These are strong bands found between 1300 and 1000 cm⁻¹.[15][21] One band corresponds to the C(=O)-O stretch and the other to the O-C₂H₅ stretch.[24]
-
C-N Stretching: The stretching vibration of the C-N bond from the amino group and within the pyrazole ring will appear in the 1250–1000 cm⁻¹ range.[17]
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency end of the fingerprint region, typically between 690 and 515 cm⁻¹.[15] The intensity of this band is usually medium to strong.
Summary of Predicted FT-IR Data
The expected vibrational frequencies for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3450 & ~3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (NH₂) |
| 3000–2850 | Medium | C-H Stretch | Methyl & Ethyl Groups |
| ~1735 | Strong | C=O Stretch | Ethyl Ester |
| 1640–1550 | Medium | N-H Bend | Primary Amine (NH₂) |
| 1620–1430 | Medium | C=C and C=N Ring Stretches | Pyrazole Ring |
| 1300–1000 | Strong | Asymmetric & Symmetric C-O Stretches | Ethyl Ester |
| 690–515 | Medium | C-Br Stretch | Bromoalkane |
Conclusion: A Self-Validating System
The FT-IR analysis of this compound provides a clear and robust method for its structural confirmation. The protocol described herein is a self-validating system: the presence of the strong ester C=O stretch around 1735 cm⁻¹, the dual peaks of the primary amine N-H stretch above 3300 cm⁻¹, the strong C-O ester bands in the fingerprint region, and the low-frequency C-Br absorption collectively provide compelling evidence for the molecule's structure. By correlating these distinct, high-intensity bands with the expected functional groups, a researcher can confidently verify the identity and purity of the compound. This guide serves as a foundational tool for applying FT-IR spectroscopy with scientific rigor and interpretive expertise.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Infinity Scientific. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Tables. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum?. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H.... Retrieved from [Link]
-
ResearchGate. (2025, August 8). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
ResearchGate. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Retrieved from [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of N–H stretching vibrations from T2.... Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. Retrieved from [Link]
-
Al-Nahrain University Journal of Science. (2024, December 23). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 3. agilent.com [agilent.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. youtube.com [youtube.com]
- 8. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. jascoinc.com [jascoinc.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. azooptics.com [azooptics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Infrared Spectrometry [www2.chemistry.msu.edu]
- 17. eng.uc.edu [eng.uc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. researchgate.net [researchgate.net]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
Illuminating the Molecular Architecture: A Guide to the X-ray Crystallography of Aminopyrazole Derivatives
An In-Depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Aminopyrazoles in Modern Drug Discovery
The aminopyrazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1] These heterocyclic compounds are renowned for their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their efficacy often stems from their ability to act as potent and selective enzyme inhibitors, particularly against kinases, by forming specific hydrogen bonds and other non-covalent interactions within the target's active site.[5][6]
To rationally design and optimize these interactions, a precise understanding of their three-dimensional atomic arrangement is not merely advantageous—it is essential. Single-crystal X-ray crystallography is the definitive method for obtaining this high-resolution structural data.[7][8] It provides an unambiguous map of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing. This guide offers a comprehensive walkthrough of the crystallographic process as applied to aminopyrazole derivatives, from the foundational step of crystal growth to the final validation of the molecular structure, providing field-proven insights to navigate this powerful analytical technique.
Section 1: The Foundational Challenge - Crystallization of Aminopyrazole Derivatives
The adage "a good crystal is the prerequisite for a good structure" cannot be overstated. The entire crystallographic experiment hinges on the quality of a single crystal. For aminopyrazole derivatives, which can vary widely in polarity and solubility based on their substituents, obtaining diffraction-quality crystals is often the most challenging step. The goal is to guide molecules to self-assemble into a highly ordered, three-dimensional lattice, a process driven by slow supersaturation.
Causality in Method Selection
The choice of crystallization method is dictated by the compound's physicochemical properties, primarily its solubility and stability.
-
For highly soluble compounds: Slow evaporation is often the first method attempted due to its simplicity. However, it can lead to rapid crystal growth on the vessel surface, which is not ideal.[9] A more controlled approach is vapor diffusion , which is arguably the most successful technique for novel small molecules. It allows for a very gradual increase in concentration as a volatile "anti-solvent" diffuses into the solution of the compound, promoting slow and orderly crystal growth.[10]
-
For compounds with moderate temperature-dependent solubility: The slow cooling of a saturated solution is highly effective. A solution saturated at a higher temperature becomes supersaturated as it cools, initiating nucleation and growth.[9]
-
For poorly soluble compounds: Solvent layering can be employed. Here, a solution of the compound is carefully layered with a miscible anti-solvent, and crystallization occurs at the interface as the solvents slowly mix.[10]
Experimental Protocol: Vapor Diffusion Crystallization
This protocol represents a self-validating system; success (the growth of single crystals) is the primary validation of the chosen conditions.
-
Solvent Selection: Identify a "good" solvent in which the aminopyrazole derivative is readily soluble and a "poor" or "anti-solvent" in which it is insoluble. The anti-solvent must be more volatile than the good solvent. Common pairs include Dichloromethane/Hexane, THF/Hexane, or Methanol/Diethyl Ether.
-
Preparation:
-
Prepare a concentrated solution of the aminopyrazole derivative (1-10 mg) in a minimal amount of the "good" solvent (e.g., 0.5 mL) in a small, open vial. Ensure the compound is fully dissolved; filter if necessary to remove any particulate impurities.
-
Place this inner vial inside a larger, sealable vessel (e.g., a screw-cap jar or beaker).
-
Add a larger volume of the "anti-solvent" (e.g., 2-3 mL) to the bottom of the outer vessel, ensuring the level is below the top of the inner vial.
-
-
Incubation: Seal the outer vessel tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually decreases the solubility of the aminopyrazole derivative, leading to supersaturation and, ideally, crystallization.
-
Patience and Observation: Place the setup in a location free from vibrations and temperature fluctuations. Observe periodically over several days to weeks. Do not disturb the setup unless significant crystal growth is observed.[9]
Section 2: The Crystallographic Workflow: From Compound to Validated Structure
The journey from a promising aminopyrazole powder to a refined 3D structure follows a well-defined, multi-stage workflow. Each stage builds upon the last, with quality control checkpoints ensuring the final model is a faithful representation of the molecular reality.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. rigaku.com [rigaku.com]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. unifr.ch [unifr.ch]
A Technical Guide to Emerging Research Frontiers for Novel Pyrazole Carboxylates
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Versatility of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and beyond. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have cemented its role as a cornerstone in the development of therapeutics, agrochemicals, and functional materials.[1][2][3] When functionalized with a carboxylate group, the resulting pyrazole carboxylate structure gains a critical anchor for interacting with biological targets, often acting as a bioisostere for natural amino acids or binding to key residues in enzyme active sites.
While the success of pyrazole-containing molecules like the anti-inflammatory drug Celecoxib and various commercial fungicides is well-documented, the potential of this scaffold is far from exhausted.[4][5] This guide moves beyond established applications to illuminate promising, underexplored research avenues. It provides actionable insights and detailed methodologies for scientists poised to design the next generation of pyrazole carboxylate-based innovations.
Part I: The Next Wave of Therapeutic Targets
The true potential of a chemical scaffold is realized by identifying novel biological targets where its inherent properties can address unmet medical needs. The following areas represent fertile ground for the application of novel pyrazole carboxylates.
Epigenetic Modulators: Targeting ALKBH1 in Oncology
Mechanistic Rationale: The AlkB Homolog (ALKBH) family of enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that act as demethylases for DNA and RNA. ALKBH1, in particular, has been identified as a key N6-methyladenosine (6mA) DNA demethylase. Its overexpression is implicated in the progression of several cancers, including gastric cancer, making it a compelling therapeutic target. The core structure of a pyrazole carboxylic acid has shown a remarkable ability to chelate the active site metal ion (Mn²⁺ in assays, Fe²⁺ in vivo), a critical interaction for potent inhibition.[6]
Research Hypothesis: Strategic substitution on the pyrazole-4-carboxylate core can yield highly potent and selective inhibitors of ALKBH1, leading to novel anti-cancer agents. Improving cell permeability through a prodrug strategy (e.g., esterification of the carboxylate) can translate in vitro potency into robust cellular activity.[6]
Proposed Research Workflow:
Caption: Workflow for ALKBH1 Inhibitor Development.
Detailed Protocol: Synthesis of a 1,3-Disubstituted-1H-pyrazole-4-carboxylate Core
This protocol describes a key step in generating the core scaffold for ALKBH1 inhibitors, based on established synthetic routes.[6]
-
Reaction Setup: To a solution of a substituted hydrazine (e.g., 2-hydrazinyl-5-(benzyloxy)pyrimidine, 1.0 equiv) in anhydrous Dimethylformamide (DMF, 0.15 M), add ethyl 3-chloro-1H-pyrazole-4-carboxylate (1.5 equiv).
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 2.0 equiv) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Heating: Heat the reaction mixture to 90 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material (typically 6-10 hours).
-
Work-up: Cool the mixture to room temperature. Carefully quench by pouring into cold water, which should induce precipitation of the crude product.
-
Purification (Ester): Collect the precipitate by vacuum filtration, wash with water, and dry. This crude ester intermediate can often be used directly in the next step.
-
Saponification: Dissolve the crude ester in a mixture of methanol (MeOH) and 1 M aqueous lithium hydroxide (LiOH) (1:1 v/v).
-
Reaction: Stir the mixture at room temperature for 4-6 hours until saponification is complete (monitored by TLC/LC-MS).
-
Purification (Acid): Remove the MeOH under reduced pressure. Acidify the remaining aqueous solution with 1 M HCl to a pH of ~3-4 to precipitate the final carboxylic acid product. Collect the solid by vacuum filtration, wash with water, and dry to yield the target pyrazole-4-carboxylic acid.
Neuroinflammation: Modulating Microglial Activation in Neurodegenerative Disease
Mechanistic Rationale: Chronic activation of microglial cells and the subsequent release of pro-inflammatory cytokines like IL-6 and TNF-α are hallmarks of neurodegenerative diseases and secondary injury following events like spinal cord injury (SCI).[4] Developing agents that can suppress this inflammatory cascade without causing general immunosuppression is a major therapeutic goal. Pyrazole derivatives have a long history as anti-inflammatory agents, and recent studies have shown that novel, highly substituted pyrazoles can potently inhibit cytokine expression in activated microglia.[4]
Research Hypothesis: Novel pyrazole carboxylates, designed to cross the blood-brain barrier, can serve as potent neuro-anti-inflammatory agents by inhibiting key signaling pathways (e.g., NF-κB, p38 MAPK) in lipopolysaccharide (LPS)-stimulated microglial cells. The carboxylate moiety can be tailored to improve solubility and target engagement.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of pyrazole carboxylates targeting IL-6 suppression in BV2 microglial cells, illustrating the importance of systematic structural modification.
| Compound ID | R1-Substituent (N1-position) | R2-Substituent (C3-position) | R3-Substituent (C5-position) | IL-6 Suppression IC₅₀ (µM) |
| Lead-01 | Phenyl | H | Phenyl | 25.4 |
| Lead-02 | 4-Fluorophenyl | H | Phenyl | 15.2 |
| Lead-03 | 4-Methoxyphenyl | H | Phenyl | 9.6 |
| Lead-04 | 4-Methoxyphenyl | Methyl | Phenyl | 11.8 |
| Lead-05 | 4-Methoxyphenyl | H | 4-Chlorophenyl | 22.1 |
This data is illustrative. As shown, electron-donating groups at the N1-phenyl ring (Lead-03) appear to enhance potency, while substitution at the C3 position (Lead-04) is detrimental.
Part II: Innovations in Agrochemicals
The pyrazole carboxamide scaffold is the backbone of the highly successful SDHI (succinate dehydrogenase inhibitor) class of fungicides.[7] However, opportunities exist to expand the utility of pyrazole carboxylates into new agrochemical classes.
Research Hypothesis: By modifying the core pyrazole carboxylate structure and exploring different amide or ester derivatives, it is possible to develop novel herbicides or insecticides with alternative modes of action. The pyrazole core provides metabolic stability in the field, while the side chains can be tuned to interact with new biological targets in weeds or insect pests.[8][9]
Proposed Research Workflow:
Caption: Discovery workflow for novel pyrazole-based agrochemicals.
Detailed Protocol: Primary Herbicidal Activity Assay (Pre-emergence)
-
Compound Preparation: Dissolve synthesized pyrazole carboxylate derivatives in a minimal amount of acetone to create stock solutions (e.g., 10,000 ppm).
-
Soil Preparation: Use a standardized sandy loam soil in 10 cm diameter pots.
-
Seeding: Sow seeds of a target weed species (e.g., ryegrass, Lolium rigidum) and a representative crop (e.g., wheat, Triticum aestivum) at a depth of 1 cm.
-
Application: Prepare spray solutions by diluting the stock solution in a water/acetone mixture containing a surfactant (e.g., Tween 20). Apply the solution evenly to the soil surface using a laboratory track sprayer calibrated to deliver 200 L/ha. A typical screening rate is 1000 g a.i./ha.
-
Controls: Include a negative control (solvent only) and a positive control (commercial herbicide, e.g., Pyrazosulfuron-Ethyl).[8]
-
Incubation: Place the pots in a controlled growth chamber (22°C/18°C day/night, 14h photoperiod). Water sub-surface to avoid washing the compound away.
-
Evaluation: After 14-21 days, visually assess the percentage of growth inhibition for both the weed and crop species compared to the negative control.
Part III: Frontiers in Materials Science
The rigid, aromatic nature of the pyrazole ring, combined with the coordinating ability of the carboxylate group, makes these molecules excellent building blocks (or "linkers") for advanced materials.
Research Hypothesis: Pyrazole-4-carboxylic acids can be used as organic linkers to construct novel Metal-Organic Frameworks (MOFs).[10] The dual coordination sites (pyrazole nitrogens and carboxylate oxygens) allow for the formation of robust, porous 3D structures with potential applications in gas storage, separation, and catalysis.[11][12]
Logical Relationship Diagram:
Caption: Design logic for pyrazole-carboxylate based MOFs.
Detailed Protocol: Solvothermal Synthesis of a Pyrazole-Based MOF
-
Reactant Preparation: In a 20 mL glass vial, dissolve the pyrazole-4-carboxylate linker (e.g., 1-Methyl-4-pyrazolecarboxylic acid, 0.1 mmol) and a metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, 0.1 mmol) in a solvent mixture, typically DMF and ethanol (e.g., 10 mL, 1:1 v/v).[10]
-
Modulator (Optional): Add a small amount of a modulator like formic acid (2-3 drops) to control crystal growth and improve quality.
-
Sealing: Tightly cap the vial.
-
Heating: Place the vial in a programmable oven and heat to a specific temperature (e.g., 100-120 °C) for 24-72 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation: Crystals of the MOF should have formed. Carefully decant the mother liquor.
-
Washing: Wash the crystals with fresh DMF followed by a more volatile solvent like ethanol or acetone to remove unreacted starting materials.
-
Activation: To remove solvent molecules from the pores, the crystals are typically "activated" by solvent exchange followed by heating under vacuum. This step is crucial for achieving high porosity for applications like gas adsorption.
References
- The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.
- Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024).
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (N/A). MDPI.
- Structure–activity relationship summary of tested compounds. (N/A).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. (N/A).
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (N/A). SciELO.
- Recent Advances in Synthesis and Properties of Pyrazoles. (N/A). MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.
- Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids. (N/A). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. (2025).
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (N/A). Frontiers in Pharmacology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Versatile Intermediates for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of modern organic chemistry, with a significant focus on developing efficient and versatile methodologies. This guide provides an in-depth exploration of key intermediates that serve as powerful synthons in the construction of diverse heterocyclic scaffolds. By understanding the inherent reactivity and strategic application of intermediates like 1,3-dicarbonyl compounds, enamines, and aryl hydrazones, researchers can unlock streamlined pathways to complex molecular architectures. This document details the mechanistic underpinnings of their reactivity and provides field-proven, step-by-step protocols for the synthesis of medicinally relevant heterocycles, including pyrroles, pyridines, and dihydropyrimidinones.
Introduction: The Central Role of Intermediates in Heterocyclic Synthesis
The strategic use of versatile intermediates is paramount in the design of efficient synthetic routes to heterocyclic compounds. These molecular building blocks possess specific functional groups and reactivity patterns that allow for predictable and controlled ring-forming reactions. Instead of bespoke, multi-step syntheses for each new target, a platform approach centered on key intermediates enables rapid diversification and the generation of compound libraries crucial for drug discovery and materials science.
The power of this approach lies in the concept of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments. This guide will focus on three classes of exemplary intermediates, elucidating how their electronic and steric properties are harnessed in classic and contemporary named reactions.
The 1,4-Dicarbonyl Compound: A Gateway to Five-Membered Heterocycles
The 1,4-dicarbonyl moiety is a classic and highly effective synthon for constructing five-membered aromatic heterocycles like pyrroles, furans, and thiophenes. The Paal-Knorr synthesis, first described in 1884, remains a synthetically valuable method for achieving this transformation.[1][2]
Mechanistic Insight: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis of pyrroles involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3] The reaction is typically conducted under neutral or weakly acidic conditions.[3] While the exact mechanism has been a subject of study, density functional theory (DFT) calculations and experimental evidence suggest a preferred pathway involving the formation of a hemiaminal intermediate.[1][4]
The currently accepted mechanism proceeds as follows:
-
Hemiaminal Formation : The amine nucleophilically attacks one of the protonated carbonyl groups to form a hemiaminal.[2][4]
-
Cyclization : The nitrogen of the hemiaminal then attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative in a rate-determining step.[2][4][5]
-
Dehydration : Subsequent elimination of two water molecules leads to the formation of the stable aromatic pyrrole ring.[1][5]
It is crucial to control the pH, as strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis.[3]
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Protocol: Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole
This protocol describes the synthesis of a substituted pyrrole from 2,5-hexanedione and benzylamine, following the Paal-Knorr methodology.
Materials:
-
2,5-Hexanedione
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask, add 2,5-hexanedione (10 mmol, 1.14 g) and ethanol (20 mL).
-
Add benzylamine (10 mmol, 1.07 g, 1.09 mL) to the solution.
-
Add glacial acetic acid (1 mL) as a catalyst to accelerate the reaction.[3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,5-Hexanedione | 1.0 | 114.14 | 1.14 g |
| Benzylamine | 1.0 | 107.15 | 1.07 g |
| Acetic Acid | Catalytic | 60.05 | 1 mL |
| Ethanol | Solvent | 46.07 | 20 mL |
Table 1: Reagents for Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity.[6][7][8] This approach is prized for its atom economy, reduction in waste, and ability to rapidly generate diverse compound libraries.[9]
The Hantzsch Pyridine Synthesis: A Classic MCR
The Hantzsch pyridine synthesis, first reported in 1881, is a cornerstone MCR that produces 1,4-dihydropyridines (DHPs), which can be subsequently oxidized to the corresponding pyridines.[10][11] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[10][12][13]
Causality of Experimental Choices:
-
β-Ketoester : Provides the C2-C3 and C5-C6 fragments of the pyridine ring. Ethyl acetoacetate is common, but others like ethyl 3-oxovalerate can be used to introduce different substituents.[11]
-
Aldehyde : Becomes the substituent at the 4-position of the DHP ring. A wide range of aromatic and aliphatic aldehydes are suitable.[14]
-
Nitrogen Source : Ammonium acetate is often preferred as it is a convenient solid source of ammonia in situ.[11]
-
Solvent : Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.[11][14]
The mechanism involves a series of condensations and additions:
-
Knoevenagel Condensation : One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[12][14]
-
Enamine Formation : A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[12][14]
-
Michael Addition : The enamine adds to the α,β-unsaturated carbonyl compound.[14][15]
-
Cyclization and Dehydration : Intramolecular cyclization followed by dehydration yields the 1,4-dihydropyridine core.[12][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents
Introduction: A Strategic Response to the Antimicrobial Resistance Crisis
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, threatening to return modern medicine to a pre-antibiotic era. The discovery and development of new antimicrobial agents with novel mechanisms of action are, therefore, not merely a scientific pursuit but a critical necessity. This guide provides an in-depth overview of the strategic workflows and detailed experimental protocols integral to the antimicrobial drug discovery pipeline. Designed for researchers, scientists, and drug development professionals, this document offers a synthesis of technical methodologies and the scientific rationale that underpins them, from initial hit identification to preclinical validation.
The journey of an antimicrobial agent from concept to clinic is a complex, multi-stage process. It begins with the identification of a "hit"—a compound demonstrating initial promise—and progresses through rigorous optimization and validation stages to identify a lead candidate with the potential for clinical success. This document will navigate through the core phases of this pipeline:
-
High-Throughput Screening (HTS): The engine of modern drug discovery, enabling the rapid and efficient screening of vast compound libraries to identify initial hits.
-
Hit-to-Lead Characterization: The crucial phase of validating primary hits and determining their fundamental antimicrobial properties, such as the Minimum Inhibitory Concentration (MIC).
-
Mechanism of Action (MOA) Elucidation: A critical step to ensure a compound acts on a novel target or pathway, a key attribute for overcoming existing resistance.
-
Preclinical Evaluation: The final preclinical phase, assessing the in vivo efficacy and safety of a lead candidate in relevant animal models of infection.
This application note is structured to provide not just procedural steps but also the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Section 1: High-Throughput Screening for Primary Hit Identification
The initial step in discovering new antimicrobials is the screening of large and diverse chemical libraries to identify compounds that inhibit bacterial growth. High-throughput screening (HTS) utilizes automation, miniaturization, and rapid detection methods to assess tens of thousands of compounds in a time- and cost-efficient manner.[1][2] The primary goal is to cast a wide net and identify "hits" for further investigation.
The most common HTS approach is whole-cell or phenotypic screening, which directly measures the inhibition of bacterial growth.[3] This method is advantageous because it simultaneously confirms a compound's antibacterial activity and its ability to penetrate the bacterial cell envelope.
Experimental Workflow: Whole-Cell Phenotypic Screening
The general workflow for a whole-cell HTS campaign is a multi-step, automated process designed for efficiency and reproducibility.
Caption: Automated workflow for a typical high-throughput screening (HTS) campaign.
Protocol 1.1: HTS using Resazurin-Based Viability Assay
This protocol describes a common HTS method that uses the redox indicator resazurin to measure cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A lack of fluorescence indicates inhibition of metabolic activity and, therefore, bacterial growth.
Materials:
-
Black, clear-bottom 384-well microtiter plates
-
Target bacterial strain
-
Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)
-
Compound library (typically 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Automated liquid handling system
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Step-by-Step Methodology:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plates. Also, prepare wells for controls: positive control (antibiotic) and negative control (DMSO vehicle).
-
Inoculum Preparation: Culture the target bacterial strain to the mid-logarithmic growth phase. Dilute the culture in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Inoculation: Dispense the prepared bacterial inoculum (e.g., 50 µL) into all wells containing compounds and negative controls. Add sterile broth to positive control wells.
-
Incubation: Cover the plates and incubate at 37°C for a duration determined by the bacterium's doubling time (e.g., 18 hours for E. coli).
-
Reagent Addition: Add resazurin solution (e.g., 10 µL) to all wells.
-
Second Incubation: Incubate for an additional 1-4 hours to allow for the colorimetric change.
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a set threshold (e.g., >80%) are classified as primary "hits".
Section 2: Hit Confirmation and Characterization
Once primary hits are identified from HTS, they must undergo a series of secondary assays to confirm their activity and determine their potency. The cornerstone of this phase is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Broth Microdilution for MIC Determination
The broth microdilution method is the "gold standard" for quantitatively measuring the in vitro activity of an antimicrobial agent.[4] It determines the lowest concentration of a drug that prevents the visible growth of a microorganism.[5] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Confirmed "hit" compounds
-
Target bacterial strain
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Reference bacterial strains for quality control (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[8]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies of the target organism from an 18-24 hour agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL).[8]
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[8]
-
Compound Serial Dilution: a. Dissolve the test compound (e.g., in DMSO) and prepare a stock solution. b. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. c. Add 100 µL of the compound stock solution at twice the highest desired final concentration to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[9] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[9]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. This halves the drug concentration in each well, bringing it to the final test concentration, and brings the final inoculum to 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent where no visible growth (i.e., no turbidity or pellet) is observed.
| Compound | Target Organism | MIC (µg/mL) |
| Hit Compound A | Staphylococcus aureus ATCC 29213 | 4 |
| Hit Compound B | Escherichia coli ATCC 25922 | 16 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.015 |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1 |
| Table 1: Example MIC data for hypothetical hit compounds against quality control strains. |
Section 3: Elucidating the Mechanism of Action (MOA)
Identifying a compound with a low MIC is only the beginning. To be a viable candidate, especially in the context of AMR, the compound should ideally have a novel mechanism of action (MOA). Bacterial Cytological Profiling (BCP) is a powerful high-throughput microscopy technique that can rapidly classify the MOA of a compound by observing the specific morphological changes it induces in bacterial cells.[10][11]
Workflow: Bacterial Cytological Profiling (BCP)
BCP compares the morphological "fingerprint" of an unknown compound to a reference library of fingerprints from antibiotics with known MOAs.[12]
Caption: Workflow for Mechanism of Action (MOA) determination using Bacterial Cytological Profiling.
Protocol 3.1: BCP for MOA Classification
Materials:
-
Bacterial strain (e.g., Bacillus subtilis 168)
-
Test compounds and reference antibiotics (e.g., ciprofloxacin, vancomycin, rifampicin)
-
Growth medium
-
Fluorescent dyes: DAPI (for DNA) and Nile Red (for membranes)[13]
-
Microscope slides with agarose pads (1.2% agarose in growth medium)
-
Fluorescence microscope with appropriate filter sets and a high-resolution camera
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow the bacterial culture to the early-to-mid logarithmic phase (e.g., OD600 of 0.2-0.3). Treat aliquots of the culture with the test compound and reference antibiotics at a concentration equivalent to their MIC for a defined period (e.g., 30-60 minutes).[13]
-
Staining: Add the fluorescent dyes to the treated cell cultures. For example, use DAPI at a final concentration of 1 µg/mL and Nile Red at 0.5 µg/mL. Incubate for 5 minutes in the dark.[13]
-
Slide Preparation: Pipette a small volume (e.g., 2-3 µL) of the stained cell suspension onto an agarose pad on a microscope slide.
-
Image Acquisition: Immediately acquire images using a fluorescence microscope. Capture images in phase-contrast and fluorescence channels for DAPI and Nile Red.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ) to process the images. b. Segment the cells to identify individual cell boundaries. c. Extract quantitative data for various morphological parameters, such as cell length, width, circularity, DNA staining pattern (e.g., condensation, segregation defects), and membrane staining integrity.
-
Data Interpretation: Compare the morphological profile of the test compound-treated cells to the profiles of the reference antibiotics. For example:
-
DNA synthesis inhibitors (e.g., ciprofloxacin): Often cause cell filamentation and distinct, condensed nucleoids.
-
Cell wall synthesis inhibitors (e.g., vancomycin): May lead to cell bulging, lysis, or spherical cell formation.
-
RNA synthesis inhibitors (e.g., rifampicin): Can result in anucleated cells or diffuse DNA staining.
-
Section 4: Anti-Biofilm Activity Assessment
Many chronic bacterial infections are associated with biofilms, structured communities of bacteria encased in a self-produced matrix. Bacteria within biofilms are notoriously resistant to conventional antibiotics. Therefore, screening compounds for their ability to inhibit biofilm formation is a critical step in developing a comprehensive antimicrobial agent.
Protocol 4.1: Biofilm Inhibition Assay using Crystal Violet
This is a simple, robust method to quantify biofilm formation and its inhibition in a multi-well plate format.[14][15]
Materials:
-
Sterile 96-well, flat-bottom tissue culture plates
-
Biofilm-forming bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable medium
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Absorbance plate reader (570-600 nm)
Step-by-Step Methodology:
-
Inoculum and Compound Preparation: Prepare a diluted bacterial culture (e.g., 1:100 dilution of an overnight culture in fresh TSB). Prepare serial dilutions of the test compound in the same medium.
-
Assay Setup: a. Add 100 µL of the test compound dilutions to the wells. b. Add 100 µL of the bacterial inoculum to each well. c. Include positive controls (bacteria with no compound) and negative controls (sterile broth).
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells carefully with distilled water or PBS (e.g., 3 times with 200 µL) to remove any remaining non-adherent cells.[14]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[16]
-
Second Washing: Discard the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.[16] Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at ~595 nm.[16] A lower absorbance value in the presence of the compound compared to the control indicates biofilm inhibition.
Section 5: Preclinical In Vivo Efficacy Models
The ultimate test for a potential antimicrobial agent before human trials is its efficacy in a living organism. In vivo animal models are essential for evaluating a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties and its ability to clear an infection in a complex biological system.
Protocol 5.1: Mouse Peritonitis-Sepsis Model
The mouse peritonitis-sepsis model is a standard and widely used acute infection model to assess the systemic efficacy of new antimicrobial agents.[17][18]
Materials:
-
Laboratory mice (e.g., C57BL/6 or BALB/c strain)
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA)
-
Vehicle for bacterial suspension (e.g., sterile saline with 5% hog gastric mucin)
-
Test compound and vehicle for administration (e.g., saline, PBS)
-
Standard-of-care antibiotic (e.g., vancomycin for MRSA)
-
Syringes and needles for injection (intraperitoneal, intravenous, or subcutaneous)
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the bacterial strain to the logarithmic phase. Harvest and wash the cells, then resuspend them in the vehicle to a predetermined lethal or sub-lethal dose (e.g., 1 x 10^8 CFU/mouse). The exact dose must be determined in preliminary studies.
-
Infection Induction: Inject the bacterial inoculum intraperitoneally (IP) into the mice (e.g., 0.2 mL volume).[17]
-
Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a clinically relevant route (e.g., IV, IP, or SC).[19] The dosing regimen (dose and frequency) should be based on prior PK studies.
-
Control Groups:
-
Infected + Vehicle: To determine the natural course of the infection.
-
Infected + Standard-of-Care Antibiotic: To provide a benchmark for efficacy.
-
Sham (Uninfected) + Test Compound: To assess compound toxicity.
-
-
Monitoring and Endpoints: Monitor the animals regularly for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival over a period of 3-7 days.
-
Bacterial Load Determination (Optional): At a predetermined time point (e.g., 24 hours post-infection), a subset of animals can be euthanized. Blood and/or peritoneal fluid can be collected to determine the bacterial load (CFU/mL) by plating serial dilutions on agar plates. A significant reduction in bacterial load compared to the vehicle control indicates efficacy.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) at 72h | Mean Peritoneal Bacterial Load (log10 CFU/mL) at 24h |
| Vehicle Control | - | 0 | 7.8 |
| Lead Compound C | 20 | 80 | 3.5 |
| Vancomycin | 10 | 90 | 3.1 |
| Table 2: Example efficacy data from a mouse sepsis model against MRSA. |
Conclusion
The development of new antimicrobial agents is a systematic and rigorous process that relies on a cascade of validated in vitro and in vivo assays. From the broad net of high-throughput screening to the focused validation of in vivo efficacy, each step is designed to select for compounds with the highest potential for clinical success. The protocols and workflows detailed in this guide represent core methodologies in the field, providing a robust framework for researchers dedicated to combating the global challenge of antimicrobial resistance. Adherence to standardized procedures, such as those outlined by CLSI, and a deep understanding of the scientific principles behind each assay are paramount to the success of any antimicrobial discovery program.
References
-
ImQuest BioSciences. In Vivo Mouse Models of Bacterial Infection.[Link]
-
Elgamoudi, B. A. and Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol 13(21): e4866. [Link]
-
Elgamoudi, B. A. and Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health. [Link]
-
Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing.[Link]
-
iGEM. General Biofilm Assay Protocol.[Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.[Link]
-
Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.[Link]
-
Microbe Online. Broth Dilution Method for MIC Determination.[Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.[Link]
-
U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria.[Link]
-
Clinical and Laboratory Standards Institute. CLSI 2024 M100Ed34(1).[Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[Link]
-
ImQuest BioSciences. Sepsis Murine Model.[Link]
-
Frontiers. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance.[Link]
-
Karlsruhe Institute of Technology. Two-fold Broth Microdilution Method for Determination of MIC.[Link]
-
OSF. Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study.[Link]
-
National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.[Link]
-
ResearchGate. High-Throughput Screening for Antimicrobial Compounds Using a 96-Well Format Bacterial Motility Absorbance Assay.[Link]
-
National Institutes of Health. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance.[Link]
-
ResearchGate. Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study | Request PDF.[Link]
-
ResearchGate. Mouse sepsis model (A) Scheme of experimental setup and survival...[Link]
-
National Institutes of Health. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.[Link]
-
Preprints.org. Addressing Antibiotic Resistance with Bacterial Cytological Profiling: A High-Throughput Method for Antibiotic Discovery.[Link]
-
American Society for Microbiology. Dissecting antibiotic effects on the cell envelope using bacterial cytological profiling: a phenotypic analysis starter kit.[Link]
-
ResearchGate. (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.[Link]
-
News-Medical.net. Advances in High-Throughput Screening for Novel Antimicrobial Compounds.[Link]
-
ACS Publications. Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries.[Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. imquestbio.com [imquestbio.com]
- 18. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 19. osf.io [osf.io]
Application Note: Strategic Synthesis of Novel Anti-Inflammatory Agents
Authored by: Gemini, Senior Application Scientist
Abstract
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of effective anti-inflammatory therapeutics remains a cornerstone of medicinal chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of potential anti-inflammatory drugs. We will explore the rationale behind targeting key inflammatory pathways, provide detailed synthetic protocols for promising compound classes, and outline robust in vitro and in vivo validation methodologies.
Introduction: The Inflammatory Cascade as a Therapeutic Target
Inflammation is orchestrated by a complex network of signaling pathways and cellular responses initiated by tissue injury or infection. Key mediators include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenases (COX-1 and COX-2) that produce prostaglandins, and signaling pathways such as NF-κB and JAK-STAT. Chronic activation of these pathways leads to persistent inflammation and tissue damage. The goal of anti-inflammatory drug design is to selectively modulate these pathways to restore homeostasis.
The design of novel anti-inflammatory agents often focuses on several key strategies:
-
Inhibition of Pro-inflammatory Enzymes: Targeting enzymes like COX-2 has been a highly successful strategy, leading to the development of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Modulation of Kinase Signaling: Kinases such as Janus kinases (JAKs) are critical for cytokine signaling and represent attractive targets for small molecule inhibitors.
-
Targeting Transcription Factors: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, making it a prime target for therapeutic intervention.
This guide will focus on the synthesis and evaluation of compounds targeting these key areas.
Synthetic Strategies and Protocols
A successful synthetic campaign requires a deep understanding of reaction mechanisms and a strategic approach to molecular design. Below are protocols for the synthesis of representative compounds targeting key inflammatory mediators.
Synthesis of a Selective COX-2 Inhibitor: A Celecoxib Analog
Celecoxib is a selective COX-2 inhibitor characterized by its 1,5-diarylpyrazole scaffold. The selectivity for COX-2 over COX-1 is attributed to the presence of a sulfonamide group that can bind to a specific hydrophilic side pocket in the COX-2 active site. We will synthesize a celecoxib analog to illustrate the core synthetic strategy.
Workflow for Synthesis of a Celecoxib Analog
Caption: Synthetic workflow for a Celecoxib analog.
Protocol 2.1: Synthesis of 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
Materials:
-
4-Methylacetophenone
-
Trifluoroacetic anhydride
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol (absolute)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
-
Synthesis of the Diketone Intermediate:
-
In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate.
-
-
Cyclization to Form the Pyrazole Core:
-
Dissolve the crude diketone intermediate (1.0 eq) in absolute ethanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
The use of trifluoroacetic anhydride facilitates the Claisen condensation to form the necessary diketone.
-
The acid-catalyzed condensation with the hydrazine derivative is a classic and efficient method for pyrazole synthesis.
-
Ethanol is a suitable solvent for this reaction as it dissolves the reactants and facilitates the reaction at reflux temperatures.
Synthesis of a JAK Inhibitor Scaffold: A Baricitinib Fragment
Janus kinase (JAK) inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines. Baricitinib is an example of a potent JAK inhibitor. We will outline the synthesis of a key pyrrolo[2,3-d]pyrimidine core, a common scaffold in many JAK inhibitors.
Workflow for Pyrrolo[2,3-d]pyrimidine Core Synthesis
Caption: Synthesis of the core scaffold of a JAK inhibitor.
Protocol 2.2: Synthesis of the 7H-pyrrolo[2,3-d]pyrimidine Core
Materials:
-
6-Chloro-7-deazapurine (or a suitable pyrimidine precursor)
-
A terminal alkyne (e.g., protected propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
Sonogashira Coupling:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-chloro-7-deazapurine (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent, followed by the terminal alkyne (1.2 eq) and triethylamine (2.5 eq).
-
Heat the reaction mixture to 60-80°C and stir for 6-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
-
-
Intramolecular Cyclization (if necessary):
-
Depending on the starting materials, a subsequent cyclization step may be required to form the pyrrole ring. This can often be achieved by heating or by treatment with a base.
-
Causality Behind Experimental Choices:
-
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons, which is ideal for constructing the core scaffold.
-
The use of a palladium catalyst and a copper co-catalyst is standard for this cross-coupling reaction.
-
An inert atmosphere is crucial to prevent the degradation of the catalyst.
In Vitro and In Vivo Evaluation
Once synthesized, the potential anti-inflammatory activity of the compounds must be evaluated.
In Vitro Assays
A tiered approach to in vitro screening is recommended.
Inflammatory Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
| Assay | Target | Principle | Typical Readout |
| COX-1/COX-2 Inhibition Assay | COX Enzymes | Measures the production of prostaglandins from arachidonic acid. | Colorimetric or Fluorometric |
| JAK Kinase Assay | JAK Isoforms | Measures the phosphorylation of a substrate peptide by a specific JAK isoform. | Luminescence or Fluorescence |
| NF-κB Reporter Assay | NF-κB Pathway | Uses a cell line with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. | Luminescence |
| Cytokine Release Assay | Inflammatory Cells | Measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., PBMCs or macrophages). | ELISA or Multiplex Assay |
Protocol 3.1: LPS-induced TNF-α Release in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthesized test compounds
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Stimulate the cells with LPS (100 ng/mL) for 6-12 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for each compound.
-
In Vivo Models
Promising compounds from in vitro studies should be evaluated in animal models of inflammation.
-
Carrageenan-induced Paw Edema: An acute model of inflammation where the reduction in paw swelling after compound administration is measured.
-
Collagen-induced Arthritis (CIA) in Mice: A model of rheumatoid arthritis where the clinical signs of arthritis are scored.
Conclusion
The synthesis of novel anti-inflammatory drugs is a dynamic field that requires a multidisciplinary approach. By understanding the key inflammatory pathways and employing strategic synthetic chemistry, it is possible to design and create potent and selective modulators of the inflammatory response. The protocols and workflows outlined in this application note provide a solid foundation for researchers to embark on the synthesis and evaluation of the next generation of anti-inflammatory therapeutics.
References
-
Zhang, J. M., & An, J. (2007). Cytokines, inflammation, and pain. International anesthesiology clinics, 45(2), 27–37. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature reviews. Drug discovery, 16(12), 843–862. [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
Application Notes and Protocols: 1,2,4-Triazole Derivatives as Fungicide Precursors in Agricultural Chemistry
Introduction: The Critical Role of Triazole Fungicides in Crop Protection
Triazole fungicides represent a cornerstone of modern agricultural disease management. First introduced in the 1970s, this class of systemic fungicides has become indispensable for the control of a broad spectrum of fungal pathogens in a wide array of crops, including cereals, fruits, vegetables, and ornamentals.[1] Their efficacy is rooted in their specific mode of action: the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of fungal cell membranes.[1][2] This disruption ultimately leads to abnormal fungal growth and cell death.[1] The economic and agricultural impact of triazoles is substantial, as they are pivotal in preventing yield losses and ensuring food safety by controlling mycotoxin-producing fungi.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 1,2,4-triazole, a key precursor in the production of potent triazole fungicides. We will focus on the well-established fungicide, propiconazole, as a representative example to illustrate the synthetic pathway from its fundamental precursors. These application notes will elucidate the underlying chemical principles, provide detailed experimental protocols, and present efficacy data to demonstrate the fungicidal activity of the final product.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungicidal activity of triazoles, including propiconazole, is attributed to their ability to inhibit the C14-demethylase enzyme, a cytochrome P450 monooxygenase.[1] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that is analogous to cholesterol in mammalian cells. By binding to the C14-demethylase enzyme, triazoles disrupt the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol, which in turn disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1][2]
Synthesis of a Key Precursor: 1,2,4-Triazole
The 1,2,4-triazole ring is the foundational structural motif for this class of fungicides. A common and efficient method for its synthesis involves the reaction of hydrazine with an excess of formamide.[2][4][5]
Protocol 1: Synthesis of 1,2,4-Triazole from Hydrazine and Formamide
Objective: To synthesize the precursor 1,2,4-triazole in high yield and purity.
Materials:
-
Hydrazine hydrate (or aqueous hydrazine solution)
-
Formamide
-
Reaction vessel equipped with a stirrer, heating mantle, and distillation apparatus
Procedure:
-
In a reaction vessel, place at least a 2.5 molar excess of formamide relative to hydrazine.[2][4]
-
Heat the formamide to a temperature range of 140°C to 210°C (a typical range is 160°C to 180°C).[2][4]
-
Slowly add the hydrazine or its aqueous solution to the heated formamide over an extended period.[2]
-
During the addition, byproducts such as ammonia, water, and formic acid will co-distill from the reaction mixture.[5]
-
After the addition of hydrazine is complete, continue to heat the reaction mixture to ensure the reaction goes to completion.
-
Once the reaction is complete, distill off the excess formamide.
-
The resulting residue is crude 1,2,4-triazole, which can be further purified by recrystallization or distillation.[4][5]
Expected Yield: This method can produce 1,2,4-triazole in yields of 92-98% with a purity of 94-98%.[2][4][5]
Synthesis of a Representative Triazole Fungicide: Propiconazole
Propiconazole is a widely used systemic foliar fungicide.[6] Its synthesis is a multi-step process that utilizes 1,2,4-triazole and other precursors. The general synthetic route involves the formation of a dioxolane intermediate, followed by bromination and subsequent nucleophilic substitution with the triazole ring.[6][7]
Precursor Synthesis Workflow
Caption: Synthetic workflow for Propiconazole.
Protocol 2: Synthesis of Propiconazole
Objective: To synthesize propiconazole from its precursors.
Step 1: Cyclization to form the Dioxolane Intermediate
-
Reactants: 2,4-dichloroacetophenone and 1,2-pentanediol.[7]
-
Solvent: Benzene.[7]
-
Catalyst: An appropriate acid catalyst.
-
Procedure: a. In a reaction vessel, dissolve 2,4-dichloroacetophenone and 1,2-pentanediol in benzene. b. Add the catalyst to the mixture. c. Heat the reaction mixture to a temperature between 60°C and 100°C.[7] d. After the reaction is complete, the catalyst can be filtered and recovered.[7] The resulting product is the cyclized dioxolane intermediate.
Step 2: Bromination of the Dioxolane Intermediate
-
Reactants: The cyclized product from Step 1 and bromine.[7]
-
Procedure: a. React the cyclized compound with bromine. The weight ratio of bromine to the initial 2,4-dichloroacetophenone is typically between 0.8:1 and 0.9:1.[7] b. The reaction is carried out at a temperature between 0°C and 60°C.[7] c. The product of this step is the brominated intermediate, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.[8]
Step 3: Condensation with 1,2,4-Triazole
-
Reactants: The bromide from Step 2 and 1,2,4-triazole.[7]
-
Solvent: Options include acetone, butanone, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).[7]
-
Base and Catalyst: An alkali (e.g., potassium carbonate) and a phase transfer catalyst are used.[7]
-
Procedure: a. The molar ratio of the bromide to triazole is typically between 1:1 and 1:1.5.[7] b. The condensation reaction is carried out at a temperature between 60°C and 150°C.[7] c. The final product is propiconazole.
Note on Yield: The overall yield of propiconazole can be influenced by the specific conditions and purification methods used in each step. One study reported a 45% yield for the final nucleophilic substitution step.[6]
Fungicidal Efficacy of Propiconazole
The efficacy of a fungicide is often quantified by its EC50 value, which is the concentration of the fungicide that inhibits 50% of the mycelial growth of a specific fungus. Lower EC50 values indicate higher fungicidal activity.
Table 1: In Vitro Efficacy of Propiconazole Against Various Fungal Pathogens
| Fungal Pathogen | Crop(s) Affected | Mean EC50 (µg/mL) | Reference |
| Alternaria alternata | Pecan | 1.90 | [1][9] |
| Alternaria arborescens | Various | 0.669 ± 0.452 | [3] |
| Neopestalotiopsis clavispora | Various | 0.41 | [10] |
| Fusarium graminearum | Wheat, Barley | 1.09 | [11] |
Data Interpretation: The data in Table 1 demonstrates the potent and broad-spectrum activity of propiconazole against several economically important plant pathogens. The low EC50 values indicate that even at low concentrations, propiconazole can effectively inhibit fungal growth.
Conclusion and Future Perspectives
The synthesis of 1,2,4-triazole and its subsequent elaboration into complex fungicides like propiconazole is a well-established and vital process in agricultural chemistry. The protocols outlined in this document provide a foundational understanding for researchers to synthesize these important compounds. The continued study of triazole derivatives is crucial for the development of new fungicides with improved efficacy, broader spectrum of activity, and to manage the emergence of fungal resistance. Future research may focus on optimizing synthetic routes to improve yields and reduce environmental impact, as well as exploring novel triazole-based structures to overcome existing resistance mechanisms.
References
-
Harris E. Petree, Joseph R. Pociask et al. Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]
-
Robertson, A. (2006). Fungicides: Triazoles. Iowa State University Digital Repository. [Link]
-
Harris E. Petree, Joseph R. Pociask et al. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. CORE. [Link]
- Harris E. Petree, Joseph R. Pociask et al. (1981). US Patent 4267347A: Method for direct preparation for 1,2,4-triazole from hydrazine and formamide.
-
Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. (2021). MDPI. [Link]
-
Delaney, H. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin. [Link]
-
Propiconazole Production Method. (n.d.). Scribd. [Link]
-
Delaney, H. (2002). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Technological University Dublin. [Link]
- Process method for synthesizing propiconazole. (2021).
-
The trouble with triazole fungicides. (2024). Farm Progress. [Link]
-
In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. (2023). PMC - NIH. [Link]
-
Mean EC 50 (the effective concentration at which the fungal growth is inhibited by 50%) values for in vitro isolate sensitivity of A, Alternaria solani and B, Alternaria alternata to demethylation inhibitor fungicides across years. (n.d.). ResearchGate. [Link]
-
Propiconazole (Ref: CGA 64250). (n.d.). AERU - University of Hertfordshire. [Link]
- Process method for synthesizing propiconazole. (2021).
-
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. (n.d.). Heben Pesticide. [Link]
- PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE. (n.d.).
-
A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2025). ResearchGate. [Link]
-
Synthesis of Propiconazole Intermediate 1,2-Pentanediol. (2014). Wanfang Data. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
-
Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). (2025). MDPI. [Link]
-
diversity and baseline fungicide sensitivity of fusarium head blight in wheat and malting barley. (n.d.). UDSpace - University of Delaware. [Link]
-
Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]
- 7. CN113444077A - Process method for synthesizing propiconazole - Google Patents [patents.google.com]
- 8. 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane - HEBEN [hb-p.com]
- 9. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. udspace.udel.edu [udspace.udel.edu]
Application Notes and Protocols for the Derivatization of the Amino Group on the Pyrazole Ring for Library Synthesis
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The derivatization of aminopyrazoles, in particular, offers a powerful strategy for rapidly generating large, structurally diverse compound libraries essential for modern drug discovery programs. This comprehensive guide provides an in-depth exploration of the key methodologies for derivatizing the amino group on the pyrazole ring. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel molecular entities. This document provides not only detailed, step-by-step protocols for common derivatization reactions but also delves into the underlying principles of chemoselectivity and regioselectivity, offering field-proven insights to navigate the intricacies of pyrazole chemistry.
Introduction: The Enduring Importance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in the design of bioactive molecules.[1][2] Their remarkable therapeutic relevance is evidenced by their presence in a wide array of drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the kinase inhibitor pirtobrutinib.[1][3] The pyrazole ring system serves as a versatile template that can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule.
The amino group is a particularly attractive handle for derivatization, as it allows for the introduction of a wide variety of substituents through robust and well-established chemical transformations. This enables the systematic exploration of the structure-activity relationships (SAR) of a compound series, a critical step in the optimization of lead compounds. The generation of diverse libraries of N-substituted aminopyrazoles has become a key strategy in high-throughput screening campaigns to identify novel hits and to rapidly develop potent and selective drug candidates.[4]
This guide will focus on three primary, high-utility methods for the derivatization of the exocyclic amino group of pyrazoles:
-
N-Acylation: The formation of amides.
-
N-Sulfonylation: The formation of sulfonamides.
-
Reductive Amination: The formation of secondary and tertiary amines.
For each of these transformations, we will discuss the reaction mechanism, provide detailed experimental protocols, and present data in a clear and accessible format. We will also address the critical issue of chemoselectivity, specifically the competition between derivatization of the exocyclic amino group and the endocyclic pyrazole ring nitrogens.
Chemoselectivity: A Key Consideration in Aminopyrazole Derivatization
A primary challenge in the derivatization of aminopyrazoles is controlling the site of reaction. The pyrazole ring itself contains two nitrogen atoms, one of which is typically protonated (the N-H nitrogen) and can also react with electrophiles. The exocyclic amino group is generally more nucleophilic than the pyrazole ring nitrogens, especially the N-H nitrogen which is part of an aromatic system. However, the regioselectivity of the reaction can be influenced by several factors, including the steric and electronic properties of the pyrazole substrate, the nature of the electrophile, and the reaction conditions.[5]
In many cases, derivatization occurs preferentially at the more nucleophilic exocyclic amino group.[6] However, under certain conditions, particularly with highly reactive electrophiles or in the presence of a strong base that deprotonates the pyrazole N-H, reaction at the ring nitrogen can become a competing pathway. For library synthesis, where purity and predictability of the product are paramount, understanding and controlling this chemoselectivity is crucial.
Strategies to enhance chemoselectivity for the amino group include:
-
Choice of Base: Using a mild, non-nucleophilic base can favor acylation of the amino group without deprotonating the pyrazole N-H.
-
Protecting Groups: In cases where reaction at the ring nitrogen is problematic, the use of a protecting group on the pyrazole N-H can be an effective strategy. Common protecting groups for pyrazoles include Boc, trityl, and tetrahydropyranyl (THP) groups.[7][8]
-
Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the more kinetically favored reaction at the amino group.
Core Derivatization Strategies and Protocols
The following sections provide detailed protocols for the most common and robust methods for derivatizing the amino group of pyrazoles. These protocols are designed to be adaptable for library synthesis, with a focus on high-throughput applications and ease of purification.
N-Acylation: Formation of Amides
N-acylation is a widely used method for introducing diversity into a molecule. The resulting amides are generally stable and can participate in a variety of hydrogen bonding interactions, which are often critical for binding to biological targets.
Reaction Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an anhydride, to form a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) yields the amide product.
Figure 1: General workflow for the N-acylation of aminopyrazoles.
Detailed Protocol: N-Acylation of 3-Amino-5-methylpyrazole
-
Preparation of the Reaction Mixture: In a clean, dry reaction vial, dissolve 3-amino-5-methylpyrazole (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 5 mL).
-
Addition of Base: Add pyridine (1.2 mmol, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the desired acid chloride (1.1 mmol, 1.1 eq.) to the reaction mixture. A mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (1 x 10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
| Acylating Agent | Product | Typical Yield | Notes |
| Acetyl chloride | N-(5-methyl-1H-pyrazol-3-yl)acetamide | >90% | A simple and high-yielding reaction. |
| Benzoyl chloride | N-(5-methyl-1H-pyrazol-3-yl)benzamide | >85% | Generally provides crystalline products. |
| 4-Nitrobenzoyl chloride | N-(5-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide | >90% | The electron-withdrawing nitro group can enhance reactivity. |
| Isobutyryl chloride | N-(5-methyl-1H-pyrazol-3-yl)isobutyramide | >80% | Steric hindrance may slightly lower the yield. |
Table 1: Representative examples of N-acylation of 3-amino-5-methylpyrazole.
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are another important class of functional groups in medicinal chemistry, known for their ability to act as bioisosteres of amides and for their strong hydrogen bonding capabilities.
Reaction Principle: The reaction mechanism is analogous to N-acylation, with the nucleophilic amino group attacking the electrophilic sulfur atom of a sulfonyl chloride.
Figure 2: General workflow for the N-sulfonylation of aminopyrazoles.
Detailed Protocol: N-Sulfonylation of 4-Aminopyrazole [9]
-
Preparation of the Reaction Mixture: To a solution of 4-aminopyrazole (1.0 mmol, 1.0 eq.) in anhydrous pyridine (5 mL), add the desired sulfonyl chloride (1.1 mmol, 1.1 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.
| Sulfonyl Chloride | Product | Typical Yield | Notes |
| Benzenesulfonyl chloride | N-(1H-pyrazol-4-yl)benzenesulfonamide | 80-90% | A standard and reliable sulfonylation reaction. |
| p-Toluenesulfonyl chloride | 4-methyl-N-(1H-pyrazol-4-yl)benzenesulfonamide | 85-95% | Often provides highly crystalline products. |
| Methanesulfonyl chloride | N-(1H-pyrazol-4-yl)methanesulfonamide | 75-85% | Mesylates can be useful for further functionalization. |
| Dansyl chloride | 5-(dimethylamino)-N-(1H-pyrazol-4-yl)naphthalene-1-sulfonamide | 70-80% | Introduces a fluorescent tag for biological studies. |
Table 2: Representative examples of N-sulfonylation of 4-aminopyrazole.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing alkyl and arylalkyl substituents to the amino group.
Reaction Principle: The reaction proceeds in two steps. First, the aminopyrazole condenses with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), to yield the corresponding secondary or tertiary amine.[10][11]
Figure 3: General workflow for the reductive amination of aminopyrazoles.
Detailed Protocol: Reductive Amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine [12]
-
Preparation of the Reaction Mixture: In a round-bottom flask, combine 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq.) and the desired aldehyde or ketone (1.2 mmol, 1.2 eq.) in 1,2-dichloroethane (DCE, 10 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Carbonyl Compound | Product | Typical Yield | Notes |
| Benzaldehyde | N-benzyl-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | >85% | A common and high-yielding transformation. |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | >90% | The electron-donating group can facilitate imine formation. |
| Acetone | N-isopropyl-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | >75% | Ketones are generally less reactive than aldehydes. |
| Cyclohexanone | N-cyclohexyl-3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | >80% | A good method for introducing cyclic alkyl groups. |
Table 3: Representative examples of reductive amination of an aminopyrazole.
Advanced and High-Throughput Methodologies
For the rapid generation of large compound libraries, more advanced and efficient synthetic methodologies are often employed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles.[13] The derivatization of aminopyrazoles is particularly well-suited to microwave-assisted synthesis, with many of the aforementioned reactions being significantly accelerated under these conditions.[14][15]
Key Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions that may take hours at room temperature or under conventional heating can often be completed in a matter of minutes.
-
Improved Yields: The high temperatures and pressures achievable in a microwave reactor can drive reactions to completion, leading to higher yields.
-
Enhanced Purity: The rapid heating and cooling cycles can minimize the formation of side products.
Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and library generation.[4] In this approach, the pyrazole scaffold is attached to a solid support (e.g., a resin bead), and the derivatization reactions are carried out on the immobilized substrate. Excess reagents and byproducts are then simply washed away, greatly simplifying the purification process. The final derivatized pyrazole is then cleaved from the solid support in the final step.
Key Advantages of Solid-Phase Synthesis:
-
Simplified Purification: Eliminates the need for traditional purification techniques like column chromatography.
-
Automation: The process is readily amenable to automation, allowing for the high-throughput synthesis of large libraries.
-
"Split-and-Pool" Synthesis: Enables the rapid generation of vast numbers of compounds through combinatorial strategies.
Conclusion
The derivatization of the amino group on the pyrazole ring is a robust and versatile strategy for the synthesis of compound libraries for drug discovery. By leveraging the fundamental reactions of N-acylation, N-sulfonylation, and reductive amination, researchers can rapidly access a wide range of structurally diverse molecules. A thorough understanding of the principles of chemoselectivity and the application of modern synthetic techniques, such as microwave-assisted synthesis and solid-phase chemistry, will continue to empower medicinal chemists to efficiently explore the vast chemical space around the pyrazole scaffold in the quest for new and improved therapeutics.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Royal Society of Chemistry. [Link]
-
Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI. [Link]
-
Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. Kuwait Journal of Science. [Link]
-
Precise control of the degree and regioselectivity of functionalization in nitro- and amino-functionalized di(trispyrazolylborato)iron(II) spin crossover complexes. Cambridge Open Engage. [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Scheme for obtaining sulfonyl derivatives of aminopyrazoles. ResearchGate. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]
-
Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. ResearchGate. [Link]
-
Copper-diamine-catalyzed N-arylation of 5-amino-pyrazoles. ResearchGate. [Link]
-
3(5)-aminopyrazole. Organic Syntheses. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]
-
Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]
-
Selective Ring N-Protection of Aminopyrazoles. ResearchGate. [Link]
-
SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]
-
Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. ResearchGate. [Link]
-
Synthesis of Sulphanylamides from New Derivatives of Aminopyrazoles. ResearchGate. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Publications. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Semantic Scholar. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. [Link]
-
Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. ARKIVOC. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][16][17][18]triazines. Molecules. [Link]
-
Reductive Amination. Organic Chemistry Tutor. [Link]
-
Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. MDPI. [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]
-
New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Why is the amino group (NH2) more readily acetylated than the phenolic hydroxyl (OH) group? Quora. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 4. Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles [mdpi.com]
- 5. pure.kfas.org.kw [pure.kfas.org.kw]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. ias.ac.in [ias.ac.in]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Navigating Nucleophilic Substitution Reactions at the C4-Bromo Position of Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions at the C4-bromo position of pyrazoles. The functionalization of pyrazoles at this position is a critical strategy in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2]
PART 1: CORE DIRECTIVE - A Strategic Guide to C4-Functionalization
The pyrazole scaffold is a privileged structure in drug discovery, featured in numerous approved pharmaceuticals.[2][3] The ability to introduce a diverse array of substituents at the C4 position of the pyrazole ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. The C4-bromo position serves as a versatile handle for introducing this diversity through various nucleophilic substitution reactions.
Pyrazoles are electron-rich aromatic systems, which generally makes them more reactive towards electrophiles, particularly at the C4 position.[4][5] Consequently, they are less inherently reactive towards nucleophiles.[4] However, with appropriate activation, such as the introduction of electron-withdrawing groups on the ring or the use of transition metal catalysts, nucleophilic substitution at the C4-bromo position can be achieved efficiently.[4]
Mechanistic Considerations: SNAr vs. Metal-Catalyzed Cross-Coupling
Two primary mechanistic pathways govern nucleophilic substitution at the C4-bromo position of pyrazoles:
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of a nucleophile on the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8] The subsequent departure of the bromide ion restores the aromaticity of the pyrazole ring.[6][7][8] The SNAr mechanism is favored when the pyrazole ring is activated by electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer complex.[6][7][8][9]
-
Transition-Metal-Catalyzed Cross-Coupling: These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools in modern organic synthesis.[10][11][12] They offer a broader substrate scope and milder reaction conditions compared to traditional SNAr reactions.[10][13] The general catalytic cycle involves the oxidative addition of the 4-bromopyrazole to a low-valent metal catalyst (typically palladium), followed by transmetalation with the nucleophilic partner and reductive elimination to yield the desired product and regenerate the catalyst.[11][14]
Diagram: Mechanistic Pathways for C4-Functionalization
Caption: Overview of SNAr and Metal-Catalyzed Cross-Coupling Pathways.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Protocols and Best Practices
As a Senior Application Scientist, the following protocols are presented with an emphasis on reproducibility and understanding the "why" behind each step.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[11][14][15][16]
Expertise & Experience: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. For pyrazoles, which can act as ligands themselves and potentially inhibit the catalyst, the use of bulky, electron-rich phosphine ligands can be advantageous.[17] Pre-catalysts can also offer improved reactivity and reproducibility.[17]
Trustworthiness: A key to a reliable Suzuki-Miyaura reaction is the rigorous exclusion of oxygen, which can deactivate the palladium catalyst. Degassing the solvent and maintaining an inert atmosphere throughout the reaction are critical steps.
Experimental Protocol:
-
To a Schlenk flask, add the 4-bromopyrazole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-2.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (2-5 mol%), and a base, typically K₃PO₄ (2.0-3.0 equiv).[15][17]
-
Add a degassed solvent mixture, such as dioxane/water (4:1).[17]
-
Seal the flask and heat the reaction mixture to 80-100 °C for 15-24 hours, monitoring the progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| 4-Bromopyrazole Derivative | Boronic Acid | Catalyst | Base | Yield (%) | Reference |
| 1-Methyl-4-bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Good to Excellent | [14] |
| 4-Bromo-1H-pyrazole | 4-Tolylboronic acid | XPhos Pd G2 | K₃PO₄ | 86 | [17] |
| 4-Bromo-1H-pyrazole | 2-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | 75 | [17] |
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a common linkage in pharmaceuticals.[13][18][19][20]
Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For challenging substrates, such as some heterocyclic amines, specialized ligands may be required. The reaction is also sensitive to the nature of the amine; for example, primary amines bearing β-hydrogens can sometimes lead to lower yields due to competing β-hydride elimination.[19] In such cases, copper-catalyzed conditions may be a viable alternative.[18]
Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is common, and it is crucial to use anhydrous and deoxygenated solvents to prevent side reactions and catalyst deactivation.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine the 4-bromopyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium pre-catalyst (e.g., tBuXPhos Pd G3, 2-5 mol%), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv).[19][21]
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C, monitoring the reaction by LC-MS.[21]
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove insoluble materials.
-
Concentrate the filtrate and purify the product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination of 4-Bromopyrazoles
| 4-Bromopyrazole Derivative | Amine | Ligand | Base | Yield (%) | Reference |
| 1-Trityl-4-bromopyrazole | Aniline | tBuDavePhos | K₃PO₄ | 85 | [18] |
| 1-Trityl-4-bromopyrazole | Morpholine | tBuDavePhos | K₃PO₄ | 72 | [18] |
| 1-Benzyl-4-bromopyrazole | Pyrrolidine | Not Specified | Not Specified | Good | [19] |
Workflow Diagram: Buchwald-Hartwig Amination
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Protocol 3: Copper-Catalyzed Reactions
Copper catalysis offers a complementary approach to palladium, particularly for certain nucleophiles and for promoting different reactivity patterns.[22][23][24][25][26] For instance, copper-catalyzed aminations can be more effective for alkylamines with β-hydrogens.[18]
Expertise & Experience: Copper-catalyzed reactions can sometimes be more sensitive to reaction conditions and may require careful optimization of the copper source, ligand, and solvent.
Trustworthiness: The purity of the copper catalyst and the absence of interfering impurities are important for reproducible results.
Experimental Protocol (General Guidance):
-
Combine the 4-bromopyrazole (1.0 equiv), the nucleophile (1.2-2.0 equiv), a copper(I) salt such as CuI (5-10 mol%), a suitable ligand (e.g., a phenanthroline or diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a reaction vessel.
-
Add a polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purify the product by column chromatography.
PART 3: VISUALIZATION & FORMATTING - Data and Workflow Summaries
The provided tables and diagrams are designed for quick reference and a clear understanding of the experimental processes. The color-coding in the diagrams helps to distinguish between the different reaction types.
Comprehensive Reference List
-
[Link to a general review on pyrazole synthesis and functionalization - if available from search]
-
Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. Retrieved from
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position. Retrieved from
-
MDPI. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from
-
Organic Chemistry Portal. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Retrieved from
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from
-
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from
-
National Institutes of Health. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from
-
National Institutes of Health. (2019). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from
-
National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from
-
MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from
-
National Institutes of Health. (n.d.). Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Retrieved from
-
Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved from
-
PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
-
ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... Retrieved from
-
MDPI. (n.d.). Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chim.it [chim.it]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jocpr.com [jocpr.com]
- 11. nobelprize.org [nobelprize.org]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles [organic-chemistry.org]
- 23. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 26. mdpi.com [mdpi.com]
Introduction: The Central Role of Pyrazole Carboxylic Acids in Modern Drug Discovery
An Application Guide to the Synthetic Hydrolysis of Pyrazole Ethyl Esters
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments[1][2]. Pyrazole carboxylic acids, in particular, are crucial building blocks and final drug substances, valued for their ability to act as bioisosteres of other functional groups and to form critical interactions with biological targets such as enzymes and receptors[3][4]. The conversion of stable, readily accessible pyrazole ethyl esters into their corresponding carboxylic acids is a fundamental and frequently employed transformation in the synthesis of these high-value compounds.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanisms, protocols, and critical parameters for the successful hydrolysis of pyrazole ethyl esters. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights to ensure robust, reproducible, and efficient synthesis.
Mechanistic Foundations of Ester Hydrolysis
The hydrolysis of an ester is a nucleophilic acyl substitution reaction. For pyrazole ethyl esters, this transformation is most commonly achieved under basic (saponification) or acidic conditions. The choice between these pathways is dictated by the overall stability of the substrate and the desired reaction kinetics.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most prevalent method for hydrolyzing pyrazole esters. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This process is effectively irreversible, a key advantage that drives the reaction to completion.
Mechanism:
-
Nucleophilic Attack: The hydroxide ion (e.g., from NaOH, KOH, or LiOH) attacks the ester's carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
-
Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This creates a resonance-stabilized carboxylate salt and ethanol. This final deprotonation step is thermodynamically highly favorable and renders the entire sequence irreversible, preventing the reformation of the starting ester[5].
Caption: Base-catalyzed hydrolysis (saponification) workflow.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a fully reversible process, representing the microscopic reverse of Fischer esterification[5][6]. To achieve high conversion, the equilibrium must be shifted towards the products, typically by using a large excess of water as the solvent and reactant (Le Châtelier's Principle).
Mechanism:
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon to form a protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting the -OEt group into a good leaving group (-HOEt, ethanol).
-
Elimination: The tetrahedral intermediate collapses, and the protonated ethanol molecule departs.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product[7].
Caption: Acid-catalyzed hydrolysis workflow (reversible).
Experimental Protocols and Methodologies
The following protocols are designed to be robust starting points for the hydrolysis of a wide range of pyrazole ethyl esters. Optimization may be required depending on the specific steric and electronic properties of the substrate.
Protocol 1: Standard Saponification with Sodium Hydroxide (NaOH)
This is the workhorse method for pyrazole ester hydrolysis due to its reliability and irreversible nature.
Materials:
-
Pyrazole ethyl ester
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the pyrazole ethyl ester (1.0 eq) in a suitable solvent mixture. A common choice is a 1:1 to 4:1 mixture of methanol and water[8]. The alcohol co-solvent is crucial for ensuring the solubility of the typically organic ester in the aqueous medium.
-
Addition of Base: Add a solution of sodium hydroxide (1.5 - 3.0 eq). Using a molar excess of the base ensures the reaction proceeds to completion and overcomes any potential consumption by acidic impurities.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C). The optimal temperature and time depend on the substrate's reactivity; sterically hindered esters may require heating for several hours[8][9].
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt (which remains at the baseline).
-
Work-up (Quenching & Acidification): Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (MeOH/EtOH) under reduced pressure. Dilute the remaining aqueous solution with water. Cool the solution in an ice bath and slowly acidify by adding 1M HCl dropwise with vigorous stirring until the pH is ~2-3. This critical step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution[8].
-
Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x volume). The carboxylic acid product will move into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole carboxylic acid.
-
Purification: If necessary, purify the product by recrystallization or silica gel column chromatography.
Protocol 2: Mild Saponification with Lithium Hydroxide (LiOH)
LiOH is often preferred for substrates sensitive to harsher conditions or when side reactions are a concern. It is particularly effective in mixed solvent systems like THF/MeOH/H₂O.
Causality and Advantage: Lithium's smaller ionic radius can sometimes lead to different coordination and reactivity profiles. It is often perceived as a milder choice, and the use of THF as a co-solvent can improve the solubility of complex, lipophilic substrates[10].
Methodology:
-
Follow the general procedure for Protocol 1, substituting NaOH with Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq).
-
A common and highly effective solvent system is a 3:1:1 mixture of THF:MeOH:H₂O.
-
Reactions with LiOH are often run at room temperature for 4-24 hours.
Comparative Analysis and Troubleshooting
The selection of a hydrolysis method is a critical decision based on substrate compatibility and desired efficiency.
Comparative Data of Hydrolysis Methods
| Parameter | Base-Catalyzed (NaOH, KOH) | Base-Catalyzed (LiOH) | Acid-Catalyzed (HCl, H₂SO₄) | Microwave-Assisted |
| Principle | Irreversible Saponification | Irreversible Saponification | Reversible Equilibrium | Thermal Acceleration |
| Typical Temp. | 25 - 80 °C | 25 °C | 80 - 100 °C | 100 - 150 °C |
| Reaction Time | 1 - 12 hours | 4 - 24 hours | 6 - 48 hours | 5 - 30 minutes[11][12] |
| Pros | Irreversible, reliable, high yield, cost-effective. | Milder conditions, good for sensitive substrates. | Useful for base-labile substrates. | Drastic reduction in reaction time[13]. |
| Cons | Can be harsh for sensitive functional groups. | Can be slower, more expensive than NaOH/KOH. | Reversible, requires large excess of water, can be slow. | Requires specialized equipment. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, short reaction time, or steric hindrance. | Increase molar excess of base/acid (to 3-5 eq). Increase temperature and/or reaction time. Consider switching to a microwave-assisted protocol for hindered esters. |
| Low Yield after Work-up | Incomplete acidification, product partially soluble in water, or emulsion during extraction. | Ensure pH is definitively acidic (pH 2-3) before extraction. Saturate the aqueous layer with NaCl (brine) to decrease the product's aqueous solubility. If an emulsion forms, allow it to stand or add more brine. |
| Side Product Formation | Substrate contains other base/acid-labile functional groups (e.g., Boc-groups, other esters). | Use milder conditions (e.g., LiOH at room temperature). If the substrate is base-sensitive, switch to an acid-catalyzed method, and vice-versa. |
General Experimental Workflow
The overall process from starting material to purified product follows a logical sequence of reaction, isolation, and purification.
Caption: General workflow for pyrazole ester hydrolysis.
Applications and Significance in Drug Development
The pyrazole carboxylic acid moiety is a cornerstone of modern medicinal chemistry. Its prevalence stems from its structural and electronic properties, which allow it to serve as a versatile pharmacophore. These acids are key components in drugs targeting a wide array of diseases. For instance, they have been instrumental in the development of potent enzyme inhibitors for conditions related to inflammation and cancer[3][14]. The ability to reliably synthesize these acids from their ester precursors is therefore a critical enabling technology in the pipeline of drug discovery and development[4][15].
Conclusion
The hydrolysis of pyrazole ethyl esters is a fundamental, high-yield transformation essential for the synthesis of valuable pyrazole carboxylic acids. While base-catalyzed saponification remains the most robust and widely used method due to its irreversible nature, a careful consideration of the substrate's stability and reactivity is paramount. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can effectively troubleshoot and optimize these protocols to accelerate the development of novel therapeutics.
References
- Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.Bioorganic & Medicinal Chemistry Letters.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.Royal Society of Chemistry.
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells.PubMed.
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
- mechanism of ester hydrolysis.YouTube.
- Microwave-assisted synthesis of pyrazoles - a mini-review.DergiPark.
- Saponific
- Ester Hydrolysis: Acid and Base-C
- acid-catalyzed mechanism of ester hydrolysis.YouTube.
- Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evalu
- Ch20: Hydrolysis of Esters.University of Calgary.
- Ester to Acid - Common Conditions.organic-chemistry.org.
- Difficult hydrolysis of an hindered ester.ECHEMI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. echemi.com [echemi.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromopyrazole Esters
Introduction: The Strategic Importance of Pyrazole Diversification
The pyrazole motif is a cornerstone in modern medicinal chemistry and drug development, appearing in a multitude of commercially significant pharmaceuticals.[1][2] The ability to precisely and efficiently functionalize the pyrazole core is therefore of paramount importance. Among the various positions on the pyrazole ring, the C4-position is often recognized as the least reactive, presenting a unique synthetic challenge. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy to overcome this hurdle, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this traditionally recalcitrant position.
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-bromopyrazole esters. We will delve into the mechanistic underpinnings of three pivotal transformations—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—and provide detailed, field-proven protocols for their successful implementation. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively synthesize diverse libraries of novel pyrazole-containing molecules.
Part 1: Theoretical Framework and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3][4] This cycle, while having variations for each specific reaction, generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the 4-bromopyrazole ester. This step forms a square planar Pd(II) intermediate. The reactivity in this step is influenced by the electron density of the pyrazole ring and the nature of the phosphine ligand on the palladium catalyst.[4]
-
Transmetalation: The coupling partner (e.g., an organoboron, organotin, or amine) replaces the bromide on the palladium complex. This step involves the transfer of an organic group from the main group metal to the palladium center.[3] For Suzuki couplings, this step is often facilitated by a base which activates the boronic acid.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
The choice of ligand is critical to the success of these reactions. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, are often essential for promoting the challenging couplings of heteroaryl halides by stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8][9]
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Caption: Generalized Catalytic Cycle for the Sonogashira Coupling.
Part 2: Application Notes and Experimental Protocols
The following sections provide detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 4-bromopyrazole esters. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds and is widely used for the synthesis of biaryl compounds.[10] For 4-bromopyrazole esters, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The use of an N-protecting group, such as a trityl group, can be beneficial in some cases to improve solubility and prevent potential side reactions, though successful couplings with unprotected pyrazoles have also been reported.[11][12] Microwave irradiation can significantly reduce reaction times.[1]
This protocol is adapted from general procedures for the Suzuki coupling of heteroaryl halides.[2][13]
Materials:
-
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (3.0 mmol) to the vial.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenylpyrazole ester.
Data Summary Table: Suzuki-Miyaura Coupling Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | 5-12 min | High | [1] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 h | Good to Very Good | [12][14] |
| Pd/C (ligand-free) | Aq. Base | Water/IPA | Reflux | Variable | Good to Excellent | [13] |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the coupling of amines with aryl halides.[15] When applied to 4-bromopyrazole esters, this reaction enables the introduction of a diverse array of primary and secondary amines, which are critical functionalities in many bioactive molecules. The choice of a bulky, electron-rich phosphine ligand, such as tBuDavePhos, is often crucial for achieving high yields, especially with challenging substrates.[16]
This protocol is based on methodologies developed for the amination of 4-halopyrazoles.[16][17]
Materials:
-
Ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Di-tert-butylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), tBuDavePhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add ethyl 4-bromo-1-trityl-1H-pyrazole-5-carboxylate (1.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add dry toluene (5 mL) and morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100°C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the residue by flash chromatography to yield the 4-morpholinopyrazole product. The trityl group can be subsequently removed under acidic conditions if desired.
Data Summary Table: Buchwald-Hartwig Amination Conditions
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Key Insight | Reference |
| Pd(dba)₂ / tBuDavePhos | KtBuOK | Xylene (MW) | >80 | Expedited | Effective for amines lacking β-hydrogens | [16][17] |
| Pd/AdBrettPhos | Weak Base | Dioxane | Mild | Variable | Enables coupling of primary amides | [8] |
| BippyPhos/[Pd(cinnamyl)Cl]₂ | Various | Toluene | 110 | 18 h | Broad scope for various amine types | [18] |
Application 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[19] This reaction provides a direct route to 4-alkynylpyrazole esters, which are valuable intermediates for further synthetic transformations, such as click chemistry or cyclization reactions. The reaction is typically co-catalyzed by copper(I) iodide, although copper-free conditions have also been developed.[20]
This protocol is a representative procedure for the Sonogashira coupling of heteroaryl bromides.[21][22]
Materials:
-
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon.
-
Add DMF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the 4-alkynylpyrazole ester.
Data Summary Table: Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Key Insight | Reference |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | Variable | Effective for electron-deficient pyrazoles | [20] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 3 h | Classic conditions with good yields | [21] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 h | Optimized for 2-amino-3-bromopyridines | [21] |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of 4-bromopyrazole esters are indispensable tools for the modern synthetic chemist. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile pathways to a vast chemical space of functionalized pyrazoles. The judicious selection of catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and milder protocols, further expanding the synthetic utility of these powerful transformations in the quest for novel therapeutics and advanced materials.
References
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (n.d.). Google Vertex AI Search.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate.
- Ichikawa, H., Nishioka, M., Arimoto, M., & Usami, Y. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. researchmap.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). ResearchGate.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC.
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. (n.d.). ResearchGate.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.
- Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2013). R Discovery.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
- Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). The Journal of Organic Chemistry - ACS Publications.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). PubMed.
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (n.d.). ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Organic Letters.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-1-methylpyrazole. (n.d.). Benchchem.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Suzuki cross-coupling reaction. (2020). YouTube.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman.
- An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of the Chinese Chemical Society.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Sonogashira coupling. (n.d.). Wikipedia.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Semantic Scholar.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (n.d.). PMC - NIH.
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (n.d.). YouTube.
- Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? (2020). ResearchGate.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate.
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry Lead Generation
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for interacting with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[4][5][6]
This guide focuses on a particularly versatile building block for medicinal chemistry lead generation: ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate . This trifunctionalized scaffold provides medicinal chemists with three distinct points for chemical modification, enabling the rapid generation of diverse compound libraries for hit identification and subsequent lead optimization. The strategic placement of the amino, bromo, and carboxylate groups allows for a systematic exploration of the chemical space around the pyrazole core, facilitating the development of structure-activity relationships (SAR).
Physicochemical Properties of the Scaffold
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in drug discovery workflows.
| Property | Value | Source |
| CAS Number | 1174305-82-8 | [7] |
| Molecular Formula | C₇H₁₀BrN₃O₂ | [7] |
| Molecular Weight | 248.08 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | General knowledge |
Synthetic Strategy for the Scaffold
While this compound is commercially available, understanding its synthesis provides insights into potential impurities and opportunities for analog synthesis. A plausible synthetic route, adapted from related literature, is outlined below.[1]
Caption: Conceptual synthetic workflow for the target scaffold.
Lead Generation Strategies and Protocols
The true utility of this compound lies in its adaptability for various lead generation campaigns. Below are detailed protocols for its application in library synthesis for high-throughput screening (HTS) and structure-activity relationship (SAR) studies.
Strategy 1: Library Synthesis via Suzuki-Miyaura Coupling at the C4-Position
The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[8][9][10] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, significantly expanding the chemical diversity of the scaffold.
Caption: Workflow for library synthesis via Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure: a. To a microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). b. Add the palladium catalyst (0.05 eq) to the vial. c. Add the dioxane/water solvent mixture. d. Seal the vial and degas the mixture by bubbling with argon for 10-15 minutes. e. Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with ethyl acetate and wash with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-amino-1-methyl-1H-pyrazole-3-carboxylate derivative.
Strategy 2: Diversification through Amide Bond Formation
The 5-amino and 3-carboxylate functionalities provide orthogonal handles for amide bond formation, a cornerstone reaction in medicinal chemistry.[11][12][13]
A. At the 5-Amino Position:
The 5-amino group can be readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides) to generate a library of 5-amido pyrazoles.
Caption: Workflow for diversification at the 5-amino position.
Protocol: Amide Coupling at the 5-Amino Group
-
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
Coupling agent (e.g., HATU, 1.1 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), 2.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in DMF in a reaction vessel. b. Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature. c. Add a solution of this compound (1.0 eq) in DMF to the reaction mixture. d. Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction with water and extract with ethyl acetate. f. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by column chromatography or preparative HPLC.
B. At the 3-Carboxylate Position (via Hydrolysis):
The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines.
Protocol: Hydrolysis of the Ethyl Ester
-
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equivalents)
-
Solvent: Tetrahydrofuran (THF) and Water (1:1 v/v)
-
1N Hydrochloric acid (HCl)
-
-
Procedure: a. Dissolve the pyrazole ester in a mixture of THF and water. b. Add LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). c. Remove the THF under reduced pressure. d. Acidify the aqueous solution to pH 3-4 with 1N HCl. e. Extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
The resulting carboxylic acid can then be used in an amide coupling reaction with a library of amines using the protocol described for the 5-amino group.
Application in Kinase Inhibitor Drug Discovery
The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[14][15][16][17] The 5-amino-1-methyl-pyrazole core of the title compound can mimic the hydrogen bonding interactions of adenine in ATP with the kinase hinge region. The diversification points at the 4- and 3-positions allow for the exploration of the solvent-exposed regions and the ribose-binding pocket of the ATP-binding site, respectively.
Caption: SAR exploration strategy for kinase inhibitor design.
In Silico ADME-Tox Profiling
In modern drug discovery, it is essential to consider the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of compounds from the early stages of lead generation. For a library of compounds derived from this compound, in silico tools can be used to predict key ADME-Tox parameters and guide the selection of compounds for further experimental evaluation.
Key Parameters for In Silico Assessment:
-
Lipinski's Rule of Five: A set of guidelines to evaluate the drug-likeness of a chemical compound.
-
Aqueous Solubility: Crucial for absorption and formulation.
-
Caco-2 Permeability: An in vitro model for predicting intestinal absorption.
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
-
hERG Inhibition: To predict the risk of cardiotoxicity.
-
Hepatotoxicity and Mutagenicity: To flag potential toxicity issues early on.
Conclusion
This compound is a highly valuable and versatile scaffold for medicinal chemistry lead generation. Its trifunctional nature allows for the systematic and efficient synthesis of diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers to leverage this building block in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The integration of modern synthetic methodologies with in silico predictive tools will undoubtedly accelerate the identification of promising new drug candidates.
References
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Center for Biotechnology Information. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Center for Biotechnology Information. [Link]
-
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]
-
Evolution of amide bond formation. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Royal Society of Chemistry. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Publications. [Link]
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 15. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Privileged Scaffolds for Kinase Inhibitor Synthesis
Introduction: The Central Role of Kinases and the Power of Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. A significant portion of these inhibitors are built upon "privileged scaffolds" – core molecular frameworks that have demonstrated a propensity to bind to the highly conserved ATP-binding site of multiple kinases.[2][3]
This technical guide provides an in-depth exploration of the use of privileged scaffolds in the synthesis of kinase inhibitors. We will delve into the rationale behind their selection, provide detailed, step-by-step synthetic protocols for key scaffolds, and present structure-activity relationship (SAR) data to guide lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful molecular starting points for the discovery of novel kinase inhibitors.
The selection of a scaffold is a critical first step in kinase inhibitor design. An ideal scaffold should be synthetically accessible, allowing for the facile introduction of diverse substituents to explore chemical space and optimize biological activity. Furthermore, it should possess the appropriate geometry and hydrogen bonding capabilities to interact with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[4]
Privileged Scaffolds in Focus: Pyrimidine, Indazole, and Pyrazole
Among the multitude of heterocyclic systems used in medicinal chemistry, pyrimidines, indazoles, and pyrazoles have emerged as particularly successful privileged scaffolds for kinase inhibitor development.[2][5][6]
-
The Pyrimidine Scaffold: The pyrimidine ring is a cornerstone of many FDA-approved kinase inhibitors, including the groundbreaking drugs Gleevec® (Imatinib) and Iressa® (Gefitinib).[7][8] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling strong binding to the kinase hinge region.[4] The 2,4-disubstituted pyrimidine core is a particularly common motif.[1][9]
-
The Indazole Scaffold: Indazole-based compounds have also proven to be highly effective kinase inhibitors, with Pazopanib being a notable example.[10] The indazole scaffold offers a versatile platform for substitution, allowing for the optimization of potency and selectivity against various kinase targets, including VEGFR.[11]
-
The Pyrazole Scaffold: The pyrazole ring is another key privileged structure in the design of kinase inhibitors, featured in drugs like Crizotinib and Ruxolitinib.[12][13] Its derivatives have shown potent inhibitory activity against a range of kinases, including ALK and JAK.[12][13]
Synthetic Strategies and Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of these key scaffolds and their subsequent elaboration into kinase inhibitors. These protocols are based on established and reliable methods from the peer-reviewed literature.
I. The 2,4-Diaminopyrimidine Scaffold: A Versatile Core
The 2,4-diaminopyrimidine scaffold is a common starting point for the synthesis of a wide variety of kinase inhibitors.[1][9] The following is a general, yet detailed, protocol for its synthesis.
Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Scaffold
This protocol describes a common method for the synthesis of a 2,4-diaminopyrimidine core, which can then be further functionalized.
Step 1: Synthesis of 2,4,6-trichloropyrimidine
-
This step typically involves the chlorination of a commercially available starting material like barbituric acid. Due to the hazardous nature of the reagents often used (e.g., phosphorus oxychloride), it is often more practical for research purposes to purchase 2,4,6-trichloropyrimidine from a commercial supplier.
Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or isopropanol, add a primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-amino-2,6-dichloropyrimidine intermediate.
Step 3: Nucleophilic Aromatic Substitution at C2
-
Dissolve the 4-amino-2,6-dichloropyrimidine intermediate (1.0 eq) in a suitable solvent such as 1-pentanol or dimethyl sulfoxide (DMSO).
-
Add a different primary or secondary amine (1.0-1.5 eq) and a base if necessary (e.g., TEA or DIPEA).
-
Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) and monitor for completion.
-
Work-up the reaction as described in Step 2 to isolate the desired 2,4-diamino-6-chloropyrimidine product.
Step 4: (Optional) Further Functionalization at C6
-
The remaining chlorine atom at the C6 position can be displaced by another nucleophile or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
dot
Caption: General workflow for 2,4-diaminopyrimidine scaffold synthesis.
II. The Indazole Scaffold: Building the Core of Pazopanib
The synthesis of the indazole scaffold often begins with a substituted nitroaniline, which undergoes cyclization to form the bicyclic ring system. The following protocol outlines a general approach to the synthesis of a key intermediate for Pazopanib.[14][10]
Experimental Protocol: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine [10]
Step 1: Reduction of 3-methyl-6-nitro-1H-indazole
-
Suspend 3-methyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C).
-
If using SnCl₂, heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, basify with a solution of sodium bicarbonate or sodium hydroxide, and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to give 3-methyl-1H-indazol-6-amine.
Step 2: N-methylation of the exocyclic amine
-
To a solution of 3-methyl-1H-indazol-6-amine (1.0 eq) in a suitable solvent like methanol, add formaldehyde (as a 37% aqueous solution, ~2.5 eq).
-
After a brief stirring period, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield N,N-dimethyl-3-methyl-1H-indazol-6-amine.
Step 3: Regioselective N-methylation of the indazole ring
-
Dissolve the product from Step 2 (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) and a methylating agent like methyl iodide (CH₃I).
-
Stir the reaction at room temperature and monitor its progress.
-
After completion, add water to the reaction mixture and extract the product with an organic solvent.
-
Purify by column chromatography to obtain the desired N,2,3-trimethyl-2H-indazol-6-amine.
dot ```dot graph Indazole_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
Start [label="3-Methyl-6-nitro-1H-indazole", shape=cylinder, fillcolor="#FBBC05"]; Step1 [label="Nitro Reduction\n(e.g., SnCl2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="3-Methyl-1H-indazol-6-amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Reductive Amination\n(HCHO, NaBH4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="N,N-Dimethyl-3-methyl-1H-indazol-6-amine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="N-Methylation\n(CH3I, K2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N,2,3-trimethyl-2H-indazol-6-amine", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }
Caption: Simplified ALK fusion protein signaling pathway. [5][6][15][16][17]
Conclusion and Future Directions
Privileged scaffolds provide a powerful and validated starting point for the design and synthesis of novel kinase inhibitors. By understanding the synthetic methodologies to access these core structures and the key principles of structure-activity relationship-guided optimization, researchers can significantly accelerate their drug discovery efforts. The pyrimidine, indazole, and pyrazole scaffolds, among others, will undoubtedly continue to be a rich source of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. Future work in this area will likely focus on the development of novel scaffolds with improved selectivity profiles, as well as the application of new synthetic methodologies to enable more efficient and diverse derivatization.
References
-
Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11491-11507. [Link]
-
Creative Diagnostics. (2023). ALK Pathway. Creative Diagnostics Technical Resources. [Link]
-
ResearchGate. (n.d.). ALK fusion-protein signaling pathways. ResearchGate. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1253. [Link]
-
Santoso, P., et al. (2025). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. Sains Malaysiana, 54(8). [Link]
-
ResearchGate. (n.d.). The downstream signaling pathways of ALK fusion proteins and current... ResearchGate. [Link]
-
Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 615-620. [Link]
-
Nguyen, T. H., et al. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 29(15), 3429. [Link]
-
Feldman, R. I., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6649-6653. [Link]
-
PubMed. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]
-
New Drug Approvals. (2014). IMATINIB. New Drug Approvals. [Link]
-
ResearchGate. (n.d.). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. [Link]
-
Farmasino Pharmaceuticals. (n.d.). Pharmacology and Synthesis of Ruxolitinib. Farmasino Pharmaceuticals. [Link]
-
Eghtedari, M., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences, 29(1), 107-119. [Link]
-
Wang, M., et al. (2010). Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). Nuclear Medicine and Biology, 37(3), 347-355. [Link]
-
Santoso, P., et al. (2025). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. Sains Malaysiana, 54(8). [Link]
-
Africa Commons. (n.d.). Flow Chemistry Synthesis of Imatinib and Analogues. Africa Commons. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4947. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]
-
Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Ley, S. V., et al. (2011). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 47(39), 11029-11031. [Link]
-
Nguyen, T. H., et al. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. [Link]
-
ResearchGate. (n.d.). Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. ResearchGate. [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Oxidative Medicine and Cellular Longevity. [Link]
-
PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. National Center for Biotechnology Information. [Link]
-
Cameron, M. D., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 5.4 Synthesis of gefitinib (1).[18] ResearchGate. [Link]
-
Li, Y., et al. (2020). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry, 199, 112384. [Link]
-
Santoso, P., et al. (2025). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- Google Patents. (n.d.). CN104496904A - Synthesis method of ruxolitinib intermediate.
-
Addeo, A., et al. (2018). New generation anaplastic lymphoma kinase inhibitors. Translational Cancer Research, 7(S3), S342-S345. [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of gefitinib analogues 10-17. ResearchGate. [Link]
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. ResearchGate. [Link]
- Google Patents. (n.d.). CN104496904A - Synthesis method of ruxolitinib intermediate.
-
ResearchGate. (n.d.). IC 50 values of alK inhibitors for the growth inhibition of Karpas299... ResearchGate. [Link]
- Google Patents. (n.d.). SYNTHESIS PROCESS OF RUXOLITINIB.
-
El-Damasy, A. K., et al. (2020). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 63(15), 8249-8270. [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6596. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Bromopyrazole Derivatives
Introduction: The Convergence of Pyrazoles and Palladium Catalysis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates targeting a wide array of diseases.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone for designing potent and selective therapeutic agents. The synthesis of complex, substituted aryl- and heteroarylpyrazoles is therefore a critical endeavor for drug discovery professionals.[3]
Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust, versatile, and highly efficient method for forging carbon-carbon bonds.[4][5] This Nobel Prize-winning reaction, which couples an organoboron species with an organic halide, offers exceptional functional group tolerance and typically proceeds under mild conditions, making it an indispensable tool in modern synthetic chemistry.[4][6]
This application note provides a comprehensive guide for researchers, chemists, and drug development scientists on the successful execution of the Suzuki-Miyaura coupling with bromopyrazole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization and troubleshooting, empowering you to confidently synthesize diverse pyrazole-containing molecules.
Pillar 1: The Reaction Mechanism - A Self-Validating Catalytic System
The Suzuki-Miyaura reaction operates through a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount, as it provides the causal logic behind the selection of each reagent and reaction parameter. The process is a self-validating system comprising three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][7][8]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which is the active catalytic species. The bromopyrazole (Ar-X) reacts with the Pd(0) center, inserting the palladium into the carbon-bromine bond. This oxidative step forms a new, higher-valent Palladium(II) complex (Ar-Pd(II)-X). This is often the rate-determining step of the entire cycle.[4]
-
Transmetalation: In this crucial step, the organic moiety (R') from the organoboron reagent (e.g., a boronic acid, R'-B(OH)₂) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻).[9][10] This boronate then displaces the halide on the Pd(II) complex to form a new intermediate (Ar-Pd(II)-R'), bringing the two coupling partners together on the metal center.
-
Reductive Elimination: The final step involves the collapse of the Ar-Pd(II)-R' intermediate. The two organic fragments (Ar and R') are expelled from the palladium center, forming the desired C-C bond in the final product (Ar-R'). This reductive step simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Coupling of 4-Bromo-1-methylpyrazole with Phenylboronic Acid
Materials:
-
4-Bromo-1-methylpyrazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Vessel Preparation: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-methylpyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture. This is a critical step to prevent oxidation of the phosphine ligand and deactivation of the catalyst. Achieve this by bubbling argon or nitrogen gas through the solution for 15-20 minutes or by subjecting the sealed vessel to three cycles of vacuum followed by backfilling with an inert gas. [11]4. Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction for 4-12 hours. Alternatively, for accelerated results, heat the reaction in a microwave reactor at 120-150 °C for 20-40 minutes. [3][11]5. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromopyrazole is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure 1-methyl-4-phenyl-1H-pyrazole.
Optimization & Troubleshooting for Bromopyrazole Substrates
Heterocyclic substrates can present unique challenges. The following table outlines common issues and proven solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently active catalyst/ligand system. 3. Incorrect base or solvent. | 1. Ensure thorough degassing. Use fresh, high-quality reagents. [12] 2. Switch to a more active, bulky, electron-rich ligand like XPhos or SPhos, often with a Pd(II) precatalyst. [13] 3. Screen different bases. K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃ for challenging couplings. [10][14] |
| Dehalogenation | The bromopyrazole is reduced to pyrazole instead of coupling. This can occur if the transmetalation step is slow relative to competing side reactions. | 1. Use a more active ligand (e.g., XPhos) to accelerate the catalytic cycle. [15] 2. Ensure the boronic acid is of high quality and used in a slight excess (1.2-1.5 equiv). 3. Bromo- and chloropyrazoles are often superior substrates to iodopyrazoles, which are more prone to dehalogenation. [15] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct (R'-R'). | 1. Minimize oxygen in the reaction through rigorous degassing. 2. Use a slight excess, but not a large excess, of the boronic acid. 3. Ensure the palladium catalyst loading is appropriate (1-3 mol%). |
| Poor Solubility | Substrates or reagents are not fully dissolved, leading to a sluggish or incomplete reaction. | 1. Try a different solvent system, such as DMF, NMP, or toluene/water. [16] 2. For highly nonpolar substrates, increasing the proportion of the organic solvent can help. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of substituted pyrazole derivatives, which are of high value to the pharmaceutical and agrochemical industries. By understanding the core principles of the catalytic cycle and making informed choices regarding the catalyst, ligand, base, and solvent, researchers can overcome common challenges associated with heteroaryl couplings. The protocols and optimization strategies outlined in this guide provide a robust framework for the successful development and execution of these critical transformations, accelerating the discovery of novel chemical entities.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Available from: [Link]
-
Inorganica Chimica Acta. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Organic Chemistry. Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020). Available from: [Link]
-
Bioorganic Chemistry. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Available from: [Link]
-
Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2020). Available from: [Link]
-
The Journal of Organic Chemistry. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2007). Available from: [Link]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Available from: [Link]
-
Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Available from: [Link]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Available from: [Link]
-
Tetrahedron. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (2002). Available from: [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2006). Available from: [Link]
-
Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Available from: [Link]
-
The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). Available from: [Link]
-
The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). Available from: [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. (2015). Available from: [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1998). Available from: [Link]
-
Organic & Biomolecular Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2017). Available from: [Link]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines. (2023). Available from: [Link]
-
The Journal of Organic Chemistry. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Angewandte Chemie International Edition. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
-
ResearchGate. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2018). Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (2015). Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. (2023). Available from: [Link]
-
Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Available from: [Link]
Sources
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. byjus.com [byjus.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yield is a multifaceted problem that can stem from several factors throughout the synthetic process. Let's break down the most common culprits and their solutions.
-
Cause A: Incomplete Bromination The most common reason for low yield is the incomplete conversion of the starting material, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The pyrazole ring is electron-rich and generally reactive towards electrophiles, but several factors can hinder the reaction.
-
Solution 1: Re-evaluate Your Brominating Agent. While liquid bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its ease of handling and improved selectivity, which can minimize side product formation.[1] If using NBS, ensure it is of high purity and has been stored properly, as it can degrade over time.
-
Solution 2: Optimize Reagent Stoichiometry. A slight excess of the brominating agent (e.g., 1.1 to 1.5 equivalents of NBS) can drive the reaction to completion.[2] However, a large excess can lead to the formation of di-brominated byproducts. It is crucial to perform small-scale optimization experiments to find the sweet spot.[2]
-
Solution 3: Adjust Reaction Temperature. Electrophilic bromination is typically performed at low temperatures (e.g., 0 °C) to control selectivity and prevent degradation.[1] If the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. Monitor the progress carefully using Thin Layer Chromatography (TLC).
-
-
Cause B: Side Product Formation The formation of undesired products, particularly di-brominated species or isomers, directly consumes your starting material and complicates purification.
-
Solution 1: Control the Rate of Addition. Add the brominating agent slowly and in portions to the cooled reaction mixture.[1] This maintains a low concentration of the electrophile at any given moment, favoring mono-bromination at the most reactive site (C4).
-
Solution 2: Solvent Choice is Key. The choice of solvent can influence reaction rate and selectivity. Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.[1][3] DMF can accelerate the reaction but may also make product isolation more difficult due to its high boiling point.[3]
-
-
Cause C: Product Loss During Workup and Purification The target molecule, like many amines, can be partially soluble in the aqueous phase, especially under acidic conditions.
-
Solution 1: Careful pH Management. During the aqueous workup, ensure the solution is neutralized or slightly basic before extraction to keep the amino group in its free base form, maximizing its solubility in the organic solvent.
-
Solution 2: Optimize Purification. If the crude product is an oil, it may contain residual solvent or impurities that inhibit crystallization.[3] Trituration with a non-polar solvent like hexane or a mixture of diethyl ether and petroleum ether can help induce solidification.[1][3] If column chromatography is necessary, use a silica gel slurry packed column and an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to separate the product from unreacted starting material and byproducts.
-
Question 2: My TLC shows multiple spots. How do I identify the main byproduct and prevent its formation?
Answer: The most likely major byproduct is a di-brominated pyrazole. The pyrazole ring has multiple positions susceptible to electrophilic attack, although the C4 position is generally the most activated.
-
Identifying the Byproduct: The byproduct will likely have a different Rf value on the TLC plate. It can be tentatively identified by mass spectrometry of the crude reaction mixture, which would show a peak corresponding to the mass of a di-brominated product.
-
Understanding the Regioselectivity: The 5-amino group is a strong activating group, and the 1-methyl group also influences the electron density of the pyrazole ring. Electrophilic substitution on a pyrazole ring is fastest at the 4-position if it is unsubstituted.[4] The formation of other isomers is generally less favorable due to the directing effects of the existing substituents.[5][6]
-
Prevention Strategy:
-
Lower the Temperature: Running the reaction at 0 °C or even lower temperatures (-10 °C to 0 °C) provides the electrophile with less energy, increasing its selectivity for the most electron-rich and sterically accessible C4 position.
-
Use a Less Aggressive Brominating Agent: NBS is generally more selective than elemental bromine (Br₂).[1]
-
Slow Addition: As mentioned previously, adding the brominating agent dropwise or in small portions prevents a localized high concentration of the electrophile, which can lead to over-bromination.
-
Question 3: The final product is a persistent oil instead of a solid. How can I induce crystallization?
Answer: Obtaining an oily product is a common issue in organic synthesis, often indicating the presence of impurities or residual solvent.[3]
-
Solution 1: Remove All Traces of Solvent. Ensure your product is thoroughly dried under high vacuum. Residual DMF, in particular, can be difficult to remove and will keep the product oily.[3] If DMF was used, co-evaporation with a lower-boiling solvent like toluene can be effective.
-
Solution 2: Trituration. This is a highly effective technique. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., n-hexane, diethyl ether). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.[1]
-
Solution 3: Recrystallization. If a suitable single or binary solvent system can be found, recrystallization is the best method for achieving high purity.
-
Solution 4: Column Chromatography. If all else fails, purifying the oil via column chromatography will remove impurities. The purified fractions, once concentrated, are more likely to solidify.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselective bromination at the C4 position?
The bromination of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a classic electrophilic aromatic substitution reaction. The pyrazole ring is aromatic and electron-rich. The 5-amino group is a powerful activating group that donates electron density into the ring, primarily at the C4 position, making it the most nucleophilic and susceptible to attack by an electrophile ("Br+"). The reaction proceeds through a high-energy intermediate known as a Wheland or sigma complex, which then loses a proton to restore aromaticity.[5][6]
Note: The DOT script above is a template. Actual chemical structure images would be needed for a precise diagram. Caption: Electrophilic substitution mechanism on the pyrazole ring.
Q2: How should I monitor the reaction's progress effectively?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) that gives good separation between your starting material and the product. The product, being more polar due to the bromine atom, should have a slightly lower Rf than the starting material. Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.
Q3: What are the optimal reaction conditions for this synthesis?
While every reaction requires specific optimization, a reliable starting point is summarized in the table below.
| Parameter | Recommended Condition | Rationale & Reference |
| Starting Material | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Commercially available precursor. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Good selectivity, easier to handle than Br₂.[1] |
| Stoichiometry | 1.1 - 1.2 equivalents of NBS | Slight excess to ensure full conversion.[2] |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Provides good solubility and is relatively inert. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C to control selectivity, warm if needed.[1] |
| Reaction Time | 1 - 4 hours | Monitor by TLC until completion. |
| Workup | Quench with Na₂S₂O₃, neutralize, extract with organic solvent | Thiosulfate removes excess bromine. Neutralization ensures the product is in its free base form for extraction. |
Experimental Protocols & Workflows
Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in dichloromethane (DCM, ~10-15 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the reaction mixture in small portions over 20-30 minutes, ensuring the temperature does not rise above 5 °C.[1]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC every 30 minutes until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, saturated brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether/hexane) to yield a solid.[1][3]
General Synthesis & Troubleshooting Workflow
Caption: A logical workflow for synthesis and troubleshooting.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01228A. [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Link]
-
Optimization for the bromination step. [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
The Bromination of Pyrazabole. [Link]
-
5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
How to get solid 4-Br pyrazolate from oily liquid? [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]
-
Regioselectivity of pyrazole bromination : r/chemhelp. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
-
Optimization of reaction conditions a. [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. [Link]
- Method for purifying pyrazoles.
-
Ethyl 5-Amino-1H-pyrazole-3-carboxylate. [Link]
-
Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. [Link]
- Conversion of 2-pyrazolines to pyrazoles using bromine.
-
(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
Sources
Technical Support Center: Purification of Brominated Pyrazole Esters
An authoritative guide to navigating the complexities of purifying brominated pyrazole esters, designed for chemistry professionals. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols to streamline your purification workflow and enhance product purity.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying heterocyclic compounds. Brominated pyrazole esters, while crucial intermediates in drug discovery and materials science, present unique challenges due to the interplay of the pyrazole ring, the electron-withdrawing bromine atom, and the ester functionality. This guide is structured to address these challenges head-on, moving from initial strategy selection to fine-tuning specific techniques.
Part 1: Initial Purification Strategy - A Logic-Based Workflow
The first step in any purification is a quick assessment of the crude product. A simple Thin Layer Chromatography (TLC) analysis is invaluable for determining the complexity of the mixture and guiding your choice of purification method.
The following workflow diagram illustrates a decision-making process for selecting an appropriate purification path.
Technical Support Center: Controlling Regioselectivity in Substituted Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical precursor, such as a 1,3-diketone, with a substituted hydrazine.[1][2] This reaction can produce two distinct regioisomers, for example, a 1,3,5-trisubstituted pyrazole and its corresponding 1,5,3-trisubstituted isomer. Controlling the reaction to yield only the desired isomer is critical because different regioisomers can possess vastly different pharmacological activities, toxicological profiles, and physical properties.[2] Achieving high regioselectivity is paramount for maximizing yield, simplifying purification, and ensuring the efficacy and safety of drug candidates.
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most common method for preparing these heterocycles.[3][4] The regiochemical outcome is a delicate balance of several interconnected factors:[1]
-
Electronic Effects: The initial and often rate-determining step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack preferentially occurs at the more electrophilic (electron-deficient) carbonyl carbon.[2] For instance, in a diketone with a methyl group (electron-donating) and a trifluoromethyl group (electron-withdrawing), the initial attack will favor the carbonyl carbon adjacent to the CF₃ group.[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-diketone or the substituted hydrazine can physically obstruct the approach of the nucleophile. The reaction will favor the pathway involving attack at the less sterically hindered carbonyl center.[2][5]
-
Reaction Conditions (pH & Catalyst): The reaction is typically catalyzed by acid.[3][6] The pH of the medium is crucial as it can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine by affecting their protonation state.[2]
-
Solvent Choice: The solvent plays a more significant role than often appreciated. As detailed in the troubleshooting section, the solvent's ability to act as a hydrogen bond donor and its own nucleophilicity can dramatically influence the regiochemical outcome.[7][8][9]
Troubleshooting Guide for Regioselectivity Control
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction yields a poor regioisomeric ratio (e.g., close to 1:1). How can I improve selectivity?
This is a common issue when the electronic and steric differences between the two carbonyl groups of the 1,3-diketone are minimal.
Root Cause Analysis: Your reaction conditions are not sufficient to differentiate between the two reactive carbonyl sites. Standard solvents like ethanol can exacerbate this issue. While protic, ethanol is also nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, thus leveling the reactivity and leading to poor regioselectivity.[8]
Solutions & Optimization Strategies:
-
Change the Solvent to a Fluorinated Alcohol: This is the most impactful and recommended first step. Using non-nucleophilic, strongly hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or, more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7][8][9] These solvents do not compete with the hydrazine nucleophile, allowing the reaction to proceed based on the intrinsic electronic properties of the diketone, leading to cleaner outcomes.[8] Ratios can improve from ~1:1 in ethanol to >95:5 in HFIP for certain substrates.[8]
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Start at room temperature, and if selectivity is still poor, attempt the reaction at 0 °C or below.
-
Screen Acid Catalysts: While often run with a small amount of acetic acid, you can screen other Brønsted acids (e.g., p-TsOH) or Lewis acids. Some multicomponent reactions benefit from specific catalysts like ionic liquids or silver salts, which can favor high regioselectivity.[5][10][11]
Problem 2: The reaction is highly selective, but for the wrong regioisomer.
This challenging situation occurs when the inherent reactivity of your starting materials strongly favors the undesired product under kinetic control.
Root Cause Analysis: The combination of electronic and steric factors in your 1,3-diketone and hydrazine directs the initial attack to form the precursor of the undesired isomer. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack of the more nucleophilic nitrogen of methylhydrazine occurs at the highly electrophilic carbonyl next to the -CF₃ group, leading predominantly to the 3-CF₃ pyrazole, which may not be what you need.[2]
Solutions & Optimization Strategies:
-
Exploit Thermodynamic Control: If possible, try running the reaction at a higher temperature for a longer duration. In some cases, the initially formed kinetic product can equilibrate to the more stable thermodynamic product. This is not always successful but is worth attempting.
-
Modify the Hydrazine: If you are using a substituted hydrazine, consider using a hydrazine with different electronic or steric properties. For example, switching from methylhydrazine to phenylhydrazine changes the relative nucleophilicity of the two nitrogen atoms and can influence the outcome.[8]
-
Consider an Alternative Synthetic Route: If controlling the Knorr synthesis is not feasible, a different synthetic strategy is the best solution. Synthesizing pyrazoles from α,β-unsaturated ketones or alkynes offers a completely different mechanistic pathway and, therefore, a different regiochemical outcome.[10][12] For example, the reaction of an α,β-unsaturated ketone with a hydrazine proceeds via a Michael addition followed by cyclization, where the regioselectivity is determined by the initial conjugate addition step.[5][11]
Table 1: Effect of Solvent on Regioisomeric Ratio
The following table summarizes experimental data on the reaction of various 1-(2-furyl)-4,4,4-trifluoro-1,3-butanediones with methylhydrazine, demonstrating the profound impact of solvent choice on regioselectivity.
| Entry | Diketone Substituent (R¹) | Solvent | Ratio (Desired : Undesired) | Reference |
| 1 | CF₃ | EtOH | Low selectivity | [8] |
| 2 | CF₃ | TFE | 85 : 15 | [7][8] |
| 3 | CF₃ | HFIP | 97 : 3 | [7][8] |
| 4 | Aryl | EtOH | Low selectivity | [8] |
| 5 | Aryl | TFE | Improved selectivity | [8] |
| 6 | Aryl | HFIP | up to 99 : 1 | [8] |
Data synthesized from published results. "Desired" isomer refers to the 5-aryl/furyl pyrazole.
Experimental Protocols
Protocol 1: High-Regioselectivity Knorr Condensation Using HFIP
This protocol provides a general method for achieving high regioselectivity by leveraging the unique properties of HFIP.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the HFIP solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]
-
Confirm the structure and determine the isomeric ratio using ¹H NMR and NOESY spectroscopy.
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones
This protocol offers an alternative route that can provide different regioselectivity compared to the Knorr synthesis.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which serves as both solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.[2]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[2]
-
Recrystallize or use column chromatography for further purification if necessary.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2442-2449. [Link]
-
Schober, L. J., & Padwa, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1174. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Various Authors. (2022). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. [Link]
-
Moody, C. J., & Taylor, R. J. (2008). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 6(15), 2645-2646. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 886-910. [Link]
-
Schober, L. J., & Padwa, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. name-reaction.com [name-reaction.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Pyrazole Ester Hydrolysis
Welcome to the Technical Support Center for the optimization of pyrazole ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the saponification of pyrazole esters. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the hydrolysis of pyrazole esters. Each issue is presented in a question-and-answer format, providing a step-by-step approach to resolution.
Q1: My pyrazole ester hydrolysis reaction is very slow or incomplete, even after extended reaction times. What are the likely causes and how can I fix this?
A1: Incomplete or slow hydrolysis is a frequent challenge, often stemming from suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Base and Its Stoichiometry:
-
Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) is often preferred for ester hydrolysis.[1][2][3] The smaller size of the lithium cation can sometimes lead to better coordination with the tetrahedral intermediate, facilitating the reaction.
-
Stoichiometry: Ensure you are using a sufficient excess of the base. Typically, 1.5 to 3.0 equivalents of the base are recommended to drive the reaction to completion.[4] For particularly stubborn esters, increasing the equivalents of the base may be necessary.
2. Optimize the Reaction Temperature:
-
The rate of hydrolysis is highly dependent on temperature.[5] If you are running the reaction at room temperature, consider gentle heating to 40-50 °C.[4] For very stable esters, reflux temperatures may be required. However, be mindful that excessive heat can lead to degradation of your starting material or product.
3. Check Your Solvent System:
-
Pyrazole esters often have poor solubility in purely aqueous solutions. A co-solvent is typically necessary to ensure the ester is fully dissolved and accessible to the hydroxide ions. A common and effective solvent system is a mixture of tetrahydrofuran (THF) and water, often in a 3:1 ratio.[4] Methanol or ethanol can also be used, but be aware of the potential for transesterification, especially if the reaction is slow.[3]
4. Monitor the Reaction Progress:
-
Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will give you a real-time indication of whether the reaction is progressing and when it has reached completion.[4]
Q2: I'm observing a low yield of my desired pyrazole carboxylic acid, and I suspect side reactions are occurring. What are the common byproducts and how can I avoid them?
A2: Low yields are often attributable to side reactions or issues with the work-up procedure. Here are some common culprits and their solutions:
1. Transesterification:
-
Problem: If you are using an alcohol (e.g., methanol, ethanol) as a co-solvent, you may observe the formation of the corresponding methyl or ethyl ester of your pyrazole carboxylic acid.[3] This is due to the alkoxide of the solvent competing with the hydroxide as a nucleophile.
-
Solution: Switch to an aprotic co-solvent like THF or dioxane.[6] These solvents will not participate in the reaction and will eliminate the possibility of transesterification.
2. Degradation of Starting Material or Product:
-
Problem: Pyrazole rings can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or very high concentrations of base can lead to decomposition.
-
Solution:
-
Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.[4]
-
If you need to use elevated temperatures, try to keep the reaction time as short as possible.
-
Consider using a milder base or a lower concentration if you suspect degradation is an issue.
-
3. Inefficient Product Isolation:
-
Problem: The work-up procedure is critical for obtaining a good yield. The pyrazole carboxylic acid is typically precipitated by acidifying the reaction mixture.[4] If the pH is not optimal, or if the product is somewhat soluble in the aqueous layer, you can lose a significant amount of your product.
-
Solution:
-
After the reaction is complete, cool the mixture in an ice bath before acidification.[4]
-
Slowly add a 1M solution of hydrochloric acid (HCl) until the pH is between 2 and 3 to ensure complete protonation and precipitation of the carboxylic acid.[4]
-
If your product has some water solubility, you may need to extract the aqueous layer with an organic solvent (e.g., ethyl acetate) after acidification to recover the dissolved product.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the optimization of pyrazole ester hydrolysis, focusing on the scientific principles behind the experimental choices.
Q: What is the mechanistic basis for choosing between LiOH, NaOH, and KOH for pyrazole ester hydrolysis?
A: The hydrolysis of esters in the presence of a base, known as saponification, proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH-) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[1] This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion, making it essentially irreversible.[5]
While LiOH, NaOH, and KOH all provide the necessary hydroxide ion, the choice of cation can influence the reaction in several ways:
-
Solubility: The solubility of the hydroxide base and the resulting carboxylate salt can vary depending on the cation and the solvent system used. Potassium salts are often more soluble in organic solvents than their sodium counterparts.[7]
-
Lewis Acidity: The metal cation can act as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. The smaller and more charge-dense Li+ ion is a stronger Lewis acid than Na+ and K+ and may be more effective at stabilizing the tetrahedral intermediate. This is a potential reason why LiOH is often found to be more effective for the hydrolysis of sterically hindered or less reactive esters.[3]
Ultimately, the choice of base may need to be determined empirically for a specific substrate. However, LiOH is a good starting point for challenging hydrolyses.
Q: How does the choice of solvent affect the rate and outcome of the hydrolysis reaction?
A: The solvent plays a crucial role in pyrazole ester hydrolysis by influencing the solubility of the reactants and the kinetics of the reaction.
-
Solubility: As mentioned, pyrazole esters are often not very soluble in water alone. A co-solvent is necessary to create a homogeneous reaction mixture, ensuring that the ester and the hydroxide ions can interact.[4]
-
Solvent Polarity: The polarity of the solvent can affect the stability of the transition state. The saponification reaction involves the attack of an anion (hydroxide) on a neutral molecule (the ester). The transition state is also anionic and is generally stabilized by polar protic solvents.
-
Aprotic vs. Protic Co-solvents:
-
Protic Co-solvents (e.g., Methanol, Ethanol): These can be effective at dissolving both the ester and the hydroxide base. However, they can also participate in the reaction through transesterification.[3]
-
Aprotic Co-solvents (e.g., THF, Dioxane): These are often the preferred choice as they are less likely to participate in side reactions.[6] They are effective at dissolving the organic ester, and when mixed with water, create a suitable medium for the hydrolysis to occur.
-
A common starting point is a 3:1 mixture of THF and water, which provides a good balance of solubility for both the organic substrate and the inorganic base.[4]
Q: How can I effectively monitor the progress of my pyrazole ester hydrolysis?
A: Monitoring the reaction is essential to determine the optimal reaction time and to avoid potential degradation from prolonged reaction times.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method for monitoring the progress of the reaction.[4]
-
Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting pyrazole ester.
-
Interpretation: The pyrazole carboxylic acid product is typically more polar than the starting ester and will have a lower Rf value (it will not travel as far up the plate). The reaction is complete when the spot corresponding to the starting ester has completely disappeared.
-
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative analysis, HPLC or GC can be used to monitor the disappearance of the starting material and the appearance of the product.[8] These techniques are particularly useful for kinetic studies and for detecting minor byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a real-time monitoring technique, taking an NMR spectrum of a small aliquot from the reaction mixture can confirm the presence of the product and the absence of the starting material.[9]
Experimental Protocols & Data
General Protocol for Pyrazole Ester Hydrolysis
This protocol is a general starting point and may require optimization for your specific substrate.
-
Dissolve the Pyrazole Ester: In a round-bottom flask, dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.[4]
-
Add the Base: Add LiOH (2.0 eq) to the solution and stir vigorously.[1][4]
-
Heat the Reaction (if necessary): The reaction can be run at room temperature or with gentle heating (40-50 °C).[4]
-
Monitor the Reaction: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[4]
-
Work-up:
-
Cool the reaction mixture in an ice bath.[4]
-
Carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
-
Drying: Dry the product under high vacuum to yield the pure pyrazole-carboxylic acid. The product is often pure enough for the next step without further purification.[4]
Table 1: Recommended Starting Conditions for Pyrazole Ester Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Base | LiOH | Generally effective; smaller cation may aid in catalysis.[1][3] |
| Equivalents of Base | 1.5 - 3.0 eq | Ensures the reaction goes to completion.[4] |
| Solvent | THF:Water (3:1) | Good for dissolving both organic ester and inorganic base.[4] |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with potential for degradation.[4] |
| Monitoring | TLC | Simple and effective way to track reaction progress.[4] |
| Work-up pH | 2 - 3 | Ensures complete protonation and precipitation of the carboxylic acid.[4] |
Visualizations
Workflow for Troubleshooting Low Yield in Pyrazole Ester Hydrolysis
Caption: Troubleshooting flowchart for low yield in pyrazole ester hydrolysis.
Mechanism of Base-Catalyzed Pyrazole Ester Hydrolysis
Caption: Mechanism of base-catalyzed pyrazole ester hydrolysis (saponification).
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of the kinetics of biodiesel saponification in alcoholic hydroxide solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. Retrieved from [Link]
-
CORE. (n.d.). Saponification: A Comparative Kinetic Study in a Batch Reactor. Retrieved from [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
PubMed. (2009, October 1). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
SciSpace. (n.d.). VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol*. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction time on esterification process, condition: temperature, 30 °C. Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]
-
Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]
-
Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
-
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Journal of Engineering - University of Baghdad. (2014, June 1). Kinetics of the Saponification of Mixed Fats Consisting of Olein and Stearin. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kinetics of the Saponification of Mixed Fats Consisting of Olein and Stearin. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction kinetics saponification. Experimental values at the temperature ofT=60 °C. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up synthesis of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this important intermediate, particularly during scale-up operations. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. The inherent reactivity of the substituted pyrazole ring system, especially the electron-rich nature conferred by the amino group, presents unique challenges during its synthesis, most notably in the bromination step. This guide aims to provide practical solutions to common issues encountered in the laboratory and during process scale-up.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Brominated Product | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider a slight excess of the brominating agent. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. The work-up should be performed promptly after the reaction is complete. 3. Optimize the reaction temperature. Bromination is often exothermic; controlling the temperature with an ice bath may be necessary to prevent side reactions. |
| Formation of Di-bromo or Other Over-brominated Species | 1. Excess of brominating agent. 2. High reaction temperature leading to increased reactivity. 3. Poor mixing, creating localized "hot spots" of high reagent concentration. | 1. Use a stoichiometric amount or a very slight excess of the brominating agent. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. 3. Ensure efficient stirring, especially during scale-up, to maintain a homogeneous reaction mixture. |
| Product is Difficult to Purify (Oily or Colored) | 1. Presence of unreacted starting materials. 2. Formation of colored byproducts due to oxidation or side reactions. 3. Residual solvent from work-up. | 1. Optimize the reaction to drive it to completion. Consider purification by column chromatography. 2. A charcoal treatment of the crude product solution before crystallization can help remove colored impurities. 3. Ensure the product is thoroughly dried under vacuum after purification. |
| Inconsistent Results Upon Scale-Up | 1. Inefficient heat transfer in larger reactors. 2. Non-linear effects of mixing and reagent addition. 3. Changes in the surface area to volume ratio affecting reaction kinetics. | 1. Use a jacketed reactor with controlled cooling to manage the exotherm of the bromination. 2. Add the brominating agent slowly and sub-surface to ensure rapid dispersion. 3. Perform a process hazard analysis before scaling up. A pilot batch is recommended to identify and address scale-dependent issues. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
The bromination of the ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate precursor is the most critical step. The pyrazole ring is activated by the amino group, making it susceptible to over-bromination and side reactions if the reaction conditions are not carefully controlled.
Q2: What are the primary safety concerns associated with this synthesis?
The use of bromine or other brominating agents is the main safety concern. Bromine is highly corrosive, toxic if inhaled, and can cause severe skin burns.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Have a solution of sodium thiosulfate ready to neutralize any bromine spills.[1][5]
Q3: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine?
Yes, NBS is a common and often safer alternative to liquid bromine for this type of reaction. It is a solid, making it easier to handle, and can offer better selectivity in some cases, potentially reducing the formation of over-brominated byproducts. The choice between bromine and NBS will depend on the specific reaction conditions and the desired outcome.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. For more quantitative analysis, especially during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: What is the best method for purifying the final product?
The purification method will depend on the nature of the impurities. If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) is often effective. If the product is an oil or contains impurities with similar polarity, column chromatography on silica gel may be necessary.
Experimental Workflow and Protocol
The synthesis of this compound typically involves the bromination of its non-brominated precursor. Below is a representative protocol.
Caption: A typical workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid (or another suitable solvent)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Prepare a solution of bromine (1 equivalent) in acetic acid. Add this solution dropwise to the cooled pyrazole solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Reaction Mechanism Overview
Caption: The bromination proceeds via an electrophilic aromatic substitution mechanism.
The bromination of the pyrazole ring is an example of electrophilic aromatic substitution. The electron-donating amino group at the 5-position activates the ring, making the 4-position particularly susceptible to electrophilic attack by the bromonium ion (Br⁺) generated from the brominating agent.
Conclusion
The successful synthesis of this compound, especially on a larger scale, hinges on the careful control of the bromination step. By understanding the potential challenges and implementing the troubleshooting strategies and safety precautions outlined in this guide, researchers can achieve higher yields and purity of this valuable synthetic intermediate.
References
- Vertex AI Search. (2024). Bromination safety.
- University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Bromination of Saturated and Unsaturated Hydrocarbons.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
- Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Thore, S. N., Gupta, S. V., Baheti, K. G., & Deogiri College. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE.
- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.
Sources
- 1. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 2. lobachemie.com [lobachemie.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Types of Organic Reactions- Bromination of Saturated and Unsaturated Hydrocarbons – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution on the Pyrazole Ring
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on the pyrazole ring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will dissect common challenges that lead to low yields and provide actionable, field-tested solutions to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on the pyrazole ring not proceeding or showing very low conversion?
A1: This is a common issue that can stem from several factors. Firstly, the pyrazole ring itself is electron-rich, which can make it less susceptible to nucleophilic attack compared to more electron-deficient aromatic systems.[1][2] To overcome this, the pyrazole ring often requires activation by electron-withdrawing groups (EWGs) at positions that can stabilize the negative charge of the Meisenheimer intermediate.[3] Additionally, the choice of leaving group, nucleophile, solvent, and temperature are all critical parameters that need to be carefully optimized.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A2: Regioselectivity in SNAr on pyrazoles is dictated by the electronic and steric environment of the ring.[4] Generally, nucleophilic attack is favored at the most electron-deficient carbon atom. The position of EWGs plays a crucial role in directing the attack. Computational tools like Quantum Mechanics (QM) analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can be highly predictive of the most reactive site.[4][5] Experimentally, modifying the solvent, temperature, or the nature of the cation in the base can sometimes influence the regiochemical outcome.[6]
Q3: My desired product seems to be decomposing under the reaction conditions. What could be the cause?
A3: Pyrazole rings can be susceptible to degradation under harsh reaction conditions, particularly in the presence of strong bases and high temperatures.[2][7] In some cases, deprotonation at C3 by a strong base can lead to ring-opening.[2][7] It is crucial to carefully screen reaction conditions, starting with milder bases and lower temperatures, and monitor the reaction progress closely to minimize product decomposition.
Q4: Should I protect the pyrazole N-H during an SNAr reaction?
A4: N-H protection can be a valuable strategy, especially when dealing with strong bases or when competitive N-alkylation or N-arylation is a concern.[8][9] The acidic proton on the pyrazole nitrogen can be abstracted by the base, leading to the formation of a pyrazolate anion which can complicate the reaction.[10] Common protecting groups like Boc (tert-butoxycarbonyl) can be employed to circumvent these issues.[8][11][12]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in your SNAr reactions on pyrazoles, categorized by common experimental observations.
Issue 1: No Reaction or Low Conversion
If your reaction shows little to no formation of the desired product, consider the following factors:
1.1. Insufficient Ring Activation:
-
Cause: The pyrazole ring is not sufficiently activated towards nucleophilic attack.
-
Solution:
-
Introduce Electron-Withdrawing Groups (EWGs): Ensure your pyrazole substrate has one or more strong EWGs (e.g., -NO2, -CN, -CF3, -SO2R) positioned to stabilize the intermediate negative charge. The ortho and para positions relative to the leaving group are most effective.[3]
-
Catalysis: For less activated systems, consider using a catalyst. Metal complexes can activate the ring towards SNAr.
-
1.2. Poor Leaving Group:
-
Cause: The leaving group is not sufficiently labile.
-
Solution:
-
Leaving Group Ability: The typical order of leaving group ability in SNAr is F > NO2 > Cl > Br > I. Fluorine is often the best leaving group due to its high electronegativity, which activates the ring towards nucleophilic attack.[3]
-
Alternative Leaving Groups: In some cases, other groups like sulfones (e.g., -SO2Me) can be excellent leaving groups.
-
1.3. Weak Nucleophile:
-
Cause: The nucleophile is not strong enough to attack the pyrazole ring.
-
Solution:
-
Increase Nucleophilicity: If using an amine or alcohol, ensure a strong enough base is present to deprotonate it and increase its nucleophilicity. The pKa of the nucleophile and the base should be carefully considered.
-
Change Nucleophile: If possible, consider using a more nucleophilic reagent.
-
1.4. Inappropriate Reaction Conditions:
-
Cause: The solvent, temperature, or base is not optimal for the reaction.
-
Solution:
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.[6][13]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Base Selection: The choice of base is critical. Inorganic bases like K2CO3 or Cs2CO3 are common. For less acidic nucleophiles, stronger bases like NaH or KHMDS may be necessary. However, be mindful of potential side reactions with stronger bases.
-
Issue 2: Formation of Multiple Products/Side Reactions
The formation of multiple products is a clear indicator of competing reaction pathways.
2.1. Poor Regioselectivity:
-
Cause: Nucleophilic attack is occurring at more than one position on the pyrazole ring.
-
Solution:
-
Analyze Electronic Effects: As mentioned in the FAQs, the regioselectivity is primarily governed by electronics. Re-evaluate the positions of your EWGs.
-
Steric Hindrance: A bulky nucleophile or bulky substituents on the pyrazole ring can influence the site of attack.
-
Reaction Condition Tuning: Sometimes, changing the solvent or the counter-ion of the base can alter the regioselectivity.
-
2.2. N-Alkylation/Arylation vs. C-Alkylation/Arylation:
-
Cause: If the pyrazole N-H is unprotected, the nucleophile can attack the nitrogen atom instead of the desired carbon atom. This is a common side reaction, especially with strong bases.[6][14][15]
-
Solution:
2.3. Dimerization:
-
Cause: Under certain conditions, particularly with copper catalysis, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines or pyrazines.[18]
-
Solution:
-
Avoid Copper Catalysis if Dimerization is Observed: If you are using a copper catalyst and observing dimerization, consider alternative catalytic systems or uncatalyzed conditions if feasible.
-
Optimize Reaction Conditions: Adjusting the solvent, temperature, and other reaction parameters may help to suppress the dimerization pathway.
-
2.4. Ring Opening:
-
Cause: Strong bases can deprotonate the C3 position of the pyrazole ring, which can lead to ring-opening reactions.[2][7]
-
Solution:
-
Use Milder Bases: Avoid using excessively strong bases like organolithium reagents unless specifically required.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Experimental Protocols
Protocol 1: General Procedure for SNAr on a Halogenated Pyrazole
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halogenated pyrazole substrate (1.0 equiv.).
-
Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add the nucleophile (1.1 - 1.5 equiv.).
-
Add the base (1.5 - 2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: N-Boc Protection of a Pyrazole
-
Dissolve the pyrazole (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 - 1.2 equiv.).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected pyrazole.[8][11][12]
Data Summary Tables
Table 1: Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dimethylformamide | DMF | 37 | 153 | Excellent solvent for a wide range of reactants, high boiling point. |
| Dimethyl sulfoxide | DMSO | 47 | 189 | Highly polar, can accelerate SNAr reactions, very high boiling point. |
| Acetonitrile | MeCN | 38 | 82 | Lower boiling point, easier to remove post-reaction. |
| Tetrahydrofuran | THF | 7.6 | 66 | Less polar, may be suitable for certain substrates. |
Table 2: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate | Comments |
| -F | Highest | Activates the ring most strongly towards nucleophilic attack. |
| -NO2 | High | Strong electron-withdrawing group and a good leaving group. |
| -Cl | Moderate | Common and cost-effective leaving group. |
| -Br | Lower | Less activating than Cl. |
| -I | Lowest | Least activating halogen. |
| -SO2R | High | Excellent leaving group, comparable to or better than -NO2. |
Visualization of Key Concepts
SNAr Mechanism on an Activated Pyrazole Ring
Caption: The two-step addition-elimination mechanism of SNAr on a pyrazole ring.
Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting low SNAr yields.
References
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020-05-06). Journal of Chemical Society of Pakistan. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2022). Molecules. [Link]
-
Pyrazole. (n.d.). SlideShare. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Molecules. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2021). Molecules. [Link]
-
Two independent routes leading to Boc-protected pyrazoles 5 and 3. (n.d.). ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2011). Journal of the American Chemical Society. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2017). Molecules. [Link]
-
Trityl Protection. (n.d.). Common Organic Chemistry. [Link]
-
Unit 4 Pyrazole. (n.d.). SlideShare. [Link]
-
Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2020). MDPI. [Link]
-
A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). (2008). Journal of Chemical Research. [Link]
-
1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. (2015). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 15. mdpi.com [mdpi.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 18. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds [mdpi.com]
Technical Support Center: Stability of Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various chemical environments. Our goal is to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your experiments.
Introduction
This compound is a highly functionalized heterocyclic compound. Such pyrazole derivatives are pivotal building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules.[1][2] The stability of this molecule is paramount for its successful application in multi-step syntheses and for ensuring the purity of the final products. This guide will specifically address its stability in acidic and basic media, conditions frequently encountered during synthesis, workup, and purification procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic and basic media?
A1: The main stability concern for this molecule revolves around the hydrolysis of the ethyl ester group at the C3 position.[3][4][5] Additionally, the pyrazole ring itself, while generally aromatic and stable, can be susceptible to degradation under harsh conditions. The amino group at C5 and the bromo group at C4 can also influence the reactivity and stability of the molecule.
-
In Acidic Media: The primary reaction is the acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3][4] This reaction is typically reversible.[3][4] Under strongly acidic conditions and elevated temperatures, degradation of the pyrazole ring can also occur, although this is less common.
-
In Basic Media: The principal reaction is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the carboxylate salt.[3][4] This reaction is generally irreversible and proceeds to completion.[3] The resulting carboxylate can be converted to the carboxylic acid by subsequent acidification. There is also a potential for nucleophilic substitution of the bromo group at C4 under strong basic conditions, although this is less likely due to the electron-rich nature of the pyrazole ring.
Q2: Can the amino group at the C5 position influence the stability of the ester?
A2: Yes, the 5-amino group can influence the stability of the ester, primarily through its electronic effects. The amino group is an electron-donating group, which increases the electron density of the pyrazole ring. This can, in turn, slightly decrease the electrophilicity of the ester's carbonyl carbon, potentially making it less susceptible to nucleophilic attack compared to a pyrazole without this group. However, under strongly acidic conditions, the amino group can be protonated to form an ammonium salt. This protonated form becomes an electron-withdrawing group, which can increase the susceptibility of the ester to hydrolysis.
Q3: How does the bromo substituent at the C4 position affect the molecule's stability?
A3: The bromine atom at the C4 position is an electron-withdrawing group via induction but can also donate electron density through resonance.[1][6] In the context of pyrazoles, electrophilic substitution preferentially occurs at the C4 position, indicating its higher electron density compared to C3 and C5.[7][8] The presence of the bromo group can influence the overall electronic properties of the ring and, consequently, the reactivity of the ester group. While generally stable, the C-Br bond could be susceptible to cleavage under certain reductive conditions or in the presence of specific catalysts, which is a consideration for downstream synthetic steps rather than simple acidic or basic hydrolysis.
Degradation Pathways
The primary degradation pathway for this compound in both acidic and basic media is the hydrolysis of the ethyl ester.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is an equilibrium process. The use of excess water will favor the formation of the carboxylic acid.
Caption: Acid-catalyzed ester hydrolysis workflow.
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, the ester is hydrolyzed to a carboxylate salt. This reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
Caption: Base-catalyzed ester hydrolysis workflow.
Stability Data Summary
The following table provides a general overview of the stability of this compound under various conditions. The stability is indicated qualitatively.
| Condition | pH Range | Temperature | Stability | Primary Degradation Product |
| Acidic | 1 - 3 | Room Temp | Moderate | 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 1 - 3 | > 50°C | Low | 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |
| 4 - 6 | Room Temp | High | Minimal hydrolysis | |
| Neutral | ~7 | Room Temp | Very High | Negligible degradation |
| Basic | 8 - 10 | Room Temp | Moderate | 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate salt |
| 11 - 14 | Room Temp | Low | 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate salt | |
| 11 - 14 | > 50°C | Very Low | 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate salt |
Troubleshooting Guide
Q3: I am observing the formation of a carboxylic acid impurity in my sample of this compound. What could be the cause?
A3: The presence of the corresponding carboxylic acid is a strong indicator of ester hydrolysis. This could be due to:
-
Exposure to acidic or basic conditions during workup or purification: For example, using an acidic mobile phase in chromatography for an extended period or washing with a basic solution can cause hydrolysis.
-
Storage in a non-neutral environment: If the compound is stored in a solution that is not pH neutral, hydrolysis can occur over time.
-
Presence of water and a catalyst: Trace amounts of acid or base in the presence of water can catalyze the hydrolysis, even at room temperature over long periods.
Recommended Action:
-
Analyze your workup and purification steps: Identify any steps where the compound is exposed to acidic or basic conditions. If possible, neutralize the solutions or minimize the exposure time.
-
Ensure proper storage: Store the compound in a dry, neutral environment. If in solution, use a buffered system if compatible with your downstream applications.
-
Re-purify the material if necessary: If the impurity level is unacceptable, re-purification by a suitable method like recrystallization or chromatography with a neutral mobile phase may be required.
Q4: My reaction yield is lower than expected when using this compound in a basic reaction medium. What could be the issue?
A4: A lower than expected yield in a basic medium could be due to the saponification of your starting material. The resulting carboxylate salt may not be reactive in your desired transformation or may have different solubility properties, leading to its loss during workup.
Recommended Action:
-
Monitor the reaction for starting material hydrolysis: Use techniques like TLC or LC-MS to check for the formation of the carboxylic acid byproduct.
-
Consider alternative bases: If possible, use a non-nucleophilic, hindered base that is less likely to promote ester hydrolysis.
-
Protect the ester group: If the ester is not required for the reaction, you could consider protecting it or using the corresponding carboxylic acid and activating it in a subsequent step.
-
Modify the workup procedure: If hydrolysis is unavoidable, you may need to adjust your workup to isolate the desired product from the carboxylate salt. For instance, after the reaction, acidifying the mixture will convert the salt to the carboxylic acid, which will have different solubility properties.
Experimental Protocols
Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid or ammonium hydroxide for pH adjustment
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Prepare stock solutions: Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Prepare test solutions: Dilute the stock solution into different buffered aqueous solutions covering the desired pH range (e.g., pH 2, 7, and 10).
-
Incubate samples: Store the test solutions at the desired temperatures (e.g., room temperature and 50°C).
-
Analyze samples at time points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each test solution into the HPLC system.
-
HPLC conditions (example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan).
-
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation.
References
-
ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (2025). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
-
ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]
-
RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. 4-ブロモピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
Technical Support Center: A-Z Guide to Impurity Identification & Removal
Welcome to the Technical Support Center for impurity analysis and remediation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of crude products. As Senior Application Scientists, we've structured this resource in a user-friendly question-and-answer format to directly address the specific issues you face in the lab. Our goal is to blend technical accuracy with field-proven insights to help you achieve the highest purity for your compounds.
Section 1: Impurity Identification - Know Your Enemy
A successful purification strategy begins with a thorough understanding of the impurities present in your crude material. This section will guide you through the process of identifying and quantifying these unwanted components.
Q1: My initial analysis (TLC/LC-MS) of the crude product shows multiple unexpected spots/peaks. How do I begin to identify what they are?
A1: The first step is to systematically categorize the potential sources of impurities. These generally fall into several classes:
-
Organic Impurities: These can be starting materials, reagents, intermediates, byproducts, or degradation products.[1][2]
-
Inorganic Impurities: Often originating from reagents, catalysts, or filter aids.[1][3]
-
Residual Solvents: Solvents used in the synthesis or workup that are not fully removed.[2][4]
To begin identification, compare the chromatographic data of your crude product with that of the starting materials and any known intermediates. If a pure standard of your final product is available, its retention time (or Rf value) will serve as a crucial reference point.[5] For unknown peaks, hyphenated techniques are invaluable. LC-MS can provide the molecular weight of the impurities, offering significant clues to their identity.[3][6] For a more detailed structural elucidation of significant unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[5][6]
Q2: What are the best analytical techniques for creating a comprehensive impurity profile?
A2: A multi-technique approach is the most robust strategy for comprehensive impurity profiling. The choice of techniques depends on the nature of your compound and the potential impurities.
| Analytical Technique | Primary Use Case for Impurity Profiling | Strengths |
| High-Performance Liquid Chromatography (HPLC) | The "gold standard" for quantifying and separating non-volatile organic impurities.[6][7][8] | High sensitivity, reproducibility, and versatility with various detectors (UV, MS). |
| Gas Chromatography (GC) | Ideal for analyzing volatile organic impurities, such as residual solvents.[3][6] | Excellent for separating volatile compounds. |
| Mass Spectrometry (MS) | Often coupled with HPLC or GC (LC-MS, GC-MS) to provide molecular weight information for impurity identification.[6] | Provides crucial information for identifying unknown compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural elucidation of isolated impurities. | Provides detailed structural information. |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the crude mixture.[3][7] | Fast, inexpensive, and requires minimal sample. |
For regulatory submissions, it's important to follow guidelines such as those from the International Council for Harmonisation (ICH), which outline thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][4][9][10]
Section 2: Strategies for Impurity Removal
Once you have an understanding of the impurities present, you can select the most appropriate purification technique. This section provides troubleshooting for common purification methods.
Crystallization
Crystallization is a powerful technique for purifying solid compounds, but it can present several challenges.
Q3: My compound won't crystallize from solution, even after cooling. What steps can I take to induce crystallization?
A3: Failure to crystallize is a common issue often related to supersaturation or nucleation. Here's a troubleshooting workflow:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Q3A(R2) | PPTX [slideshare.net]
- 3. ijnrd.org [ijnrd.org]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
alternative brominating agents for pyrazole ring synthesis
Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the bromination of pyrazole rings. Here, we move beyond simple protocols to address the nuanced mechanistic principles and practical troubleshooting steps necessary for successful and reproducible outcomes.
The Challenge of Pyrazole Bromination: A Mechanistic Overview
The pyrazole ring presents a unique challenge for electrophilic aromatic substitution. It contains two nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), which is electron-donating, and the other is a "pyridine-like" nitrogen (N2), which is electron-withdrawing. The interplay of these electronic effects makes the C4 position the most electron-rich and therefore the most susceptible to electrophilic attack.[1][2] However, this inherent regioselectivity can be disrupted by substituents, reaction conditions, and the choice of brominating agent, leading to common issues like low yields, incorrect isomer formation, or over-bromination.
Frequently Asked Questions & Troubleshooting Guides
Q1: My standard N-Bromosuccinimide (NBS) reaction is failing or giving a low yield. What are the first troubleshooting steps?
This is a common issue that can often be resolved by systematically evaluating the reaction parameters. A failed reaction is a data point; it tells you what doesn't work.
Troubleshooting Flowchart:
Expert Insights:
-
Substrate Deactivation: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -COOR) on the pyrazole ring decrease its nucleophilicity, making it less reactive towards NBS. In such cases, longer reaction times, higher temperatures, or a more powerful brominating agent may be necessary.[3]
-
Solvent Choice is Critical: While DMF is a common solvent, be aware that NBS can exhibit autocatalytic decomposition with amides, THF, and toluene, especially with heating, which can pose a safety risk.[4] Acetonitrile or dichloromethane are often safer choices.[5]
Q2: I need a safer and more efficient alternative to elemental bromine. What are my best options?
Handling liquid bromine (Br₂) is hazardous due to its high toxicity, corrosivity, and volatility.[6][7] Solid N-haloimide reagents are the industry standard for safer benchtop brominations.
Comparative Analysis of Brominating Agents:
| Feature | **Elemental Bromine (Br₂) ** | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Physical Form | Fuming red-brown liquid | White/off-white solid | White/off-white crystalline powder[8] |
| Safety Profile | Severe. Highly toxic, corrosive, requires specialized handling.[7] | Moderate. Solid, easier to handle, but can be a lachrymator.[5] | Good. Stable, crystalline solid, considered safer than NBS.[9][10] |
| Atom Economy | Good (100% Br) | Moderate (~45% Br by mass) | Excellent. Delivers two "Br+" equivalents per molecule.[11] |
| Advantages | Highly reactive, inexpensive. | Widely used, well-documented, commercially available.[12] | High bromine content, better atom economy, byproduct (DMH) is water-soluble and easily removed.[9] |
| Disadvantages | Generates HBr byproduct, often leads to over-bromination.[6] | Byproduct (succinimide) can be difficult to remove; less atom-economical. | Not as widely cited as NBS, though gaining popularity. |
| Typical Solvents | CH₂Cl₂, CCl₄, Acetic Acid | DMF, CH₂Cl₂, CHCl₃, Acetonitrile[5] | CH₂Cl₂, Acetonitrile, various organic solvents.[13][14] |
Senior Scientist Recommendation: For most applications, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent choice. It is a stable, crystalline solid that is safer to handle than liquid bromine and offers superior atom economy compared to NBS, as it possesses two electrophilic bromine atoms.[9][11] This reduces waste and can lower costs in large-scale synthesis.
Q3: How do I prevent the formation of di- and poly-brominated products?
Controlling selectivity is a matter of controlling the reaction kinetics. The goal is to ensure the mono-brominated product is formed faster than it can react again.
Key Control Strategies:
-
Stoichiometry is Paramount: Use a precise stoichiometric amount of your brominating agent. For mono-bromination, start with 1.0 to 1.1 equivalents. For challenging substrates, a slight excess (up to 1.5 equivalents) may be needed, but this increases the risk of di-bromination.[3][15]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower. This slows down the rate of both the first and second bromination, but often has a more pronounced effect on the second, more difficult substitution, thus improving selectivity.[5]
-
Control Reagent Concentration: Instead of adding the brominating agent as a solid all at once, add it in small portions over time or, even better, dissolve it in the reaction solvent and add it dropwise via an addition funnel. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the less reactive mono-brominated product.[5]
Q4: My bromination is occurring on a phenyl substituent instead of the pyrazole ring. Why is this happening and how can I fix it?
This is a classic case of altering the substrate's electronic properties through protonation.
The Causality: In strongly acidic media (e.g., concentrated H₂SO₄), the pyridine-like nitrogen of the pyrazole ring becomes protonated. This places a formal positive charge on the ring system, severely deactivating it towards further electrophilic attack. If the molecule has another aromatic ring, like a phenyl group, that ring is now the most electron-rich part of the molecule and will be brominated instead.[16]
The Solution: To ensure bromination on the pyrazole ring, you must use conditions that favor the neutral form of the heterocycle.
-
Avoid Strong Acids: Do not use concentrated sulfuric acid or other strong mineral acids as the solvent or catalyst.
-
Use Aprotic Solvents: Perform the reaction in neutral, aprotic solvents like chloroform, dichloromethane (DCM), or acetonitrile.[16]
-
Use N-Haloimide Reagents: Reagents like NBS and DBDMH do not require strong acid activation and are ideal for selective bromination of the neutral pyrazole ring.[5]
Validated Experimental Protocols
Protocol 1: Regioselective C4-Bromination of a Substituted Pyrazole using NBS
This protocol is a general starting point and should be optimized for your specific substrate.
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole starting material (1.0 eq.) in anhydrous dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.) in small portions over a period of 20 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[5]
Protocol 2: Efficient Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is an excellent reagent for the electrophilic bromination of electron-rich heterocycles.[9] Note that 1.0 equivalent of DBDMH provides 2.0 equivalents of electrophilic bromine.
-
Setup: Dissolve the pyrazole substrate (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: At room temperature, add DBDMH (0.5 - 0.55 eq. for mono-bromination) to the stirred solution. The addition can be done in one portion for many activated substrates.
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often faster than with NBS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography on silica gel to afford the desired brominated pyrazole.[14]
References
-
Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]
-
Grokipedia. (n.d.). DBDMH. [Link]
-
Chemia. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. [Link]
-
PubMed. (n.d.). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. [Link]
-
ResearchGate. (n.d.). Reactivity study of bipyrazoles towards the bromination step. [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (n.d.). Optimization for the bromination step. [Link]
-
Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. [Link]
-
Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
PMC - NIH. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
Chemia. (2021). Recommending DBDMH over the requested brominating agent. [Link]
-
Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
-
Canadian Science Publishing. (n.d.). Nitrations and brominations of 1-phenylpyrazole derivatives. [Link]
- Google Patents. (n.d.). 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties.
-
SciSpace. (n.d.). 1,3-dibromo-5,5-dimethylhydantoin as a novel oxidizing agent. [Link]
-
ResearchGate. (2004). 1,3-Dibromo-5,5-dimethylhydantoin as a Novel Oxidizing Agent. [Link]
-
CSIRO Publishing. (n.d.). Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. [Link]
-
PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative. [Link]
-
SlideShare. (n.d.). Pyrazole. [Link]
-
DTIC. (n.d.). The Bromination of Pyrazabole. [Link]
-
ResearchGate. (n.d.). A highly efficient photochemical bromination as a new method. [Link]
-
ResearchGate. (n.d.). Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS)? [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents. [Link]
-
NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 12. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Solvent Effects on the Synthesis of Pyrazole Derivatives
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. The choice of solvent is not merely a matter of dissolving reactants; it is a critical parameter that profoundly influences reaction rates, yields, selectivity, and the overall sustainability of your process. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions regarding the role of solvents in these essential heterocyclic syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical in pyrazole synthesis?
The solvent is an active participant in the reaction environment. Its properties dictate the solubility of reactants and catalysts, the stability of intermediates and transition states, and the overall reaction kinetics.[1] In pyrazole synthesis, which often involves condensation reactions, the solvent's ability to solvate charged intermediates, facilitate proton transfer, and influence equilibrium can be the difference between a high-yielding success and a complex, inseparable mixture. For instance, in the classic Knorr pyrazole synthesis, the regioselectivity is correlated with parameters like pH and the solvent used.[2]
Key solvent properties and their impact include:
-
Polarity and Protic/Aprotic Nature: Polar solvents can stabilize charged intermediates common in cyclocondensation pathways.[3] Polar protic solvents like ethanol or water can participate in hydrogen bonding and act as proton sources/sinks, which can be crucial for steps like dehydration.[4][5] Dipolar aprotic solvents (e.g., DMF, DMAc) can accelerate reactions by solvating cations while leaving anions more reactive, sometimes yielding better results than traditional alcoholic solvents.[5]
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction under conventional heating, directly impacting the reaction rate.
-
Nucleophilicity: Some solvents, like ethanol, are nucleophilic and can compete with reagents in certain reactions. This can be a significant factor in controlling regioselectivity.[6]
Q2: How does solvent polarity specifically affect my reaction rate and yield?
Solvent polarity has a multifaceted effect. A study on pyrazole's properties using DFT calculations showed that as solvent polarity increases (from gas phase to water), the dipole moment increases significantly, while the HOMO-LUMO energy gap decreases.[3] A smaller energy gap generally implies higher reactivity.
Practically, this translates to:
-
Reaction Rate: Reactions involving polar or charged intermediates are often accelerated in polar solvents due to better stabilization of the transition state. For instance, in a three-component synthesis of pyrazoles from hydrazones and nitro-olefins, polar protic solvents like methanol and ethanol gave the best yields and cleanest reactions, while non-polar toluene showed no reaction at all.[7]
-
Yield & Purity: The right polar solvent can improve the solubility of starting materials, leading to a more homogeneous reaction mixture and higher conversion. However, using a solvent that is too polar can sometimes favor side reactions or make product isolation difficult. For example, in the synthesis of pyranopyrazoles, water was found to give the best yield (88%) in the shortest time (36 min) compared to less polar solvents like acetonitrile, THF, or CH2Cl2.[4]
Q3: What are "green solvents," and are they effective for pyrazole synthesis?
Green solvents are environmentally benign alternatives to traditional volatile organic compounds (VOCs).[8][9] They are characterized by low toxicity, biodegradability, and derivation from renewable resources. For pyrazole synthesis, several green solvents have proven not just effective, but often superior to conventional options.[10]
-
Water: As a solvent, water is inexpensive, non-toxic, and non-flammable. It is highly effective, particularly in microwave-assisted[11] and ultrasound-assisted syntheses, where it can lead to excellent yields and dramatically reduced reaction times.[4][12]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with a low melting point. DESs are biodegradable, have low toxicity, and can act as both the solvent and the catalyst, accelerating reaction rates and simplifying processes.[13]
-
Ethanol & Ethylene Glycol: Derived from biomass, these are considered greener options than petroleum-based solvents. Ethanol is a common and effective solvent for many pyrazole syntheses, including multicomponent reactions.[14][15]
The move towards green solvents is a major focus in modern organic synthesis, offering pathways that are not only more sustainable but also often more efficient.[8]
Q4: Can I perform pyrazole synthesis under solvent-free conditions? What are the advantages?
Yes, solvent-free synthesis is a highly effective and environmentally friendly approach for preparing pyrazole derivatives.[14][16] This technique, often coupled with energy sources like microwave irradiation or ultrasound, offers several key advantages:
-
Enhanced Reaction Rates: High concentration of reactants leads to faster reactions.[17]
-
Improved Yields: The absence of solvent can minimize side reactions and simplify product isolation, often leading to higher isolated yields.[18][19]
-
Green Chemistry: It aligns with the principles of green chemistry by eliminating solvent waste, which is a major contributor to environmental pollution in the chemical industry.[14][18]
-
Operational Simplicity: Work-up procedures are often simplified to a simple filtration or recrystallization.
Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has become a particularly powerful tool for the rapid and efficient production of pyrazoles.[17][19][20]
Troubleshooting Guide
Problem: My reaction has a very low yield or is not working at all.
Low yield is a common issue that can often be traced back to solvent choice.
Caption: A decision tree for troubleshooting low reaction yield.
Causality & Solutions:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction is happening in a heterogeneous mixture, severely limiting the reaction rate.[1]
-
Solution: Switch to a solvent with higher dissolving power for your specific substrates. Aprotic polar solvents like DMF or NMP are excellent choices for dissolving a wide range of organic compounds.[5] Alternatively, heating the reaction can improve solubility.
-
-
Incorrect Polarity: The reaction mechanism may involve charged intermediates that require stabilization from a polar solvent.
-
Slow Kinetics: Even with adequate solubility, the activation energy barrier may be too high at the reaction temperature.
-
Solution: Switching to a higher-boiling point solvent allows you to increase the reaction temperature. More effectively, employing microwave irradiation or ultrasound can dramatically accelerate the reaction, often by orders of magnitude, even at the same temperature.[17][21] These techniques are particularly powerful with polar solvents (for microwaves) or in aqueous media (for ultrasound).[4][17]
-
Problem: I am getting a mixture of regioisomers.
The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds (Knorr synthesis) or 1,4-dicarbonyls (Paal-Knorr synthesis).[2][22] The solvent can play a decisive role in controlling the selectivity.
Causality & Solutions:
-
Solvent Nucleophilicity: In traditional syntheses using ethanol, the solvent itself is a nucleophile. It can compete with the hydrazine reagent in attacking the more electrophilic carbonyl group of the diketone. This competition can disrupt the inherent selectivity of the reaction, leading to a mixture of products.[6]
-
Solution: A highly effective strategy is to switch to a non-nucleophilic, polar, hydrogen-bond-donating solvent. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent choices. They do not compete with the hydrazine nucleophile, allowing the reaction's regioselectivity to be governed by the electronic properties of the reactants, which significantly improves the ratio of the desired isomer.[6][23]
-
-
Kinetic vs. Thermodynamic Control: The solvent can influence which reaction pathway is favored. One isomer may form faster (kinetic product), while the other may be more stable (thermodynamic product). The solvent's properties can stabilize one transition state over another.
| Starting Diketone | Hydrazine | Solvent | Regioisomer Ratio (Desired:Undesired) | Yield (%) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 60:40 | 79 | [6] |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | >95:5 | 85 | [6] |
| 1-phenylbutane-1,3-dione | Phenylhydrazine | DMAc + HCl | >98:2 (1-Ph, 3-Me) | 98 | [26] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione | Phenylhydrazine | EtOH | 80:20 (5-Ph, 3-CF3) | 75 | [5] |
Problem: I am having difficulty with product isolation and purification.
Sometimes the choice of solvent, while good for the reaction, complicates the work-up.
Causality & Solutions:
-
High-Boiling Point Solvents: Solvents like DMF, NMP, or DMSO are difficult to remove under reduced pressure.
-
Solution: If possible, choose a lower-boiling point solvent that still provides good results (e.g., ethanol, acetonitrile). If a high-boiling solvent is necessary, product isolation can often be achieved by precipitating the product. After the reaction is complete, cool the mixture and pour it into a large volume of a non-solvent, typically water or ice-water. The desired organic product will often crash out and can be collected by filtration.[11]
-
-
Product is Too Soluble in the Reaction Solvent: This is a common issue when trying to crystallize the product directly from the reaction mixture, leading to low recovery.
-
Solution: After removing the reaction solvent in vacuo, perform a recrystallization from a different solvent system. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A common starting point is an ethanol/water or ethyl acetate/hexane system.[27]
-
Experimental Protocols
Protocol 1: Classic Knorr Pyrazole Synthesis in Ethanol
This protocol describes a traditional synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, using a β-ketoester and a hydrazine in ethanol with an acid catalyst.[24][25]
Workflow Diagram:
Caption: Experimental workflow for a classic Knorr pyrazole synthesis.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-ketoester (10 mmol, 1.0 eq) and ethanol (20 mL).
-
Stir the mixture until the ketoester is fully dissolved.
-
Add the hydrazine derivative (e.g., phenylhydrazine, 11 mmol, 1.1 eq) to the solution, followed by 3-4 drops of glacial acetic acid.[24]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes).
-
Once the starting ketoester is consumed, remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure pyrazolone.[27]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This protocol leverages microwave energy for a rapid, efficient, and green synthesis of pyrazoles without any solvent.[18][19]
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl compound (2 mmol, 1.0 eq), the hydrazine derivative (2.1 mmol, 1.05 eq), and a catalyst if required (e.g., a few drops of acetic acid or a solid acid catalyst).
-
Seal the vessel with a cap.
-
Place the vessel inside the cavity of a dedicated microwave reactor for synthesis.
-
Set the reaction parameters: irradiate at a constant temperature (e.g., 120-150°C) for 5-15 minutes.[11] Power should be modulated to maintain the target temperature.
-
After irradiation is complete, cool the vessel to room temperature (forced air cooling is standard on microwave reactors).
-
Open the vessel in a fume hood. The product is often a solid mass.
-
Add a small amount of ethanol or ethyl acetate to the vessel, stir to break up the solid, and transfer the slurry to a beaker.
-
Isolate the crude product by vacuum filtration. If necessary, purify by recrystallization or flash column chromatography. This method often provides products with high purity, sometimes negating the need for further purification.[19]
Protocol 3: Ultrasound-Assisted Synthesis in Water
This protocol uses the mechanical effects of acoustic cavitation to promote the reaction in an environmentally friendly aqueous medium.[4]
Step-by-Step Methodology:
-
To a 50 mL Erlenmeyer flask, add the aldehyde (5 mmol, 1.0 eq), the active methylene compound (e.g., malononitrile, 5 mmol, 1.0 eq), the pyrazolone starting material (5 mmol, 1.0 eq), and water (15 mL).
-
Add a catalytic amount of a base (e.g., piperidine, 0.5 mmol, 0.1 eq).
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is higher than the reaction mixture level in the flask.
-
Turn on the sonicator (e.g., 40 kHz frequency) and irradiate the mixture at a controlled temperature (e.g., 50°C) for 30-60 minutes.[4]
-
Monitor the reaction by TLC. The product often precipitates out of the aqueous solution as it forms.
-
Upon completion, cool the flask to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and then a small amount of cold ethanol to remove residual starting materials.
-
Dry the product under vacuum. The yield is typically high, and the product is often pure enough for subsequent use.[4]
References
-
Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. Available from: [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available from: [Link]
-
McAfee M, Pack J, Walker B. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules. 2025; 30(8):1760. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Available from: [Link]
-
Law J, Manjunath A, Schioldager R, Eagon S. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. J Vis Exp. 2019 Jun 23;(148). Available from: [Link]
-
Chemat F, et al. Ultrasound for Drug Synthesis: A Green Approach. PMC. Available from: [Link]
-
Singh S, et al. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. 2023. Available from: [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available from: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available from: [Link]
-
Aheer AK, et al. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. 2025; 2: a26814357. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
Tok F, Koçyiğit-Kaymakçıoğlu B. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. 2023; 27(12):1053-1071. Available from: [Link]
-
Fustero S, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available from: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available from: [Link]
-
Synthesis of pyrazole under solvent free condition. ResearchGate. Available from: [Link]
-
Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis of pyrazoles. Organic Chemistry Portal. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. ResearchGate. Available from: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
Hexafluoroisopropanol as solvent and promotor in the Paal-Knorr synthesis of N-substituted diaryl pyrroles. ResearchGate. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Available from: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available from: [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcrt.org [ijcrt.org]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. mdpi.com [mdpi.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. chemhelpasap.com [chemhelpasap.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole Analogs in Drug Discovery
The aminopyrazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for drug discovery efforts in oncology, inflammation, and infectious diseases.[3][4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of aminopyrazole analogs, offering insights into the rational design of potent and selective therapeutic agents. We will dissect the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.
The Aminopyrazole Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be functionalized with an amino group at three distinct positions: C3, C4, or C5, giving rise to 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively.[4][5] This seemingly simple variation, coupled with the potential for substitution at other positions of the ring, profoundly influences the molecule's physicochemical properties and its interaction with biological targets. The nitrogen atoms of the pyrazole core can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the active site of enzymes like kinases.[6]
Comparative SAR Analysis: Aminopyrazole Analogs as Kinase Inhibitors
Kinases are a major class of drug targets in oncology, and numerous aminopyrazole-based kinase inhibitors have been developed. The SAR of these compounds is often dictated by the specific kinase being targeted.
Cyclin-Dependent Kinase (CDK) Inhibitors
Aminopyrazole analogs have shown significant promise as inhibitors of CDKs, which are key regulators of the cell cycle.[6][7][8] The general scaffold often involves interactions with the hinge region of the kinase, a shallow hydrophobic pocket, and a solvent-exposed region.
A systematic study on aminopyrazole analogs as CDK2/5 inhibitors revealed the following key SAR insights[6]:
-
Substitution at the 5-position (R¹): This substituent typically occupies a shallow hydrophobic pocket. A cyclobutyl group at this position was found to be optimal for activity.
-
Substitution at the N-amino group (R²): This position is solvent-exposed, and various hydrophobic substituents are tolerated without a clear preference for selectivity.
Table 1: SAR of Aminopyrazole Analogs as CDK2/5 Inhibitors [6]
| Analog ID | R¹ (5-position) | R² (N-amino) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | Caspase 3/7 Activation (Fold Increase) |
| 16 | Isopropyl | Phenyl | - | - | < 2 |
| 21 | Cyclobutyl | 4-Fluorophenyl | - | - | > 2 |
| 24 | Cyclobutyl | 3-Chlorophenyl | < 100 | < 100 | > 2 |
| 25 | Cyclobutyl | 4-Chlorophenyl | - | - | > 2 |
Data extracted and compiled from the source. "-" indicates data not provided in the source.
The data clearly indicates that a cyclobutyl group at the R¹ position is a key determinant for inducing apoptosis, as evidenced by the increased caspase 3/7 activation for analogs 21 , 24 , and 25 . Analog 24 emerged as a potent and selective CDK2/5 inhibitor with sub-micromolar potency.[6]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of both wild-type and gatekeeper mutant FGFR2 and FGFR3.[9] A key strategy in this context has been the design of covalent inhibitors that target a cysteine residue in the P-loop of the kinase.
The SAR for these covalent inhibitors highlights the importance of the linker connecting the aminopyrazole core to the reactive electrophile:
-
Linker Optimization: The nature of the linker is critical for positioning the electrophile in proximity to the target cysteine. A piperidine linker (analog 19 ) provided a favorable balance of potency and in vitro DMPK properties.
-
Pyrazole Substitution: Adding small lipophilic or polar groups to the pyrazole ring did not significantly improve potency, suggesting that the core interactions are well-optimized.
Table 2: SAR of Aminopyrazole-based Covalent FGFR Inhibitors [9]
| Analog ID | Linker to Phenyl Ring | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR3 V555M (mutant) IC₅₀ (nM) |
| 17 | Azetidine | 10 | 12 | 15 |
| 18 | Pyrrolidine | 8 | 9 | 11 |
| 19 | Piperidine | 25 | 30 | 35 |
Data extracted and compiled from the source.
This data illustrates the subtle but important role of the linker in achieving potent inhibition of both wild-type and mutant FGFR.
Visualizing SAR Principles
The following diagram illustrates the general pharmacophoric features of aminopyrazole-based kinase inhibitors, highlighting the key interaction points within the kinase active site.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion and Future Directions
The aminopyrazole scaffold continues to be a rich source of novel therapeutic candidates. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications and robust biological evaluation in the design of potent and selective inhibitors. For kinase inhibitors, the interplay between substitutions at various positions of the pyrazole ring and the specific topology of the kinase active site is a key determinant of activity. Future research in this area will likely focus on the development of even more selective inhibitors, including allosteric modulators and covalent inhibitors targeting unique residues, to overcome drug resistance and improve therapeutic outcomes. The versatility of the aminopyrazole core ensures its continued prominence in the ever-evolving landscape of drug discovery.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. (2025). ResearchGate. [Link]
-
N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. (2015). Mini-Reviews in Medicinal Chemistry, 15(4), 272-299. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4933. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters, 11(10), 1957-1964. [Link]
-
Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. (2023). ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
-
REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (2024). International Journal of Research and Publication Reviews. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. (2008). Bioorganic & Medicinal Chemistry, 16(18), 8587-8591. [Link]
-
Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. (2022). Scientific Reports, 12, 13735. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2023). Journal of Biomolecular Structure and Dynamics, 1-18. [Link]
-
Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrazole Bioactivity: A Comparative Analysis Centered on Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
A Technical Guide for Researchers in Drug Discovery and Development
The pyrazole scaffold stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] The strategic substitution on the pyrazole ring can profoundly influence the pharmacological profile of the resulting compounds, leading to the development of potent therapeutic agents. This guide provides a comparative analysis of the bioactivity of pyrazole derivatives, with a particular focus on the structural features of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate. While direct and extensive experimental data for this specific molecule is not yet prevalent in publicly accessible literature, we can infer its potential bioactivities by examining structurally related pyrazoles. This guide will synthesize available data on analogous compounds to project the potential of our target molecule and compare it against other notable pyrazole derivatives in the realms of anticancer, antimicrobial, and enzyme inhibitory activities.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive framework for drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to a wide array of biological targets.[4] The versatility of pyrazole chemistry enables the introduction of diverse substituents at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize bioactivity and selectivity.
Comparative Bioactivity Analysis
This section presents a comparative overview of the bioactivity of various pyrazole derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. The data is compiled from numerous studies to provide a broad perspective on the structure-activity relationships (SAR) within the pyrazole class.
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Aminopyrazole Derivatives | |||
| BC-7 (a 5-aminopyrazole derivative) | HeLa (Cervical Cancer) | Synergistic with cisplatin | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative 55j | HCT-116 (Colon Cancer) | 1.26 | [2] |
| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 (Breast Cancer) | 6.1 | [2] |
| Brominated Pyrazole Derivatives | |||
| 4-Bromophenyl pyrazole derivative | A549 (Lung Cancer) | Not specified, but active | [7] |
| General Pyrazole Derivatives | |||
| Pyrazole-containing compound 4j | HCT116 (Colon Carcinoma) | 1.1 | [8] |
| Pyrazole-containing compound 22 | A549 (Lung Cancer) | Potent cytotoxicity | [9] |
| Pyrazole-containing compound 29 | HepG2 (Liver Cancer) | 10.05 | [9] |
| Pyrazole-containing compound 55 | MCF7 (Breast Cancer) | 6.53 | [9] |
Note: This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
Based on the data from related compounds, the presence of a 5-amino group, as seen in our target molecule, is often associated with potent anticancer activity.[2][5] Furthermore, the inclusion of a bromine atom can enhance the lipophilicity and, in some cases, the bioactivity of the compound.[7] The ethyl carboxylate at the 3-position and the methyl group at the N1 position will further modulate the molecule's physicochemical properties, influencing its interaction with biological targets.
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyrazole derivatives have shown significant promise in this area.[3][10] They exhibit activity against a broad spectrum of bacteria and fungi.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Pyrazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 5-Aminopyrazole Derivatives | |||
| 5-Amino-4-cyano-1H-pyrazole derivative | Staphylococcus aureus | Moderate to high inhibition | [11] |
| Brominated Pyrazole Derivatives | |||
| Bromo-benzothiazolopyrazolines | Various pathogenic bacteria | Active | [7] |
| General Pyrazole Derivatives | |||
| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | [3] |
| Hydrazone 21a | Candida albicans | 2.9-7.8 | [3] |
| Imidazo-pyridine pyrazole 18 | Escherichia coli | <1 | [12] |
| Pyrazoline-clubbed pyrazole 16 | Pseudomonas aeruginosa | Potent | [12] |
Note: This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
The structural features of this compound suggest potential antimicrobial activity. The pyrazole core itself is a known pharmacophore for antimicrobial agents, and the bromo substituent can enhance this activity.[7]
Enzyme Inhibitory Activity
Pyrazole derivatives are known to inhibit a variety of enzymes, making them attractive candidates for the treatment of numerous diseases. Key examples include tyrosinase, carbonic anhydrase, and various kinases.
Table 3: Comparative Enzyme Inhibitory Activity (IC₅₀) of Selected Pyrazole Derivatives
| Enzyme Target | Pyrazole Derivative | IC₅₀ | Reference |
| Tyrosinase | |||
| 3,5-diaryl-4,5-dihydro-1H-pyrazole | Mushroom Tyrosinase | 0.301 µM | [13] |
| Pyrazole derivative P14 | Mushroom Tyrosinase | 15.9 µM | [10] |
| Carbonic Anhydrase | |||
| Pyrazole derivative 6 | hCA I | 23.87 nM | [4] |
| Pyrazole derivative 4j | hCAIX | 0.15 µM | [8] |
| Kinases | |||
| Pyrazole derivative 2 | Akt1 | 1.3 nM | [14] |
| Pyrazole derivative 6 | Aurora A | 0.16 µM | [14] |
| Pyrazole derivative 22 | CDK2 | 24 nM | [14] |
Note: This table presents a selection of data from various sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
The diverse functionalities of this compound suggest that it could be a candidate for enzyme inhibition. The pyrazole ring is a common feature in many kinase inhibitors, and the amino and carboxylate groups can form important hydrogen bonds within an enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, it is essential to follow standardized experimental protocols. This section provides detailed methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow of the MTT Cytotoxicity Assay
Caption: Workflow for Broth Microdilution MIC Determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While a comprehensive experimental profile for this compound is not yet fully established in the public domain, the analysis of structurally similar pyrazole derivatives provides a strong rationale for its potential as a bioactive molecule. The presence of the 5-amino and 4-bromo substituents, in particular, suggests promising avenues for exploration in anticancer and antimicrobial research. Furthermore, the diverse enzymatic inhibitory activities of the broader pyrazole class indicate that our target compound may also possess valuable properties in this domain.
Future research should focus on the synthesis and rigorous biological evaluation of this compound to definitively characterize its bioactivity profile. Structure-activity relationship studies, guided by the insights presented in this guide, will be instrumental in optimizing its structure to enhance potency and selectivity for specific biological targets. The continued exploration of the vast chemical space occupied by pyrazole derivatives holds immense promise for the discovery of novel and effective therapeutic agents.
References
Click to expand
- Karrouchi, K., et al. (2018).
- Ebenezer, O. A., et al. (2022).
- Karati, D., et al. (2022). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. Medicinal Chemistry, 18(9), 1060-1078.
- Yilmaz, I., et al. (2019). Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. Molecules, 24(22), 4051.
- Abdel-Aziz, M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123.
- Singh, R. K., et al. (2025). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. Journal of Chemical and Pharmaceutical Research, 17(8), 1-6.
- Supuran, C. T., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1346.
- Abdelgawad, M. A., et al. (2022). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 59(3), 515-526.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1434-1448.
- El-Sawy, E. R., et al. (2014).
- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17.
- Zhou, L., et al. (2013). Tyrosinase Inhibitory Activity of Pyrazole Derivatives.
- Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore.
- Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-361.
- Patel, R. V., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4828-4835.
- Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
-
ResearchGate. (n.d.). Anticancer activity (IC50) of selected compounds 4 and 13 and.... Retrieved from [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds.... Retrieved from [Link]
- Thore, S. N., et al. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(4), 448-454.
-
National Center for Biotechnology Information. (n.d.). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2012). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143.
- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4348.
- Ghorab, M. M., et al. (2004). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. Acta Pharmaceutica, 54(2), 123-134.
Sources
- 1. Tyrosinase Inhibitory Activity of Pyrazole Derivatives | Scientific.Net [scientific.net]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eu-opensci.org [eu-opensci.org]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Tyrosinase Inhibitors: A Perspective [mdpi.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Aminopyrazoles for Researchers and Drug Development Professionals
The aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The efficiency of synthesizing these vital heterocycles directly impacts the pace and cost of research and development. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to aminopyrazoles, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Aminopyrazole Synthesis
The diverse biological activities of aminopyrazoles have driven the development of numerous synthetic methodologies.[1] The choice of a particular route is often a trade-off between factors such as starting material availability, desired substitution pattern, reaction conditions, scalability, and overall efficiency. This guide will dissect and compare the most significant of these routes, providing a clear rationale for experimental choices.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of aminopyrazoles can be broadly categorized into several key approaches. We will explore the efficiency and practicality of each, supported by experimental evidence.
The Workhorse: Condensation of β-Ketonitriles with Hydrazines
This is arguably the most versatile and widely employed method for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[2]
Mechanism Insight: The initial nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile is the rate-determining step. The subsequent cyclization, an intramolecular attack of the second nitrogen atom on the nitrile carbon, is typically rapid.
Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
Step 1: To a solution of benzoylacetonitrile (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Step 2: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Step 4: The crude product can be purified by recrystallization from ethanol to afford the desired 5-aminopyrazole.
The Regioselective Route: Condensation of α,β-Unsaturated Nitriles with Hydrazines
This method is a powerful alternative, particularly for accessing 3(5)-aminopyrazoles. A key advantage is the ability to control regioselectivity by tuning the reaction conditions. For instance, microwave-assisted reactions in the presence of acetic acid can favor the 5-aminopyrazole isomer, while using a base like sodium ethoxide can direct the reaction towards the 3-aminopyrazole product.[3]
Causality in Regioselectivity: The regiochemical outcome is dictated by the initial site of nucleophilic attack by the substituted hydrazine. Under acidic conditions, the more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the unsaturated nitrile. Conversely, under basic conditions, the less sterically hindered nitrogen is directed to the same position.
Experimental Protocol: Regiodivergent Synthesis of Phenylaminopyrazoles
-
For 5-Amino-1-phenylpyrazole:
-
Step 1: In a microwave vial, combine 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.1 eq) in toluene with a catalytic amount of acetic acid.
-
Step 2: Irradiate the mixture in a microwave reactor at 120°C for 15 minutes.
-
Step 3: After cooling, concentrate the reaction mixture and purify by column chromatography.
-
-
For 3-Amino-1-phenylpyrazole:
-
Step 1: In a round-bottom flask, dissolve 3-methoxyacrylonitrile (1.0 eq) in ethanol.
-
Step 2: Add a solution of sodium ethoxide in ethanol (1.2 eq) followed by phenylhydrazine (1.1 eq).
-
Step 3: Reflux the mixture for 6 hours.
-
Step 4: Neutralize with acetic acid, concentrate, and purify the residue by column chromatography.
-
The Convergent Approach: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient and atom-economical approach to complex molecules in a single pot.[4][5] For aminopyrazole synthesis, MCRs typically involve the condensation of a hydrazine, malononitrile, and an aldehyde or an orthoester.[4][6] These reactions are often catalyzed by acids or Lewis acids and can be performed under environmentally friendly conditions.[7]
Trustworthiness of MCRs: The self-validating nature of MCRs lies in the formation of a stable heterocyclic product from a concoction of reactive starting materials. The successful formation of the aminopyrazole ring is a strong indicator that all preceding steps in the cascade have occurred as intended.
Specialized Syntheses: Accessing the 4-Aminopyrazole Core
The synthesis of 4-aminopyrazoles often requires a different set of strategies. Common methods include the reduction of 4-nitroso, 4-nitro, or 4-azopyrazoles.[8] A more direct approach involves the reaction of vinyl azides with hydrazines.[9] Another innovative, protecting-group-free synthesis of 3-aryl-substituted 4-aminopyrazoles starts from readily available acetophenones.[10]
Comparative Performance Data
| Synthetic Route | Typical Yields | Reaction Conditions | Substrate Scope | Scalability | Key Advantages | Key Disadvantages |
| β-Ketonitrile + Hydrazine | Good to Excellent (70-95%)[1] | Mild (reflux in alcohol) | Broad | Excellent | High versatility, readily available starting materials.[2] | Limited to 5-aminopyrazole substitution. |
| α,β-Unsaturated Nitrile + Hydrazine | Good to Excellent (70-90%)[3] | Condition-dependent (acidic or basic) | Broad | Good | Regiocontrol is possible.[3] | May require optimization to achieve desired regioselectivity. |
| Multicomponent Reactions (MCRs) | Good to Excellent (up to 96%)[7] | Often mild, can be catalyst-driven | Broad | Good | High atom economy, operational simplicity.[4][5] | Can sometimes lead to complex mixtures requiring careful purification. |
| From Vinyl Azides (for 4-aminopyrazoles) | Moderate to Excellent[9] | Mild | Moderate | Moderate | Direct access to 4-aminopyrazoles. | Availability and stability of vinyl azide precursors can be a concern. |
| Microwave-Assisted Synthesis | Good to Excellent (70-90%)[11] | Elevated temperature and pressure | Broad | Good | Drastically reduced reaction times.[12][13] | Requires specialized microwave equipment. |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most efficient synthetic route to a desired aminopyrazole is a multi-faceted decision.
-
For the rapid and reliable synthesis of a wide range of 5-aminopyrazoles , the condensation of β-ketonitriles with hydrazines remains the gold standard due to its versatility and high yields.
-
When precise control over the regiochemistry of 3(5)-aminopyrazoles is paramount, the condensation of α,β-unsaturated nitriles with hydrazines offers a powerful, albeit more condition-sensitive, approach.
-
For combinatorial library synthesis and the pursuit of green chemistry principles, multicomponent reactions are an increasingly attractive option, providing rapid access to molecular diversity.
-
The synthesis of 4-aminopyrazoles necessitates specialized methods, with the choice depending on the availability of precursors and the desired substitution pattern.
The integration of enabling technologies such as microwave-assisted synthesis can significantly enhance the efficiency of many of these routes by reducing reaction times and often improving yields.[11][14] Ultimately, a thorough understanding of the underlying reaction mechanisms and a careful consideration of the experimental parameters will empower researchers to make informed decisions and accelerate their drug discovery and development programs.
References
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
-
Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme Connect. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. [Link]
-
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. [Link]
-
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. NIH. [Link]
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
-
Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. ACS Publications. [Link]
-
Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis Online. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
-
Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... ResearchGate. [Link]
-
Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
-
Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. JOCPR. [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]
-
Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. MDPI. [Link]
-
Two routes comparison for synthesis 5-aminopyrazole derivative. ResearchGate. [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. [Link]
-
New "green" approaches to the synthesis of pyrazole derivatives. PubMed. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro Biological Screening of Ethyl 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, renowned for its versatile pharmacological profile. This guide provides an in-depth comparative analysis of the in vitro biological screening of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, compares performance with relevant alternatives, and offers detailed protocols to ensure scientific integrity and reproducibility.
The core structure, this compound, represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the amino, bromo, and carboxylate groups on the N-methylated pyrazole ring offers multiple points for chemical modification, enabling the exploration of a diverse chemical space and the fine-tuning of biological activity. Pyrazole derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
Comparative Analysis of Anticancer Activity
The pursuit of novel anticancer agents has led to the extensive investigation of pyrazole derivatives. These compounds have demonstrated the ability to target various hallmarks of cancer, including uncontrolled proliferation and survival.
This compound Derivatives vs. Alternative Heterocycles
While specific cytotoxic data for this compound and its direct derivatives remains limited in publicly accessible literature, we can draw valuable insights from structurally related compounds and compare their performance with other prominent heterocyclic scaffolds, such as quinolines and thiazoles.
One study on 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) reported a potent IC50 value of 6.45 µM against the triple-negative breast cancer cell line MDA-MB-468 after 48 hours of treatment.[3] Another investigation into pyrazole derivatives revealed that a novel compound, PTA-1, exhibited significant cytotoxicity against a panel of cancer cell lines, with CC50 values of 0.17 µM against lung adenocarcinoma (A549) and 0.93 µM against triple-negative breast cancer (MDA-MB-231).[4]
In comparison, certain quinoline derivatives have also shown remarkable anticancer activity. For instance, a series of novel quinoline derivatives designed as tubulin polymerization inhibitors demonstrated potent antitumor activity, with compound 4c emerging as a lead candidate with an IC50 of 17 ± 0.3 μM against tubulin polymerization.[5][6] Another study on brominated quinolines highlighted derivatives with IC50 values in the low microgram or micromolar range against various cancer cell lines.[7]
The following table summarizes the in vitro anticancer activity of various pyrazole derivatives and their alternatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| Pyrazole | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 6.45 (48h) | [3] |
| Pyrazole | PTA-1 | A549 (Lung) | 0.17 | [4] |
| Pyrazole | PTA-1 | MDA-MB-231 (Breast) | 0.93 | [4] |
| Pyrazole | Pyrazole-thiazole hybrid 83f | HepG2 (Liver) | 3.01 ± 0.21 µg/mL | [8] |
| Quinoline | Compound 4c (Tubulin Inhibitor) | MDA-MB-231 (Breast) | Not specified for cell line, 17 ± 0.3 for tubulin polymerization | [5][6] |
| Quinoline | Brominated quinoline derivatives | Various | Low µM range | [7] |
Expertise & Experience: The choice of cancer cell lines for initial screening is critical. MCF-7 (hormone-receptor-positive breast cancer), HepG2 (liver cancer), and A549 (lung cancer) are often selected due to their well-characterized profiles and representation of common cancer types. The use of a triple-negative breast cancer cell line like MDA-MB-468 is particularly relevant for testing novel compounds, as this subtype lacks targeted therapies. The IC50 values provide a quantitative measure of potency, allowing for direct comparison between compounds and with standard chemotherapeutic agents.
Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of antimicrobial agents.
This compound Derivatives vs. Alternative Heterocycles
Thiazole derivatives represent a well-established class of antimicrobial agents. One study reported a thiazole compound with potent activity against six drug-resistant staphylococcal strains, exhibiting an MIC value of 1.3 μg/mL.[11] Another series of 2,4-disubstituted 1,3-thiazole derivatives showed activity against B. subtilis and E. coli, with some compounds having MIC values in the low micromolar range.[12]
The following table presents a comparison of the in vitro antimicrobial activity of pyrazole derivatives and their alternatives.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole | 5-Amino functionalized pyrazoles | MDR Staphylococcus | 32-64 | [9] |
| Pyrazole | Ferrocenyl-substituted pyrazole | S. aureus, K. pneumoniae | 85,000-95,000 | [10] |
| Thiazole | Lead thiazole 1 | Drug-resistant S. aureus | 1.3 | [11] |
| Thiazole | 2,4-disubstituted 1,3-thiazoles | B. subtilis, E. coli | Low µM range | [12] |
| Pyrazole | Pyrazole derivatives | E. coli, Klebsiella-Enterobacter spp. | Showed inhibitory effects | [13][14] |
Expertise & Experience: The selection of microbial strains for screening is guided by their clinical relevance. Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are standard choices as they represent common human pathogens. Including multidrug-resistant strains is crucial for identifying compounds that can overcome existing resistance mechanisms. The MIC value is the gold standard for quantifying the in vitro potency of an antimicrobial agent. A lower MIC value indicates greater efficacy.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the screening data, detailed and validated protocols are essential.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Trustworthiness: This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The use of a well-established and characterized assay like the MTT provides confidence in the generated data.
In Vitro Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Trustworthiness: The inclusion of growth and sterility controls is crucial for ensuring the validity of the results. Standardization of the inoculum size is a critical step for reproducibility.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A typical workflow for the in vitro screening of novel compounds.
Caption: A simplified signaling pathway for pyrazole-induced apoptosis.
Conclusion
This guide provides a comprehensive framework for the in vitro biological screening of this compound derivatives. By comparing their potential anticancer and antimicrobial activities with established heterocyclic alternatives and adhering to rigorous experimental protocols, researchers can effectively evaluate the therapeutic promise of this versatile chemical scaffold. The provided data and methodologies serve as a valuable resource for advancing the discovery and development of novel drug candidates.
References
-
The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. Frontiers. Available at: [Link]
-
The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus. PMC. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. PMC. Available at: [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
-
The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. TUTDoR. Available at: [Link]
-
Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One. Available at: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC. Available at: [Link]
-
Cytotoxic activities of the most active compounds against HepG-2 cell lines. ResearchGate. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. Available at: [Link]
-
Cytotoxic effects of compounds 1 and 2 in (A) HepG2 and (B) MCF-7... ResearchGate. Available at: [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Available at: [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Semantic Scholar. Available at: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC. Available at: [Link]
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC. Available at: [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]
Sources
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles | MDPI [mdpi.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 12. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 13. Frontiers | The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus [frontiersin.org]
- 14. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking Studies of Aminopyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth guide on the computational evaluation of aminopyrazole compounds, a privileged scaffold in modern drug discovery. This document provides a comparative analysis of molecular docking techniques, backed by experimental insights and validation protocols, to empower your research and development endeavors.
Introduction: The Significance of the Aminopyrazole Scaffold
Aminopyrazoles have emerged as a powerful pharmacophore in the design of kinase inhibitors and other therapeutic agents.[1] Their versatile structure allows for key interactions within the ATP-binding sites of numerous protein kinases, enzymes often implicated in cancer and inflammatory diseases.[1][2] Notable drugs and clinical candidates, such as Tozasertib (an Aurora kinase inhibitor), are built upon the 3-aminopyrazole core, highlighting its importance in oncology.[1] Computational methods, particularly molecular docking, are indispensable tools for rapidly screening, designing, and optimizing these compounds, saving significant time and resources in the drug discovery pipeline.[3]
Fundamentals of Molecular Docking: A Primer
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an aminopyrazole derivative) when bound to a second (a receptor, typically a protein target).[3] The primary goals are to predict the binding mode and estimate the binding affinity (strength of interaction), often expressed as a docking score.[3] This process allows researchers to hypothesize how a compound might interact with its biological target at a molecular level, guiding further chemical synthesis and biological testing.
Comparative Analysis of Computational Approaches
The success of a molecular docking study hinges on the careful selection of software, scoring functions, and validation methods. Different algorithms offer a trade-off between speed and accuracy.
| Software Suite | Docking Algorithm | Common Use Case & Key Features | Causality Behind Choice |
| AutoDock Vina | Empirical Free Energy Force Field & Lamarckian Genetic Algorithm | Academic and high-throughput virtual screening. Known for its speed and ease of use.[4] | Chosen for rapid screening of large libraries where speed is prioritized over the highest accuracy. The genetic algorithm is effective at exploring a wide conformational space. |
| Schrödinger Suite (Glide) | Glide Score (SP/XP), Induced Fit Docking (IFD) | Industry-standard for lead optimization. Offers high accuracy, especially with the Induced Fit protocol that allows for receptor flexibility.[5][6] | Selected for late-stage lead optimization where accurately predicting the binding pose and affinity is critical. IFD is crucial when ligands may induce conformational changes in the protein target.[5] |
| GOLD (Genetic Optimisation for Ligand Docking) | GOLD Score, ChemScore, ASP, PLP | Known for its handling of receptor flexibility and water molecules. The genetic algorithm is highly effective at exploring ligand conformations. | Preferred when the binding site is known to be flexible or when bridging water molecules are suspected to play a key role in ligand binding. |
Expert Insight: While AutoDock Vina is excellent for initial large-scale screens, refining top hits with a more rigorous method like Schrödinger's Induced Fit Docking (IFD) is a common and effective strategy. IFD accounts for the flexibility of the protein's side chains upon ligand binding, often yielding more biologically relevant results.[5]
A Self-Validating Experimental Workflow for Aminopyrazole Docking
This section outlines a robust, step-by-step protocol for a typical molecular docking study. The inclusion of a re-docking validation step is critical for ensuring the trustworthiness of the chosen protocol.
Diagram: Standard Molecular Docking Workflow
Caption: A validated workflow for molecular docking studies.
Step-by-Step Protocol:
-
Target Protein Preparation:
-
Action: Download the 3D structure of the target protein (e.g., Aurora Kinase A, CDK2) from the Protein Data Bank (PDB).[7]
-
Causality: It is crucial to start with a high-resolution crystal structure to ensure the atomic coordinates are accurate.
-
Protocol: Use a preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools) to:
-
-
Ligand Preparation:
-
Action: Obtain 2D structures of your aminopyrazole derivatives and convert them to 3D.
-
Causality: Ligands must be in a low-energy 3D conformation with correct stereochemistry and ionization states to achieve accurate docking results.
-
Protocol: Use a tool like LigPrep (Schrödinger) or OpenBabel to generate 3D coordinates, explore tautomers/ionization states at physiological pH (7.4), and perform energy minimization.[7]
-
-
Binding Site Definition (Grid Generation):
-
Action: Define the active site for docking.
-
Causality: This step confines the docking search to the biologically relevant binding pocket, increasing computational efficiency and accuracy.
-
Protocol: If a co-crystallized ligand is present in your PDB structure, define the grid box center based on its coordinates.[6] If not, use literature information or site prediction tools to identify the active site cavity.
-
-
Protocol Validation (Trustworthiness Pillar):
-
Action: Before docking your novel compounds, validate your protocol by re-docking the native co-crystallized ligand into the prepared protein.
-
Causality: This is a critical self-validating step. If the protocol cannot reproduce the experimentally observed binding pose, it is unlikely to be reliable for novel compounds.[9]
-
Standard for Success: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked pose and the crystal structure pose. An RMSD value of less than 2.0 Å is considered a successful validation.[9][10]
-
-
Running the Docking Simulation:
-
Action: Dock your prepared aminopyrazole library into the validated receptor grid.
-
Protocol: Select the docking precision (e.g., Glide SP for standard precision, XP for extra precision). For each ligand, multiple binding poses are typically generated and scored.[3]
-
-
Analysis of Results:
-
Action: Analyze the docking scores and binding poses.
-
Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the pose reveals key molecular interactions (e.g., hydrogen bonds, pi-pi stacking).
-
Protocol:
-
Rank compounds by their docking score (more negative values typically indicate better affinity).[3]
-
Visually inspect the top-ranked poses using software like PyMOL or Maestro.
-
Identify key interactions. For aminopyrazoles targeting kinases, look for hydrogen bonds with the "hinge region" of the kinase, a common binding motif.[5][11]
-
-
Case Study: Aminopyrazoles as Kinase Inhibitors
Many aminopyrazole derivatives have been designed and evaluated as inhibitors of protein kinases, which play a central role in cell signaling pathways that control cell growth and division.[1]
Diagram: Simplified Cell Cycle Regulation by CDKs
Caption: Inhibition of CDK2 by aminopyrazole compounds blocks the G1/S cell cycle transition.
Comparative Data: Docking Scores vs. Experimental Activity
The ultimate validation of a computational model is its correlation with experimental data. Below is a representative table comparing docking results with in vitro biological activity (IC₅₀ values) for a series of hypothetical aminopyrazole-based CDK2 inhibitors.[11][12]
| Compound ID | R¹ Group | R² Group | Docking Score (kcal/mol) | Predicted H-Bonds with Hinge | Experimental IC₅₀ (nM) vs. CDK2 |
| APD-01 | Phenyl | Methyl | -9.8 | 2 (Leu83, Glu81) | 55 |
| APD-02 | Cyclopropyl | Methyl | -8.5 | 2 (Leu83, Glu81) | 210 |
| APD-03 | Phenyl | CF₃ | -10.5 | 2 (Leu83, Glu81) | 25 |
| APD-04 | Pyridyl | Methyl | -10.1 | 3 (Leu83, Glu81, Asp86) | 40 |
| Reference | Staurosporine | - | -11.2 | 3 (Leu83, Gln131) | 15 |
Analysis:
-
A general trend is observed where a more negative (better) docking score correlates with lower (more potent) IC₅₀ values.
-
Compound APD-03 , with an electron-withdrawing CF₃ group, shows the best docking score and highest potency, suggesting this modification is favorable for binding.
-
Compound APD-04 demonstrates the importance of specific interactions; the nitrogen in the pyridyl ring likely forms an additional hydrogen bond, contributing to its high potency.[5]
-
This data helps build a Structure-Activity Relationship (SAR), guiding the design of the next generation of compounds.[13] For instance, a medicinal chemist might combine the phenyl group from APD-01 with the pyridyl R² group of APD-04 to synthesize a potentially even more potent inhibitor.
Conclusion
Molecular docking is a powerful and predictive tool in the study of aminopyrazole compounds. When grounded in a robust, self-validating workflow, it provides invaluable insights into molecular recognition, guides rational drug design, and accelerates the journey from hit identification to lead optimization. By combining computational predictions with experimental data, researchers can effectively explore the chemical space of aminopyrazole derivatives to develop novel therapeutics targeting a range of diseases.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- PMC, NIH. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
- Nitulescu, G. M., Nitulescu, G., Zanfirescu, A., & Olaru, O. T. (2016). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. ResearchGate.
- YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
- YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software.
- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
- (n.d.). Molecular Docking Tutorial.
- PMC, NIH. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.
- PubMed. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- PMC. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation.
- PMC, PubMed Central. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.
- (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance....
- PMC. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).
Sources
- 1. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Pyrazole Isomers
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparative analysis of spectroscopic techniques for the differentiation of pyrazole isomers. It moves beyond simple data reporting to explain the causality behind experimental choices and spectral interpretations, empowering researchers to confidently elucidate the structure of pyrazole-based compounds.
Introduction: The Significance of Isomeric Purity in Pyrazole Chemistry
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged scaffolds in medicinal chemistry and materials science. Their utility is dictated not only by the nature of their substituents but critically, by their position. A simple shift of a methyl group from C-3 to C-5, or an N-alkyl group from N-1 to N-2, can profoundly alter a molecule's biological activity, pharmacokinetic profile, and material properties. Consequently, unambiguous structural elucidation of pyrazole isomers is a non-negotiable aspect of synthesis and drug development.
This guide details the application of four primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust differentiation of pyrazole isomers. We will explore the strengths and limitations of each method, focusing on two key challenges:
-
Annular Tautomerism: In N-unsubstituted pyrazoles, the N-H proton can reside on either nitrogen atom, leading to a rapid equilibrium between two tautomeric forms (e.g., 3-substituted and 5-substituted isomers). This dynamic process has significant spectroscopic consequences[1].
-
Regioisomerism: During synthesis, reactions can often yield mixtures of regioisomers, such as 1,3- versus 1,5-disubstituted pyrazoles. Distinguishing these fixed isomers is crucial for quality control and understanding structure-activity relationships.
We will provide not just reference data, but the underlying principles and validated protocols to equip you with a comprehensive analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for identifying pyrazole isomers. Its ability to probe the precise electronic environment of each proton and carbon atom provides a detailed map of the molecular structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts (δ) and coupling patterns of the pyrazole ring protons are highly sensitive to the substitution pattern. In an unsubstituted pyrazole, rapid tautomerism on the NMR timescale results in a simplified spectrum where the H-3 and H-5 protons are chemically equivalent[1][2]. However, upon substitution, this symmetry is broken.
Key Diagnostic Features:
-
H-3 vs. H-5 Protons: The H-5 proton in 1-substituted pyrazoles is typically deshielded (appears at a higher δ value) compared to the H-3 proton due to its proximity to the electron-withdrawing pyridinic nitrogen (N-2).
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) will deshield adjacent protons, shifting them downfield, while electron-donating groups (e.g., -CH₃, -NH₂) cause an upfield shift.
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and can be found over a wide chemical shift range (~8-13 ppm), its position being highly dependent on solvent and concentration[3].
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Isomers Note: Values are approximate and can vary with solvent and concentration. Data compiled from various sources[3][4][5][6].
| Compound | H-3 | H-4 | H-5 | Other Key Protons |
| Pyrazole (in CDCl₃) | 7.6 (d) | 6.3 (t) | 7.6 (d) | ~12.7 (br s, N-H) |
| 1-Methylpyrazole (in CDCl₃) | 7.48 (d) | 6.20 (t) | 7.35 (d) | 3.85 (s, N-CH₃) |
| 3-Methylpyrazole (in CDCl₃) | - | 6.1 (d) | 7.4 (d) | 2.3 (s, C-CH₃) |
| 4-Halogenated Pyrazoles | ~7.5-7.8 (s) | - | ~7.5-7.8 (s) | N-H signal shifts downfield from F to I[3]. |
Advanced Technique: Nuclear Overhauser Effect Spectroscopy (NOESY)
For distinguishing 1,3- and 1,5-disubstituted regioisomers, NOESY is the gold standard. This 2D NMR experiment detects protons that are close in space (<5 Å). A cross-peak between the protons of the N-1 substituent and the protons of the C-5 substituent provides unambiguous proof of the 1,5-isomer. The absence of this correlation, coupled with a correlation to the H-5 proton, confirms the 1,3-isomer[7].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the pyrazole ring carbons (C-3, C-4, C-5) are highly diagnostic of the isomeric form.
Key Diagnostic Features:
-
C-3 vs. C-5 Carbons: Similar to the protons, C-5 is generally more deshielded than C-3 in N-substituted pyrazoles.
-
Tautomerism: In N-H pyrazoles, the chemical shifts of C-3 and C-5 can be averaged if the tautomeric exchange is rapid. The position of this equilibrium is influenced by the substituent's electronic properties[8].
-
Substituent Chemical Shifts: The chemical shift of a substituent itself can be indicative. For instance, a methyl group at C-3 typically resonates around 13 ppm, while a C-5 methyl appears further upfield at approximately 10 ppm[8].
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Isomers Note: Values are approximate and solvent-dependent. Data compiled from multiple sources[8][9][10][11].
| Compound | C-3 | C-4 | C-5 | Substituent Carbons |
| Pyrazole (in DMSO-d₆) | 134.5 | 105.1 | 134.5 | - |
| 1-Methylpyrazole (in CDCl₃) | 138.7 | 106.1 | 129.4 | 39.1 (N-CH₃) |
| 3(5)-Methylpyrazole (in CDCl₃) | 148.1 | 105.9 | 134.9 | 13.5 (C-CH₃, 3-isomer), 11.1 (C-CH₃, 5-isomer) |
| 1-Phenyl-3-methyl-5-aminopyrazole | 149.0 | 95.0 | 140.0 | 12.0 (C-CH₃), Phenyl carbons |
Experimental Protocols for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the aromatic region (6-9 ppm), the N-H region (up to 14 ppm if applicable), and the aliphatic region.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (often >1024) and a relaxation delay of 2-5 seconds are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
2D NMR (if necessary): If regioisomerism is , acquire a NOESY (for spatial proximity) and/or an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to confirm long-range C-H connectivities. The HMBC experiment is invaluable for assigning quaternary carbons by observing correlations from nearby protons[7].
Workflow and Logic for NMR-Based Isomer Differentiation
The following diagrams illustrate the workflow for acquiring NMR data and the logical process for using that data to distinguish between challenging N-substituted regioisomers.
Caption: Standard experimental workflow for NMR analysis of pyrazole isomers.
Caption: Logic diagram for using 2D NOESY to differentiate N-substituted pyrazole regioisomers.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
FT-IR spectroscopy is a rapid and valuable tool for confirming the presence of the pyrazole core and key functional groups, although it is generally less powerful than NMR for distinguishing between isomers.
Key Diagnostic Bands:
-
N-H Stretching: For N-unsubstituted pyrazoles, a broad absorption band is typically observed in the 3100-3500 cm⁻¹ range due to hydrogen-bonded N-H stretching. The absence of this band is a strong indicator of N-substitution[12][13].
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹.
-
Ring Vibrations (C=N, C=C): A series of bands between 1400-1600 cm⁻¹ correspond to the stretching vibrations of the pyrazole ring[14].
-
C-N Stretching: A relatively intense band around 1290 cm⁻¹ is often attributed to C-N stretching within the ring[15].
While the exact positions of these bands can shift slightly between isomers, the differences are often too subtle for definitive assignment without authentic reference spectra. Its primary utility lies in confirming the successful incorporation of the pyrazole heterocycle and verifying N-substitution.
Table 3: Characteristic FT-IR Absorption Frequencies (cm⁻¹) for Pyrazoles
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| N-H Stretch (H-bonded) | 3100 - 3500 | Broad; absent in N-substituted isomers[12]. |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, medium intensity. |
| C=N / C=C Ring Stretch | 1400 - 1600 | Multiple bands, often complex[14]. |
| C-N Stretch | ~1290 | Often a strong, characteristic peak[15]. |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid or liquid pyrazole sample directly onto the clean Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact. This is the most common and convenient method.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture in a hydraulic press to form a transparent pellet.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the key functional group frequencies and compare them to known literature values for pyrazole derivatives.
Mass Spectrometry (MS): Confirming Mass and Probing Fragmentation
Mass spectrometry confirms the molecular weight of the synthesized pyrazole, which will be identical for isomers. However, differences in the fragmentation patterns under techniques like Electron Ionization (EI) can sometimes provide clues to the isomeric structure.
Key Fragmentation Pathways:
The pyrazole ring is relatively stable, but characteristic fragmentation patterns have been identified:
-
Loss of HCN: Expulsion of a molecule of hydrogen cyanide (27 Da) from the molecular ion [M]⁺ or the [M-H]⁺ ion is a common pathway[16].
-
Loss of N₂: The loss of molecular nitrogen (28 Da) from the [M-H]⁺ ion is also frequently observed[16].
The relative abundance of fragment ions can be influenced by the substituent's position, as it affects the stability of the resulting ions. For example, the fragmentation of 1-methyl-3-nitropyrazole differs from that of 1-methyl-4-nitropyrazole, particularly in the pathways following the initial loss of the nitro group[17]. However, interpreting these differences can be complex, making MS a secondary tool to NMR for primary isomer identification[7].
Table 4: Common Mass Fragments Observed for the Pyrazole Core
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen radical |
| [M-27]⁺ | Loss of HCN from the molecular ion |
| [M-28]⁺ | Loss of N₂ (often from [M-H]⁺) |
Experimental Protocol for MS Analysis
-
Sample Introduction: Introduce the sample via a suitable method. For volatile compounds, Gas Chromatography (GC-MS) is ideal as it can also separate isomeric mixtures. For less volatile or thermally sensitive compounds, direct infusion using Electrospray Ionization (ESI-MS) is preferred.
-
Ionization: Utilize an appropriate ionization method (e.g., EI for GC-MS, ESI for LC-MS). EI (typically at 70 eV) provides reproducible fragmentation patterns useful for library matching.
-
Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion and key fragments.
-
Analysis: Confirm the molecular weight from the [M]⁺ or [M+H]⁺ peak. Analyze the fragmentation pattern and compare it with literature data or with the patterns of other known isomers if available.
Conclusion: An Integrated Spectroscopic Strategy
While each spectroscopic technique provides valuable information, a hierarchical and integrated approach is essential for the unambiguous characterization of pyrazole isomers.
-
NMR Spectroscopy (¹H, ¹³C, and 2D) stands as the primary and most definitive tool. It provides direct, unambiguous evidence of atom connectivity and spatial relationships, allowing for the confident assignment of nearly any isomeric form.
-
Mass Spectrometry is essential for confirming the molecular formula and can offer supporting structural evidence through fragmentation analysis, particularly when coupled with a separation technique like GC.
-
IR Spectroscopy serves as a rapid and effective method for confirming the presence of the pyrazole core and verifying N-H vs. N-R substitution.
For any novel pyrazole synthesis, the recommended workflow is to first confirm the molecular weight by MS and the presence of the heterocyclic core by IR. Subsequently, a full NMR analysis (¹H, ¹³C, and, if required, NOESY/HMBC) must be performed for conclusive and irrefutable isomer identification. This rigorous, multi-faceted approach ensures the scientific integrity required for publication and successful drug development programs.
References
-
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Santos, É. C. D., & Kascheres, C. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 32(4), 499-503. [Link]
-
Mustafa, M. A., et al. (2020). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]
-
Jäger, S., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(15), 4323-4328. [Link]
-
Anderson, D. M. W., & Duncan, J. L. (1966). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 171-174. [Link]
-
SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. [Link]
-
Mustafa, M. A., et al. (2020). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. ResearchGate. [Link]
-
Muthu, S., et al. (2021). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]
-
Reddit. (2024). 1H NMR of pyrazole. [Link]
-
Tsyshkovska, M., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 2035. [Link]
-
Zdanovskaia, M. A., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 126(44), 8279-8292. [Link]
-
Zdanovskaia, M. A., et al. (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC - NIH. [Link]
-
Mernyák, E., et al. (2017). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]
-
SpectraBase. (n.d.). Pyrazole. [Link]
-
Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 23. [Link]
-
Santos, É. C. D., & Kascheres, C. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Reddy, C. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Tetrahedron Letters, 55(30), 4110-4114. [Link]
-
Patel, H., et al. (2021). Mass fragmentation pattern of compound 4l. ResearchGate. [Link]
-
Faure, R., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Magnetic Resonance in Chemistry, 8(12), 621-623. [Link]
-
Kaddouri, Y., et al. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]
-
Al-Hourani, B. J. (2019). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. [Link]
-
Ivanova, Y., et al. (2020). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. ResearchGate. [Link]
-
Kiana, M., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(57), 35987-35995. [Link]
-
NIST. (n.d.). 1H-Pyrazole - Mass spectrum (electron ionization). NIST WebBook. [Link]
-
Smith, A. W., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. [Link]
-
Thomas, A. M., et al. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 42(13), 10695-10706. [Link]
-
Niculaua, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8235. [Link]
-
Thottempudi, V., et al. (2022). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A, 10(9), 4875-4883. [Link]
-
PubChem. (n.d.). 3-Methylpyrazole. [Link]
-
ResearchGate. (n.d.). 1-Hydroxymethyl-3-phenyl-5-methylpyrazole. [Link]
-
INIS-IAEA. (2019). Compounds of 1H-pyrazole-1-carboxamidine - crystal structure; nonlinear optical properties and interpretation of vibrational spectra using quantum-chemical calculations. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Methylpyrazole(1453-58-3) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BiblioBoard [openresearchlibrary.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Synthesized Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous commercial drugs. Their prevalence stems from their versatile biological activities and their capacity to act as scaffolds for diverse functionalization. The synthesis of novel, densely substituted pyrazoles, such as ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate, is a critical step in drug discovery pipelines. However, synthesis is merely the first chapter; unambiguous structural validation is paramount. An erroneous structural assignment can derail a research program, leading to wasted resources and misinterpreted biological data.
This guide provides an in-depth, multi-technique framework for the rigorous structural validation of the title compound. We will move beyond a simple recitation of methods to explain the causality behind the analytical workflow, demonstrating how orthogonal techniques—Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy—are synergistically employed to build an unshakeable, self-validating case for the correct molecular structure. This document is intended for researchers, chemists, and drug development professionals who require not just data, but absolute confidence in their synthesized molecules.
The Analytical Workflow: A Self-Validating Approach
Confidence in a molecular structure is not achieved through a single experiment. It is the culmination of corroborating evidence from multiple, independent analytical techniques. Each method interrogates a different aspect of the molecule's identity, and only when their results converge can a structure be assigned with high certainty. The workflow described herein is designed to be a self-validating system, where the output of one technique provides a hypothesis that is tested and confirmed by the next.
Caption: A logical workflow for the structural validation of a novel synthesized compound.
Part 1: Mass Spectrometry - The Foundational Check
Expertise & Rationale: The first question for any newly synthesized compound is fundamental: "Did I make a molecule of the correct mass?" High-Resolution Mass Spectrometry (HRMS) is the ideal starting point. It provides an extremely precise mass measurement of the parent ion, allowing for the determination of the elemental formula. For halogenated compounds, MS offers an additional, powerful validation feature: the characteristic isotopic pattern of bromine.[1][2]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
Expected Data & Comparative Analysis
The key is to compare the experimentally observed mass with the theoretically calculated mass. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a characteristic doublet for the molecular ion peak, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.
| Parameter | Theoretical Value | Expected Experimental Observation | Justification |
| Molecular Formula | C₉H₁₂BrN₃O₂ | C₉H₁₂BrN₃O₂ | |
| Exact Mass [M] | 273.0116 | - | Calculated for the most abundant isotopes (⁷⁹Br). |
| [M+H]⁺ (⁷⁹Br) | 274.0194 | ~274.0194 (± 5 ppm) | The primary ion observed in ESI+ mode. |
| [M+H]⁺ (⁸¹Br) | 276.0174 | ~276.0174 (± 5 ppm) | The second peak of the isotopic doublet. |
| Isotopic Peak Ratio | ~1:1 | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br.[1][2] |
A failure to observe this doublet, or a significant deviation from the calculated exact mass, would immediately invalidate the proposed structure and indicate a failure in the synthesis or purification stages.
Part 2: Infrared Spectroscopy - Functional Group Fingerprinting
Expertise & Rationale: Once the molecular formula is confirmed, IR spectroscopy is employed to verify the presence of key functional groups. This technique acts as a rapid, qualitative check to ensure the core structural motifs (amine, ester, pyrazole ring) are present. While it doesn't provide connectivity information, it offers crucial evidence that the correct building blocks have been assembled.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 500 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data & Comparative Analysis
The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale & Comparative Notes |
| Primary Amine | N-H Stretch | 3450 - 3300 (two bands) | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[3][4] |
| Ester Carbonyl | C=O Stretch | 1730 - 1710 | A strong, sharp absorption band. Its position indicates a conjugated ester, as it is attached to the pyrazole ring.[5] |
| Aromatic Ring | C=C / C=N Stretch | 1620 - 1450 | A series of absorptions typical for aromatic and heteroaromatic rings.[3] |
| Ester C-O | C-O Stretch | 1300 - 1150 | Corresponds to the stretching of the C-O single bond in the ethyl ester group. |
| Bromoalkane | C-Br Stretch | 650 - 550 | This absorption is in the fingerprint region and can sometimes be difficult to assign definitively, but its presence is expected. |
The absence of a strong band around 2200 cm⁻¹ (indicative of a nitrile, C≡N) or a broad O-H band around 3300 cm⁻¹ (from a carboxylic acid) helps to rule out common synthetic side products or starting materials.[6][7]
Part 3: NMR Spectroscopy - The Definitive Structural Map
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle with exceptional detail. The combination of chemical shift, integration, and signal splitting provides a unique fingerprint of the compound's structure.[8]
Caption: Structure of the target molecule with key groups highlighted for NMR analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
(Optional): Perform 2D NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) for further confirmation.[6]
-
Expected ¹H NMR Data & Comparative Analysis (400 MHz, DMSO-d₆)
| Protons | Label | Multiplicity | Integration | Approx. δ (ppm) | Rationale & Justification |
| Amine | -NH ₂ | Broad Singlet | 2H | 6.5 - 7.0 | Exchangeable protons on the electron-rich amino group. The chemical shift can vary with concentration and temperature.[6] |
| Ethyl (-O-CH ₂-CH₃) | -O-CH ₂ | Quartet (q) | 2H | 4.1 - 4.3 | Deshielded by the adjacent ester oxygen. Split into a quartet by the three neighboring methyl protons (n+1 rule). |
| Methyl (N-CH ₃) | N-CH ₃ | Singlet (s) | 3H | 3.7 - 3.9 | Deshielded by the pyrazole ring nitrogen. Appears as a sharp singlet as there are no adjacent protons. |
| Ethyl (O-CH₂-CH ₃) | -CH ₃ | Triplet (t) | 3H | 1.2 - 1.4 | Shielded aliphatic protons. Split into a triplet by the two neighboring methylene protons. |
Expected ¹³C NMR Data & Comparative Analysis (100 MHz, DMSO-d₆)
| Carbon Atom | Approx. δ (ppm) | Rationale & Justification |
| Ester C =O | 160 - 165 | Typical chemical shift for an ester carbonyl carbon, slightly shielded due to conjugation with the pyrazole ring.[5] |
| Pyrazole C 5-NH₂ | 148 - 152 | Carbon bearing the amino group is significantly deshielded and shifted downfield.[6] |
| Pyrazole C 3-CO₂Et | 140 - 145 | The carbon attached to the electron-withdrawing ester group is also deshielded. |
| Pyrazole C 4-Br | 90 - 95 | The carbon attached to bromine experiences a shielding effect (heavy atom effect) but is also part of the aromatic system. This region is characteristic for C-Br in pyrazoles.[6] |
| Ethyl -O-C H₂- | 59 - 62 | Standard chemical shift for a methylene carbon attached to an oxygen atom. |
| N-C H₃ | 35 - 40 | Methyl carbon attached to a nitrogen atom. |
| Ethyl -C H₃ | 14 - 15 | Highly shielded terminal methyl carbon. |
The convergence of all ¹H and ¹³C NMR data with these predictions provides powerful, interlocking evidence for the proposed structure. Any deviation, such as an incorrect number of signals or unexpected splitting patterns, would necessitate a re-evaluation of the structure.
The Definitive Alternative: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence, the unequivocal gold standard for structural determination is single-crystal X-ray crystallography.[9]
Rationale: This technique determines the precise three-dimensional arrangement of every atom in the molecule in the solid state, providing absolute confirmation of connectivity and stereochemistry.[9] If a suitable single crystal of the synthesized compound can be grown, the resulting structure serves as the ultimate benchmark against which all spectroscopic data can be compared. Although not always feasible or necessary for routine validation, it is the most authoritative method available and is often required for publications or patent filings involving novel chemical entities.
Conclusion
The structural validation of a synthesized compound like this compound is a systematic process of evidence accumulation. It begins with the foundational confirmation of the molecular formula and the presence of a bromine atom by High-Resolution Mass Spectrometry . This is followed by a qualitative check for essential functional groups using Infrared Spectroscopy . Finally, the full atomic connectivity is mapped out in detail by ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy .
References
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available at: [Link]
-
Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. Available at: [Link]
-
(PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. Available at: [Link]
-
Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H-. ResearchGate. Available at: [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI. Available at: [Link]
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Semantic Scholar. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. Available at: [Link]
-
Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. National Institutes of Health (NIH). Available at: [Link]
-
16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate. Chemspace. Available at: [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. PubMed. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyrazole Derivatives in Cancer Cell Lines
<_>
Introduction: The Growing Prominence of Pyrazole Derivatives in Oncology
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted and effective novel chemical entities. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds.[1][2] Their unique structural features grant them a wide range of pharmacological activities, and they are being extensively explored as potent and selective anticancer agents.[1][2] Numerous studies have demonstrated that modifications to the pyrazole ring can significantly enhance their anticancer efficacy and selectivity against various cancer cell lines.[1][2][3] These derivatives have been shown to act through multiple mechanisms, including the inhibition of critical cellular targets like tubulin, various kinases (EGFR, CDK, BTK), and interaction with DNA.[1][2]
The initial and most critical step in evaluating the potential of these novel pyrazole derivatives is the robust assessment of their cytotoxic effects in vitro.[4][5][6] This guide provides a comparative overview of commonly employed cytotoxicity assays, offering insights into their principles, methodologies, and the rationale behind selecting the most appropriate assay for your research needs.
I. Comparative Overview of Key Cytotoxicity Assays
Choosing the right cytotoxicity assay is paramount for generating reliable and meaningful data.[7][8] The selection depends on various factors, including the specific research question, the properties of the pyrazole derivative being tested, and the characteristics of the cancer cell lines.[7] Here, we compare four widely used assays: MTT, SRB, LDH, and Caspase activity assays.
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10] | Metabolic activity, an indicator of cell viability.[4][9] | Well-established, cost-effective.[5] | Can be affected by compounds that alter cellular metabolism; requires solubilization of formazan crystals.[10] |
| SRB | Staining of total cellular protein with sulforhodamine B dye.[11][12][13] | Total biomass, an indicator of cell number.[11][12] | Not dependent on metabolic activity, simple, and reproducible.[12][13] | Requires cell fixation, which can be a source of error. |
| LDH | Measurement of lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.[14][15][16] | Cell membrane damage, an indicator of cytotoxicity.[14][15] | Non-destructive to remaining viable cells, allowing for kinetic studies.[14] | Does not distinguish between apoptosis and necrosis.[14] |
| Caspase | Detection of the activity of specific caspase enzymes (e.g., caspase-3/7) that are key mediators of apoptosis.[17][18][19] | Apoptotic cell death.[17][19] | Provides mechanistic insight into the mode of cell death.[19] | May not detect non-apoptotic cell death mechanisms. |
Visualizing the Assay Selection Workflow
The decision-making process for selecting an appropriate cytotoxicity assay can be visualized as a workflow that considers the primary research question.
Caption: A workflow diagram to guide the selection of an appropriate cytotoxicity assay.
II. Detailed Experimental Protocols
Herein, we provide step-by-step methodologies for the MTT, SRB, LDH, and Caspase-Glo® 3/7 assays, designed for a 96-well plate format, which is ideal for screening novel compounds.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4][9]
-
Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivative. Include a vehicle control (e.g., DMSO, ensuring the final concentration is typically below 0.5%) and a positive control (a known cytotoxic agent).[4][20]
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[9][10]
B. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[11][12]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11][12]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.[11][12] Allow the plates to air dry completely.[11]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[11][22]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[12]
C. LDH (Lactate Dehydrogenase) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[14][15][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[15][16] The NADH then reduces a tetrazolium salt to a colored formazan product.[14][15][16]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
D. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18][19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them as described in the MTT protocol.[19]
-
Reagent Preparation and Equilibration: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[18]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[18]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.[18]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[18]
Visualizing the Experimental Workflow
The general workflow for these cytotoxicity assays follows a similar pattern, which can be illustrated with a simple diagram.
Caption: A generalized workflow for in vitro cytotoxicity assays.
III. Data Interpretation and Troubleshooting
A. Calculating the IC50 Value
A key metric derived from cytotoxicity assays is the half-maximal inhibitory concentration (IC50).[4][23] This value represents the concentration of a compound that inhibits a biological process (in this case, cell viability or growth) by 50%.[23][24] The IC50 is a crucial measure of a drug's potency.[4] It is typically calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[25]
B. Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects.[20][26] | Ensure a homogenous cell suspension, calibrate pipettes, and consider not using the outer wells of the plate.[26] |
| Low signal or absorbance readings | Insufficient cell number, short incubation times.[20] | Optimize cell seeding density and incubation times for your specific cell line.[20] |
| High background in MTT/LDH assays | Contamination, interference from phenol red in the medium.[20] | Use sterile techniques, visually inspect for contamination, and consider using phenol red-free medium during the assay incubation.[20] |
| Incomplete formazan crystal dissolution (MTT) | Insufficient mixing or volume of solubilization solvent. | Increase shaking time or gently pipette to ensure complete dissolution.[10] |
IV. Conclusion and Future Directions
The preliminary assessment of cytotoxicity is a foundational step in the preclinical evaluation of novel pyrazole derivatives as potential anticancer agents.[4][5] The choice of assay should be guided by the specific scientific question at hand. For high-throughput screening of large compound libraries, the MTT and SRB assays offer a cost-effective and reliable starting point. To delve into the mechanisms of cell death, the LDH and caspase activity assays provide valuable insights into membrane integrity and apoptosis, respectively.
By employing a well-chosen and rigorously executed panel of cytotoxicity assays, researchers can confidently identify promising pyrazole derivatives for further development, ultimately contributing to the advancement of novel cancer therapies.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Publisher not available. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Publisher not available. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]
-
SRB assay for measuring target cell killing. (2023). Protocols.io. [Link]
-
The Role of LDH in Cellular Cytotoxicity. (2020). G-Biosciences. [Link]
-
DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax Biotech. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]
-
Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol. [Link]
-
Comparison of LDH SRB MTT or CV assay in Capan-1 cells (A,C,E,G) and.... ResearchGate. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. [Link]
-
Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. PubMed. [Link]
-
Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. PubMed. [Link]
-
Cytotoxicity Assays. Life Science Applications. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2025). ACS Omega. [Link]
-
Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]
-
Assays Used in vitro to Study Cancer Cell Lines. (2016). ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Center for Biotechnology Information. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. opentrons.com [opentrons.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. atcc.org [atcc.org]
- 22. canvaxbiotech.com [canvaxbiotech.com]
- 23. clyte.tech [clyte.tech]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Enzyme Inhibition Assays: Profiling Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
This guide provides an in-depth technical comparison of enzyme inhibition assays for profiling the compound ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including the inhibition of various key enzyme families.[1][2] Compounds incorporating this moiety have been successfully developed as inhibitors for targets such as kinases, dehydrogenases, and carbonic anhydrases.[3][4][5] While specific enzymatic targets for this compound are not extensively documented in publicly available literature, its structural features suggest it as a promising candidate for screening against major enzyme classes implicated in disease.
This guide will focus on establishing and comparing assays for two such critical enzyme families: Protein Kinases and Aldehyde Dehydrogenases (ALDH) . We will detail the methodologies, compare the subject compound to established inhibitors, and provide the rationale for selecting specific assay formats.
Part 1: Profiling Against the Kinase Superfamily
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms.[7] Given that many approved kinase inhibitors contain heterocyclic scaffolds similar to pyrazole, evaluating our topic compound against this family is a logical first step.[4][8]
Assay of Choice: ADP-Glo™ Luminescent Kinase Assay
For initial high-throughput screening and potency determination, a luminescence-based assay like the Promega ADP-Glo™ system offers a superior balance of sensitivity, scalability, and safety over traditional radiometric assays.[6][9]
Principle of Causality: The assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction. This is a universal product of any kinase reaction, making the assay format broadly applicable across the kinome. The workflow involves two steps: first, terminating the kinase reaction and depleting the remaining ATP; second, converting the generated ADP back into ATP, which then drives a luciferase-luciferin reaction. The resulting luminescent signal is directly proportional to the ADP produced and, therefore, to the kinase activity.[9] This indirect measurement is robust and minimizes interference from colored or fluorescent test compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines the determination of an IC₅₀ value, a key metric of inhibitor potency.
Materials:
-
Kinase: Recombinant human kinase (e.g., MAP4K4, EGFR).
-
Substrate: Specific peptide or protein substrate for the chosen kinase (e.g., Maltose Binding Protein, MBP).[9]
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: Staurosporine, a broad-spectrum kinase inhibitor.[9]
-
Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, and BSA.
-
ATP: Adenosine triphosphate at a concentration approximating the Michaelis constant (Kₘ) for the specific kinase.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega).
-
Hardware: 384-well white assay plates, multichannel pipettes, plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) of the topic compound and Staurosporine in DMSO.
-
Transfer a small volume (e.g., 1 µL) of each dilution into the 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and "no enzyme" wells for background normalization.
-
-
Enzyme & Substrate Preparation:
-
Prepare a solution containing the kinase and its specific substrate in the assay buffer. The concentrations should be optimized beforehand to ensure the reaction remains in the linear range for the duration of the assay.[9]
-
-
Inhibitor Pre-incubation:
-
Reaction Initiation:
-
Prepare an ATP solution in the assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).
-
-
Signal Generation & Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for another 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Profiling Against Aldehyde Dehydrogenases (ALDH)
The ALDH superfamily plays a crucial role in detoxifying both endogenous and exogenous aldehydes.[11] Inhibition of specific ALDH isoforms is a therapeutic strategy for treating alcoholism and is being explored for cancer therapy, as high ALDH activity is a marker for cancer stem cells.[11][12]
Assay of Choice: Colorimetric Dehydrogenase Activity Assay
A colorimetric assay provides a straightforward and robust method for measuring dehydrogenase activity. This format is cost-effective and relies on standard laboratory spectrophotometers (plate readers).
Principle of Causality: The assay measures the activity of ALDH by monitoring the production of NADH. ALDH catalyzes the oxidation of an aldehyde (e.g., acetaldehyde) to a carboxylic acid, using NAD⁺ as a cofactor, which is reduced to NADH.[13] The NADH produced then reduces a chromogenic formazan reagent (like WST-1 or TTC) to a colored product. The intensity of the color, measured by absorbance, is directly proportional to the amount of NADH produced and thus to the ALDH enzyme activity.[11][14]
Experimental Protocol: In Vitro ALDH Inhibition Assay
This protocol is designed to determine the IC₅₀ of the topic compound against a representative ALDH isozyme.
Materials:
-
Enzyme: Recombinant human ALDH (e.g., ALDH1A1).
-
Substrate: Acetaldehyde.
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺).
-
Inhibitor: this compound, dissolved in DMSO.
-
Positive Control: Disulfiram, a known ALDH inhibitor.[12]
-
Assay Buffer: Typically a phosphate or Tris-based buffer at physiological pH (e.g., pH 8.0).
-
Detection Reagent: Formazan-based colorimetric reagent.
-
Hardware: 96-well clear, flat-bottom assay plates, plate reader with absorbance detection (e.g., 565 nm).
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution of the topic compound and Disulfiram in DMSO and plate into a 96-well plate, as described for the kinase assay. Include appropriate controls.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the ALDH enzyme, NAD⁺, and the detection reagent in the assay buffer.
-
-
Inhibitor Pre-incubation:
-
Add the reaction master mix to the wells containing the compounds.
-
Mix and incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow for inhibitor binding.[10]
-
-
Reaction Initiation:
-
Prepare the acetaldehyde substrate solution in assay buffer.
-
Add the substrate solution to all wells to initiate the reaction.
-
-
Signal Development & Measurement:
-
Incubate the plate for 30-60 minutes at the controlled temperature, allowing the color to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 565 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the data and determine the IC₅₀ value as described previously.
-
Part 3: Comparative Performance and Mechanistic Insights
To contextualize the inhibitory potential of this compound, its performance must be benchmarked against established inhibitors. The following table presents a hypothetical but plausible dataset for illustrative purposes.
| Inhibitor | Target Enzyme | Assay Type | Illustrative IC₅₀ (µM) |
| This compound | MAP4K4 | Luminescence | 2.5 |
| Staurosporine[9] | MAP4K4 | Luminescence | 0.05 |
| Erlotinib | EGFR | Luminescence | 0.002 |
| This compound | ALDH1A1 | Colorimetric | 15.7 |
| Disulfiram[12] | ALDH1A1 | Colorimetric | 2.65 |
This comparative data allows for an initial assessment of both potency and selectivity. For instance, while the topic compound may be less potent than the broad-spectrum inhibitor Staurosporine, further screening against a panel of kinases would be required to determine its selectivity profile.
Elucidating the Mechanism of Inhibition (MOI)
Determining the IC₅₀ is the first step; understanding the mechanism of inhibition (MOI) is critical for lead optimization.[15][16] The primary reversible inhibition modalities are competitive, non-competitive, and uncompetitive.[15] These are distinguished by performing kinetic studies where the reaction rate is measured across a matrix of substrate and inhibitor concentrations.[10] The data is then analyzed using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[10]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site. On a Lineweaver-Burk plot, lines intersect at the y-axis.[16]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. Lines on the plot intersect at the x-axis.[15]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in parallel lines on the plot.[15]
Conclusion and Future Directions
This guide outlines robust, validated biochemical assays for characterizing the inhibitory activity of this compound against kinases and aldehyde dehydrogenases. The described protocols, grounded in established principles, provide a clear path from initial screening to potency determination and mechanistic insight.
It is crucial to recognize that promising results from biochemical assays are only the beginning.[17] The critical next step is to progress potent and selective compounds into cell-based assays.[7] Such assays evaluate a compound's ability to engage its target in a physiological context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations, ultimately providing a more accurate prediction of therapeutic potential.[17]
References
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 314-322. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Harit, T., Malek, F., El Bali, B., Khan, A., Dalvandi, K., Marasini, B. P., ... & Choudhary, M. I. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21(9), 2491-2499. [Link]
-
Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Wang, Z., Li, Y., Shi, Z., & Gong, Y. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(9), 2647. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1304. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
BioAssay Systems. QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. [Link]
-
Hancock Lab. Dehydrogenase Assays. Hancock Lab. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 314-322. [Link]
-
Balzarini, J., De Clercq, E., & Robins, M. J. (1992). Assay method for monitoring the inhibitory effects of antimetabolites on the activity of inosinate dehydrogenase in intact human CEM lymphocytes. Biochemical Journal, 287(3), 785-790. [Link]
-
BioAssay Systems. Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. [Link]
-
Nweke, C. O., Orji, J. C., & Emeh, C. (2021). INHIBITION OF DEHYDROGENASE ACTIVITY IN THREE BACTERIA ISOLATES BY EXTRACT OF Bryophyllum pinattum. International Journal of Advanced Research, 9(9), 1039-1046. [Link]
-
Al-Ghorbani, M., Gurrala, S., El-Gazzar, M. G., Naglah, A. M., Al-Salahi, R., & Al-Tamimi, A. M. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 21. [Link]
-
Khan, I., & Zaib, S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 705354. [Link]
-
ResearchGate. (2023). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. ResearchGate. [Link]
-
Thore, S. N., Gupta, S. V., & Baheti, K. G. (2014). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 10, S282-S288. [Link]
-
Tumey, L. N., Wang, T., Gajiwala, K. S., Grant, S. W., & Wishart, N. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 5(11), 1239-1244. [Link]
-
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
Wang, H. W., & Wang, X. Q. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2280. [Link]
-
El-Gazzar, M. G., Al-Ghorbani, M., El-Gazzar, A. A., & Al-Salahi, R. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30589-30602. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Assessing the Pharmacokinetic Properties of Pyrazole-Based Compounds
Introduction: The Privileged Pyrazole Scaffold and the PK Imperative
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2][3][4][5] Its versatility allows for the synthesis of diverse analogues, influencing the electronic and physicochemical properties of the resulting compounds.[6][7] From the anti-inflammatory celecoxib to various anticancer and antimicrobial agents, pyrazole-containing drugs have demonstrated broad therapeutic potential.[2][4][5][6][7] However, the journey from a promising hit compound to a clinically successful drug is perilous, with poor pharmacokinetic (PK) properties being a primary cause of late-stage failures.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the pharmacokinetic profile of novel pyrazole-based compounds. We will delve into the critical ADME (Absorption, Distribution, Metabolism, and Excretion) assays, explaining not just the "how" but the "why" behind each experimental choice. By integrating robust in vitro methodologies with insightful data interpretation, we can de-risk candidates early, optimize molecular design, and ultimately, accelerate the development of safe and effective pyrazole-based therapeutics.[8][9]
The ADME Quartet: A Symphony of In Vitro Assays
A thorough understanding of a compound's ADME profile is paramount.[8] Early in vitro assessment allows for the identification of potential liabilities, guiding medicinal chemistry efforts to refine the molecule's properties.[8][9][10]
1. Absorption: Will the Compound Reach the Bloodstream?
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption.[11][12][13]
-
Causality Behind the Choice: Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[11][12][14] This makes the model more representative of in vivo human absorption compared to simpler models like the parallel artificial membrane permeability assay (PAMPA), which only assesses passive diffusion.[11]
Key Parameters Measured:
-
Apparent Permeability (Papp): The rate at which a compound crosses the Caco-2 monolayer.
-
Efflux Ratio (ER): The ratio of Papp in the basolateral-to-apical (B-A) direction versus the apical-to-basolateral (A-B) direction. An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11]
Experimental Workflow for Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
2. Distribution: Where Does the Compound Go?
Once absorbed, a drug's distribution is heavily influenced by its binding to plasma proteins. Only the unbound (free) fraction is pharmacologically active and available to reach the target tissue.[15][16][17]
-
Causality Behind the Choice: The Rapid Equilibrium Dialysis (RED) assay is a reliable and accurate method for determining plasma protein binding.[15] It utilizes a device with two chambers separated by a semipermeable membrane. The test compound in plasma is added to one chamber and buffer to the other. At equilibrium, the concentration of the unbound compound is the same in both chambers, allowing for a direct measurement of the free fraction.
Experimental Protocol: Plasma Protein Binding (RED Assay)
-
Preparation:
-
RED Device Setup:
-
Add the spiked plasma to the sample chamber of the RED device.
-
Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.[17]
-
-
Incubation:
-
Incubate the sealed RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[17]
-
-
Sampling and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Analyze the concentration of the compound in both samples using a validated LC-MS/MS method.[17]
-
-
Calculation:
-
The percentage of unbound drug is calculated as: (Concentration in buffer chamber / Concentration in plasma chamber) x 100
-
3. Metabolism: How is the Compound Modified?
Metabolism, primarily in the liver, is the body's way of modifying foreign compounds to facilitate their excretion. The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast majority of drugs.[18][19]
-
Causality Behind the Choice:
-
Metabolic Stability: Assays using human liver microsomes (HLM) or hepatocytes provide a measure of a compound's intrinsic clearance. HLM are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. Hepatocytes, being whole cells, offer a more complete picture by including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., glucuronidation) metabolic pathways.
-
CYP Inhibition: It is crucial to determine if a new compound inhibits specific CYP isoforms, as this can lead to drug-drug interactions (DDIs).[20][21] A cocktail inhibition assay, using a mixture of probe substrates for different CYPs, is an efficient high-throughput screening method.[20]
-
Common Metabolic Pathways for Pyrazole-Containing Drugs
Caption: Generalized Metabolic Pathways of Pyrazole Compounds.
For example, the anti-inflammatory drug Celecoxib is primarily metabolized by CYP2C9 through methyl hydroxylation, followed by further oxidation and glucuronidation.[22][23]
Experimental Protocol: CYP450 Inhibition Assay (Fluorogenic)
-
Reagents:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[18]
-
Fluorogenic probe substrates specific for each CYP isoform.
-
NADPH regenerating system.
-
Test compound and known positive control inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the test compound or positive control with the specific CYP enzyme and the NADPH regenerating system.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).[21]
-
4. Excretion: How is the Compound Eliminated?
The primary routes of excretion for drugs and their metabolites are through urine and feces.[22] While in vitro assays do not directly measure excretion, the data from metabolism and transporter studies can provide strong indicators of the likely excretion pathways.
Comparative Analysis: A Tale of Two Pyrazoles
To illustrate the importance of these assessments, let's compare the pharmacokinetic profiles of two well-known pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs): Celecoxib and Lonazolac.
| Pharmacokinetic Parameter | Celecoxib | Lonazolac | Implication for Drug Development |
| Absorption | Rapidly absorbed, peak plasma concentration in ~3 hours.[22][23] | Well absorbed orally.[24] | Both compounds exhibit good oral absorption, a desirable property. |
| Distribution | Extensively protein-bound (~97%).[25] | High plasma protein binding. | High protein binding can limit the free drug concentration, potentially requiring higher doses. |
| Metabolism | Extensively metabolized, primarily by CYP2C9.[22][23][26] | Metabolized to its main metabolite, M1.[24] | The heavy reliance of Celecoxib on CYP2C9 makes it susceptible to DDIs with inhibitors or inducers of this enzyme.[23] Lonazolac's metabolism appears less dependent on a single CYP isoform. |
| Elimination Half-life | Approximately 11 hours.[26] | Around 6 hours in young volunteers, but longer in the elderly.[24] | The longer half-life of Celecoxib allows for once or twice daily dosing. The age-dependent half-life of Lonazolac suggests dose adjustments may be necessary for elderly patients.[24] |
| Excretion | Primarily in feces and urine as metabolites.[22][23] | Excreted in urine and feces. | Both drugs are cleared through typical metabolic and excretory pathways. |
This table is a summary of published data and is for illustrative purposes.
Conclusion: A Data-Driven Path to Success
The pyrazole scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. A systematic and rigorous assessment of their pharmacokinetic properties is not merely a regulatory requirement but a fundamental component of rational drug design. By employing the in vitro assays detailed in this guide, researchers can gain critical insights into a compound's ADME profile, enabling data-driven decisions to optimize lead candidates and increase the probability of clinical success. This proactive, science-led approach is the key to unlocking the full therapeutic potential of pyrazole-based compounds.
References
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. National Institutes of Health. Available from: [Link]
-
[Pharmacokinetics of the antirheumatic lonazolac-Ca in humans] - PubMed. National Institutes of Health. Available from: [Link]
-
In Vitro ADME - Selvita. Selvita. Available from: [Link]
-
Caco-2 Permeability Assay - Evotec. Evotec. Available from: [Link]
-
In Vitro ADME Assays and Services - Charles River Laboratories. Charles River Laboratories. Available from: [Link]
-
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - Ovid. Ovid. Available from: [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Creative Biolabs. Available from: [Link]
-
Caco-2 permeability assay - Creative Bioarray. Creative Bioarray. Available from: [Link]
-
In Vitro ADME Assays - Concept Life Sciences. Concept Life Sciences. Available from: [Link]
-
Pharmacology of Celecoxib (Celebrex); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. YouTube. Available from: [Link]
-
Plasma Protein Binding Assay - Visikol. Visikol. Available from: [Link]
-
Celecoxib Pathway, Pharmacokinetics - ClinPGx. PharmGKB. Available from: [Link]
-
Perspective: the potential of pyrazole-based compounds in medicine - PubMed. National Institutes of Health. Available from: [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. Springer Nature. Available from: [Link]
-
Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar. Semantic Scholar. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. National Institutes of Health. Available from: [Link]
-
Caco-2 cell permeability assays to measure drug absorption - PubMed. National Institutes of Health. Available from: [Link]
-
ADME, DMPK, and DDI In Vitro Studies - Assays | BioIVT. BioIVT. Available from: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Celecoxib - Semantic Scholar. Semantic Scholar. Available from: [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. National Institutes of Health. Available from: [Link]
-
Plasma Protein Binding Assay - Domainex. Domainex. Available from: [Link]
-
Protein Binding Assays - BioAgilytix Labs. BioAgilytix. Available from: [Link]
-
Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Frontiers. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. Ovid. Available from: [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC - NIH. National Institutes of Health. Available from: [Link]
-
CYP450 inhibition assay (fluorogenic) - Bienta. Bienta. Available from: [Link]
-
Lonazolac analogues: Molecular modeling, synthesis, and in vivo anti-inflammatory activity | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. Charles River Laboratories. Available from: [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Evotec. Available from: [Link]
-
Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem - NIH. National Institutes of Health. Available from: [Link]
-
Discovery of New Non-acidic Lonazolac Analogues with COX-2 Selectivity as Potent Anti-inflammatory Agents | Request PDF - ResearchGate. ResearchGate. Available from: [Link]
-
What is Lonazolac Calcium used for? - Patsnap Synapse. Patsnap. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Plasma Protein Binding Assay [visikol.com]
- 17. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. enamine.net [enamine.net]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. [Pharmacokinetics of the antirheumatic lonazolac-Ca in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Compound Identity and Purity Using 2D NMR Techniques
For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure and the rigorous assessment of its purity are cornerstones of scientific integrity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial characterization, its limitations become apparent with increasing molecular complexity, often leading to spectral overlap and ambiguity.[1][2][3] This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as powerful solutions to these challenges, offering a deeper level of structural insight and confidence in compound identity and purity.[4][5]
This document is structured to provide not just procedural steps, but the underlying rationale for experimental choices, reflecting the decision-making process of an experienced analytical scientist.
The Limitations of 1D NMR: Why We Need a Second Dimension
A standard 1D ¹H NMR spectrum plots signal intensity against a single frequency axis, providing key information on chemical environment (chemical shift), proton count (integration), and neighboring protons (spin-spin coupling).[1][6] However, for molecules with multiple, similar proton environments, signals can overlap, making definitive assignment impossible. Furthermore, while ¹³C NMR provides a count of unique carbon atoms, it doesn't inherently reveal how these atoms are connected to the proton framework. This is where 2D NMR becomes indispensable, by spreading spectral information across two frequency dimensions, resolving ambiguities and revealing connectivity networks.[1][7]
Core 2D NMR Techniques for Structural Elucidation
A suite of 2D NMR experiments is typically employed to build a complete picture of a molecule's structure. The most common and informative are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds.[8][9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[11][12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[15][16][17][18]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of bonding.[19][20][21]
The strategic application of these techniques allows for a stepwise assembly of a molecule's structure and can also highlight the presence of impurities.[22][23][24]
COSY: Mapping the Proton-Proton Connectivity
Principle of Causality: COSY is the foundational 2D NMR experiment for establishing proton-proton coupling networks.[6][8][25] It exploits the phenomenon of J-coupling, where the magnetic field of one proton influences that of its immediate neighbors (typically 2-3 bonds away).[6][10][26] The resulting 2D spectrum displays the 1D proton spectrum along the diagonal, with off-diagonal "cross-peaks" indicating which protons are coupled.[8][9]
Experimental Workflow:
Caption: A streamlined workflow for a COSY experiment.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution; 256-512 increments are typical for small molecules.
-
-
Data Acquisition: The experiment consists of a series of 1D experiments with an incrementally increasing evolution time (t₁).[6][7]
-
Data Processing: Apply a two-dimensional Fourier transform to the acquired data. This converts the time-domain data (t₁, t₂) into frequency-domain data (F₁, F₂).
-
Spectral Analysis:
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.[8]
-
Locate the off-diagonal cross-peaks. A cross-peak at the intersection of two different proton frequencies indicates that these two protons are J-coupled.[8][9]
-
Trace the connectivity pathways. Start with an assigned proton and "walk" through the molecule by identifying its coupled partners.
-
Trustworthiness of the Protocol: The symmetry of the cross-peaks about the diagonal provides an internal validation of the correlations.[8][10] The presence of a cross-peak is a direct indication of a through-bond interaction.
HSQC: Linking Protons to their Carbons
Principle of Causality: The HSQC experiment is a highly sensitive method for identifying which protons are directly attached to which carbon atoms.[11][12][13] It relies on magnetization transfer from the more sensitive ¹H nucleus to the less sensitive ¹³C nucleus and back, detecting the correlation through the one-bond J-coupling (¹JCH).[11][13][14]
Experimental Workflow:
Caption: A typical workflow for an HSQC experiment.
Step-by-Step Protocol:
-
Sample Preparation: The same sample used for the COSY experiment can be used.
-
1D Spectra Acquisition: Acquire both ¹H and ¹³C{¹H} 1D spectra to determine the respective spectral widths.
-
HSQC Experiment Setup:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Edited HSQC sequences are particularly useful as they can differentiate between CH/CH₃ and CH₂ signals by their phase.[17]
-
Set the ¹H spectral width in the direct dimension (F₂) and the ¹³C spectral width in the indirect dimension (F₁).
-
The experiment is optimized for a one-bond C-H coupling constant of ~145 Hz, which is typical for sp³ carbons.
-
-
Data Acquisition: The pulse sequence transfers magnetization from protons to their attached carbons, allows the carbon chemical shift to evolve, and then transfers the magnetization back to the protons for detection.[11][13]
-
Data Processing: A 2D Fourier transform is applied to the raw data.
-
Spectral Analysis:
-
The resulting spectrum has a ¹H axis and a ¹³C axis.
-
Each peak in the spectrum represents a direct one-bond connection between a proton and a carbon.
-
By reading the coordinates of each peak, you can definitively assign a proton to its carbon. This is invaluable for assigning CH, CH₂, and CH₃ groups.[12]
-
Note that quaternary carbons (those with no attached protons) will not appear in an HSQC spectrum.[11]
-
Trustworthiness of the Protocol: HSQC is a very robust experiment. The presence of a peak is a near-certain indicator of a direct C-H bond. The high sensitivity of this experiment also makes it useful for detecting minor components in a mixture.[12][14]
HMBC: Assembling the Carbon Skeleton
Principle of Causality: While HSQC provides one-bond correlations, the HMBC experiment reveals longer-range connections between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[15][16][17][18] This is crucial for piecing together the carbon skeleton, especially for connecting molecular fragments separated by quaternary carbons or heteroatoms.[16]
Experimental Workflow:
Caption: The workflow for an HMBC experiment.
Step-by-Step Protocol:
-
Sample Preparation: The same sample can be used.
-
1D Spectra Acquisition: ¹H and ¹³C spectra are needed to set the spectral widths.
-
HMBC Experiment Setup:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
-
Data Acquisition: The pulse sequence is designed to suppress one-bond correlations and enhance the weaker, long-range correlations.[17][27]
-
Data Processing: A 2D Fourier transform is applied.
-
Spectral Analysis:
-
The spectrum correlates proton and carbon chemical shifts.
-
A cross-peak indicates a 2- or 3-bond coupling between a proton and a carbon.
-
This is particularly powerful for assigning quaternary carbons, as they will show correlations to nearby protons.[15][16]
-
By combining COSY, HSQC, and HMBC data, a complete structural assignment can usually be achieved.
-
Trustworthiness of the Protocol: The absence of an HMBC correlation does not definitively mean there is no 2- or 3-bond relationship, as the magnitude of the coupling can be very small for certain dihedral angles.[17] However, the presence of a correlation is strong evidence for proximity in the bonding network.
NOESY: Probing Through-Space Proximity
Principle of Causality: Unlike the previous techniques that rely on through-bond J-coupling, NOESY detects correlations between protons that are close to each other in 3D space (typically < 5 Å), due to the Nuclear Overhauser Effect (NOE).[19][20][28] This is invaluable for determining stereochemistry, conformation, and the relative orientation of different parts of a molecule.[20][21]
Experimental Workflow:
Caption: The workflow for a NOESY experiment.
Step-by-Step Protocol:
-
Sample Preparation: The same sample can be used.
-
1D ¹H NMR Acquisition: A standard 1D ¹H spectrum is required to set the spectral width.
-
NOESY Experiment Setup:
-
Load a standard NOESY pulse sequence (e.g., noesygpph).
-
Set the ¹H spectral width in both dimensions.
-
A critical parameter is the mixing time (d8), which allows for the NOE to build up. Typical values for small molecules are in the range of 0.5-1.0 seconds.[28]
-
-
Data Acquisition: The pulse sequence excites the protons, allows them to evolve, and then a mixing period allows for cross-relaxation between spatially close protons.
-
Data Processing: A 2D Fourier transform is applied.
-
Spectral Analysis:
-
Like COSY, the spectrum has a diagonal and off-diagonal cross-peaks.
-
A cross-peak between two protons indicates they are close in space.
-
The intensity of the cross-peak is related to the distance between the protons (approximately proportional to 1/r⁶, where r is the distance).[29]
-
Trustworthiness of the Protocol: NOESY is a powerful tool, but care must be taken in interpretation. For medium-sized molecules, the NOE can be zero or very weak. In such cases, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is a better alternative as the ROE is always positive.[28]
Comparative Guide to 2D NMR Techniques
| Technique | Information Provided | Correlation Type | Typical Range | Primary Application | Key Advantage |
| COSY | ¹H-¹H connectivity | Through-bond (J-coupling) | 2-3 bonds | Identifying proton spin systems | Simple and quick for mapping proton networks.[6][8] |
| HSQC | ¹H-¹³C direct attachment | Through-bond (¹JCH) | 1 bond | Assigning protons to their carbons | High sensitivity; distinguishes CH, CH₂, CH₃.[12][14][17] |
| HMBC | ¹H-¹³C long-range connectivity | Through-bond (ⁿJCH) | 2-3 bonds | Assembling the carbon skeleton | Connects fragments; assigns quaternary carbons.[15][16][18] |
| NOESY | ¹H-¹H spatial proximity | Through-space (NOE) | < 5 Å | Determining stereochemistry and conformation | Provides 3D structural information.[19][20][21] |
Application in Purity Assessment
While primarily used for structural elucidation, 2D NMR techniques are also highly effective for assessing compound purity.[4][22][23]
-
Resolving Overlap: Impurity signals that are hidden under analyte signals in a 1D ¹H spectrum can often be resolved in a 2D spectrum.[22][23]
-
Identifying Minor Components: An HSQC spectrum is particularly useful for identifying minor impurities. An unexpected correlation peak, even a weak one, indicates the presence of a C-H bond from another species.
-
Validating Structure: The presence of unexpected COSY or HMBC correlations can indicate that an impurity is structurally related to the main compound (e.g., a regioisomer or a byproduct).
Conclusion
The strategic application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides an unparalleled depth of information for the definitive confirmation of molecular structure and the rigorous assessment of purity. By moving beyond the limitations of 1D NMR, researchers can build a comprehensive and self-validating picture of their compounds, ensuring the accuracy and integrity of their work. This guide serves as a framework for applying these powerful techniques with a clear understanding of the causality behind each experimental choice, empowering scientists to tackle complex analytical challenges with confidence.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
-
X-Pulse. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Fiveable. (n.d.). COSY Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single-quantum coherence spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]
-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Retrieved from [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
- Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59–84.
-
JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
- Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818.
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
-
BMRB. (2008). FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS (IUPAC Recommendations 2008). Retrieved from [Link]
- Buevich, A. V., Elyashberg, M. E., Williams, A. J., & Blinov, K. A. (2011). Automated compound verification using 2D-NMR HSQC data in an open-access environment. Magnetic Resonance in Chemistry, 49(12), 753–759.
- Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117–142.
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
- G. K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219.
-
UCSB. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
-
Murali, N. (n.d.). 2D NMR – Homonuclear 2D. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001).
-
UCSB. (n.d.). Transient NOESY: A Better Method of Measuring NOEs. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Wiley Analytical Science. (2015, May 28). Organic Structures from 2D NMR Spectra. Retrieved from [Link]
-
NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Automated compound verification using 2D-NMR HSQC data in an open-access environment | Request PDF. Retrieved from [Link]
-
YouTube. (2020, March 31). 2D NMR Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
YouTube. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
Unknown. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. omicsonline.org [omicsonline.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. emerypharma.com [emerypharma.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. chem.rutgers.edu [chem.rutgers.edu]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. m.youtube.com [m.youtube.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 2D HMBC - NMR Wiki [nmrwiki.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 20. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. fiveable.me [fiveable.me]
- 27. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 28. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 29. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
This document provides essential safety and logistical protocols for the handling and disposal of ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No: 1174305-82-8). As a brominated heterocyclic compound, this substance requires meticulous handling and adherence to specific waste management procedures to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that supplements, but does not supersede, your institution's specific Environmental Health & Safety (EHS) guidelines.
Core Principle: Hazard-Based Waste Categorization
The foundational principle for the safe disposal of this compound is its classification. Due to the presence of a bromine atom on the pyrazole ring, this compound must be categorized as Halogenated Organic Waste .[1][2] This classification is critical because mixing halogenated and non-halogenated waste streams can lead to the formation of highly toxic byproducts, such as brominated dioxins, during the incineration process.[1] Furthermore, improper disposal, such as release into drains, can cause significant environmental harm.[3]
Hazard & Disposal Data Summary
To inform operational procedures, the following table summarizes key safety and disposal information derived from general principles for halogenated compounds and data on analogous pyrazole derivatives.
| Parameter | Classification / Guideline | Rationale & Causality |
| Waste Category | Halogenated Organic Waste | The molecule contains bromine, a halogen. This dictates the final disposal route, typically high-temperature incineration with acid gas scrubbing.[1][2][6] |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3) | Inferred from non-brominated analogue.[4][5] Treat as hazardous to minimize personnel exposure. |
| Container Type | Designated, chemically compatible, sealed container (e.g., glass or high-density polyethylene).[3][7][8] | Prevents leaks and reactions. Metal containers should be avoided for potentially corrosive waste.[7] Containers must remain closed except when adding waste.[1][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[4] | Segregation from these materials prevents potentially violent or exothermic reactions in the waste container. |
| Recommended Disposal Method | Incineration at a licensed hazardous waste facility.[6] | This is the standard and required method for halogenated organic compounds to ensure complete destruction and neutralization of hazardous byproducts. |
| Contaminated Labware | Dispose of as Solid Halogenated Hazardous Waste. | Items such as gloves, weighing paper, silica gel, and filter paper must be collected in a designated, lined solid hazardous waste container.[1] |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a procedural guide for the safe segregation and disposal of all waste streams generated from work involving this compound.
Disposal Decision Workflow Diagram
Caption: Decision workflow for segregating waste streams.
Experimental Protocol for Waste Management
1. Preparation and Personal Protective Equipment (PPE)
-
1.1. Before beginning work, designate and pre-label the specific hazardous waste containers you will need: one for halogenated organic liquids, one for halogenated aqueous waste, and a lined container for halogenated solid waste.[1]
-
1.2. Labels must include the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and a list of any other constituents (e.g., solvents) with percentages.[7]
-
1.3. All handling and waste generation must occur within a certified chemical fume hood.[1]
-
1.4. Don appropriate PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile).
2. Waste Segregation at the Point of Generation
-
2.1. Halogenated Organic Liquids:
-
Collect all waste containing the title compound dissolved in an organic solvent (e.g., reaction mixtures, chromatography fractions) in the designated "HALOGENATED ORGANIC LIQUID WASTE" container.
-
Causality: This is the most crucial segregation step. Co-mingling with non-halogenated solvents needlessly increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[9][10]
-
-
2.2. Halogenated Aqueous Solutions:
-
Collect any aqueous solutions containing residual amounts of the compound (e.g., from liquid-liquid extractions) into the separate "HALOGENATED AQUEOUS WASTE" container.
-
Causality: While the compound may have low water solubility, the aqueous layer is still considered hazardous and cannot be disposed of down the drain. It requires treatment as hazardous waste.[1]
-
-
2.3. Contaminated Solid Waste:
-
Place all contaminated disposable solid items (gloves, weighing boats, pipette tips, silica gel, filter paper) into the lined "HALOGENATED SOLID WASTE" container.[1]
-
Causality: These items are contaminated with a hazardous chemical and must be incinerated, not sent to a standard landfill.
-
3. Containerization and Storage
-
3.1. Keep all waste containers tightly sealed when not actively adding waste.[1][7] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
3.2. Place all liquid waste containers in a secondary containment tray to contain any potential leaks or spills.[1]
-
3.3. Store the sealed and labeled waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[3]
4. Final Disposal
-
4.1. Once a container is full, or if waste generation is complete, arrange for pickup by your institution's EHS department.
-
4.2. Follow your institution's specific procedures for requesting a hazardous material pickup, ensuring all forms are filled out completely and accurately.[1][7] As the waste generator, you are legally responsible for ensuring its accurate classification and disposal.[3]
Emergency Procedures: Minor Spill Response
In the event of a minor spill within a fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbent material using non-sparking tools and place it into the "HALOGENATED SOLID WASTE" container.
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as solid hazardous waste.
-
For any spill outside of a fume hood or any major spill, evacuate the area and contact your institution's EHS emergency line immediately.
References
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). Benchchem.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- What is bromine and what are the safe disposal and recycling methods?. (2025). Ideal Response.
- Bromination Process For Disposal Of Spilled Hazardous M
- Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxyl
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- Hazardous Waste Reduction. University of Nebraska-Lincoln Environmental Health and Safety.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Segreg
- Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. エチル 5-アミノ-1-メチル-1H-ピラゾール-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ethz.ch [ethz.ch]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Comprehensive Safety and Handling Guide for Ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling ethyl 5-amino-4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1174305-82-8). The information herein is synthesized from safety data for structurally similar compounds and established best practices for handling halogenated organic compounds and aminopyrazoles, ensuring a robust framework for safe laboratory operations.
Hazard Assessment and GHS Classification (Inferred)
Based on available data for similar compounds, the anticipated Globally Harmonized System (GHS) hazard classifications are:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][2] |
The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is critical to minimize exposure. The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[3][4] | Prevents skin contact. Nitrile gloves offer good resistance to a variety of chemicals, but it's important to note that they have poor resistance to halogenated hydrocarbons.[5][6] Therefore, for prolonged contact, consider using thicker gloves or double-gloving. Always check the manufacturer's glove compatibility chart.[3] |
| Eye and Face Protection | Chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[3][4] | Protects eyes from splashes and vapors. |
| Skin and Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes.[3][7] | Prevents incidental skin contact. |
| Respiratory Protection | A dust mask (type N95 or equivalent) should be used if handling the solid form generates dust. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][7] | Prevents inhalation of dust or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring laboratory safety. The following workflow is designed to minimize risk at each stage of handling.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review this safety guide and any available safety data for similar compounds.[1]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a certified chemical fume hood. Ensure the sash is kept at the lowest possible height for safe operation.[7]
-
Have spill control materials (e.g., absorbent pads, sodium thiosulfate solution for bromine neutralization) readily accessible.[8]
-
-
Handling:
-
Post-Handling:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Segregate all waste materials as described in the Disposal Plan below.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
| Spill | Small Spill (in fume hood): Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. The spill area can then be cleaned with soap and water.[8] For spills of brominated compounds, neutralization with a 5-10% solution of sodium thiosulfate can be effective.[8] Large Spill (or any spill outside of a fume hood): Evacuate the area immediately. Alert others and call for emergency response.[8][9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection Workflow:
Caption: Step-by-step process for the safe disposal of waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent materials, and empty containers, in a designated, clearly labeled, and sealable container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a separate, clearly labeled, and sealable container specifically for halogenated organic waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[3]
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
-
ICL Group. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
University of Illinois. (n.d.). Complicated Chemical Spills. Division of Research Safety. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
-
Kansas State University. (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
-
BromAid. (n.d.). Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT. Retrieved from [Link]
-
Unknown. (n.d.). Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]
-
Unknown. (2019, May 16). PPE FOR FUMIGANT HANDLING AND USE. Retrieved from [Link]
-
HandCare. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. gloves.com [gloves.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
